4-Bromo-2-nitrobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPXJQLZIGPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596478 | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-21-1 | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-2-nitrobenzoyl chloride
This guide provides a comprehensive technical overview of 4-Bromo-2-nitrobenzoyl chloride, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.
4-Bromo-2-nitrobenzoyl chloride (CAS No: 112734-21-1) is a trifunctional aromatic compound featuring an acyl chloride, a nitro group, and a bromine atom.[1] This specific arrangement of functional groups imparts a high degree of reactivity and makes it a valuable building block for complex organic synthesis. The electron-withdrawing nature of the nitro group at the ortho position and the bromine at the para position significantly influences the electrophilicity of the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.
The compound's physical and chemical properties are summarized below. Proper storage in an inert, dry atmosphere is critical, as the acyl chloride moiety is highly sensitive to moisture.[2][3]
Table 1: Physicochemical Properties of 4-Bromo-2-nitrobenzoyl chloride
| Property | Value | Source |
| CAS Number | 112734-21-1 | PubChem[1] |
| Molecular Formula | C₇H₃BrClNO₃ | PubChem[1] |
| Molecular Weight | 264.46 g/mol | PubChem[1] |
| Appearance | White to pale yellow crystalline solid | Generic Data |
| Storage Temperature | 2-8°C, under inert gas | BLD Pharm[2] |
| Moisture Sensitivity | Highly sensitive; reacts with water | NOAA[3] |
| SMILES | O=C(Cl)C1=CC=C(Br)C=C1=O | BLD Pharm[2] |
Synthesis of 4-Bromo-2-nitrobenzoyl chloride: Mechanism and Protocol
The most direct and industrially scalable synthesis of 4-Bromo-2-nitrobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a highly reactive chlorosulfite intermediate, which then collapses to form the desired acyl chloride.
The use of a catalyst, such as pyridine or N,N-dimethylformamide (DMF), is common to accelerate the reaction, particularly for aromatic acids bearing electron-withdrawing groups.[4]
Caption: Synthesis workflow for 4-Bromo-2-nitrobenzoyl chloride.
Experimental Protocol: Synthesis from 4-bromo-2-nitrobenzoic acid
This protocol is a standard laboratory procedure adapted from established methods for converting aromatic acids to acyl chlorides.[4][5]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.
-
Charging the Flask: Add 4-bromo-2-nitrobenzoic acid (1.0 eq) to the flask.
-
Reagent Addition: Carefully add an excess of thionyl chloride (2.0-4.0 eq).[4] Thionyl chloride can serve as both the chlorinating agent and the solvent. A catalytic amount of pyridine (0.01 eq) can be added to increase the reaction rate.[4]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-12 hours.[4] The reaction is complete when the evolution of gas ceases and the solid starting material has completely dissolved to form a clear, homogeneous liquid.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). This step must be performed with care in a well-ventilated fume hood.
-
Purification: The crude 4-Bromo-2-nitrobenzoyl chloride can be purified by vacuum distillation to yield the final product as a crystalline solid upon cooling.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-2-nitrobenzoyl chloride is dominated by the acyl chloride functional group. It is a potent electrophile and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The presence of two strong electron-withdrawing groups (-NO₂ and -Br) on the aromatic ring further increases the partial positive charge on the carbonyl carbon, making it exceptionally reactive compared to unsubstituted benzoyl chloride.
Common transformations include:
-
Esterification: Reacts rapidly with alcohols to form esters.
-
Amidation: Reacts with primary and secondary amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Hydrolysis: Reacts readily with water to hydrolyze back to the parent carboxylic acid, 4-bromo-2-nitrobenzoic acid.[3] This underscores the need for anhydrous storage and handling conditions.
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- 3. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 5. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-nitrobenzoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2-nitrobenzoyl Chloride
4-Bromo-2-nitrobenzoyl chloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features—a reactive acyl chloride group, an electron-withdrawing nitro group, and a strategically placed bromine atom—make it a versatile building block for the synthesis of complex molecular architectures. The acyl chloride moiety serves as a potent electrophile for introducing the benzoyl scaffold into various molecules, while the nitro and bromo groups offer orthogonal handles for subsequent cross-coupling reactions, nucleophilic aromatic substitutions, or reductions to the corresponding aniline derivatives. This guide provides an in-depth, field-proven protocol for the reliable synthesis of 4-bromo-2-nitrobenzoyl chloride from its carboxylic acid precursor, grounded in mechanistic understanding and rigorous safety protocols.
Core Chemical Principles and Mechanistic Insights
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It replaces a poor leaving group (hydroxide, -OH) with a good one (chloride, -Cl), thereby activating the carbonyl group for nucleophilic acyl substitution. While several reagents can effect this transformation, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient nature of its byproducts.[1][2]
The Thionyl Chloride Reaction Mechanism
The reaction between 4-bromo-2-nitrobenzoic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.
-
Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, forming a protonated chlorosulfite intermediate.
-
Formation of the Acyl Chlorosulfite: The displaced chloride ion acts as a base, deprotonating the hydroxyl group to form an acyl chlorosulfite intermediate and a molecule of hydrogen chloride (HCl).
-
Nucleophilic Attack and Product Formation: In the final step, the chloride ion attacks the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the chlorosulfite group. This leaving group is unstable and decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[3][4][5]
The gaseous nature of the byproducts (SO₂ and HCl) is a significant advantage of this method, as they are easily removed from the reaction mixture, simplifying purification.[1][3]
The Role of a Catalyst: N,N-Dimethylformamide (DMF)
While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction.[3][6] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[7][8][9]
This Vilsmeier reagent is a more potent acylating agent than thionyl chloride itself. It reacts with the carboxylic acid to form a highly reactive O-acylimidium intermediate, which is then readily attacked by a chloride ion to generate the final acyl chloride product and regenerate the DMF catalyst. This catalytic cycle provides a lower energy pathway for the conversion.
Reaction Mechanism with Thionyl Chloride
Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride.
Field-Proven Experimental Protocol
This protocol is designed for robustness and high yield. Every step is critical for ensuring the purity and integrity of the final product.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 4-Bromo-2-nitrobenzoic Acid | C₇H₄BrNO₄ | 246.02 | 164-168 | N/A | Starting material; must be dry. |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | Corrosive, lachrymator, reacts violently with water.[10] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Catalyst; use anhydrous. |
Step-by-Step Synthesis Procedure
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves noxious HCl and SO₂ gases.[11][12] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[11]
-
Apparatus Setup: Assemble a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a gas outlet adapter connected to a gas trap (e.g., a bubbler containing a concentrated sodium hydroxide solution) to neutralize the acidic gases produced. Ensure all glassware is oven-dried and assembled while hot to prevent the introduction of atmospheric moisture.
-
Reagent Charging: To the flask, add 4-bromo-2-nitrobenzoic acid (10.0 g, 40.6 mmol). In the fume hood, carefully measure thionyl chloride (12.0 mL, 165 mmol, ~4 equivalents) and add it to the flask.[13] Using a syringe, add 2-3 drops of anhydrous DMF as a catalyst.[6]
-
Reaction Execution: With gentle stirring, heat the reaction mixture to a gentle reflux (oil bath temperature of ~85-90 °C). The solid benzoic acid will slowly dissolve as it reacts.[14] Maintain the reflux for 3-4 hours. The reaction is considered complete when the evolution of gas ceases and a clear, homogeneous solution is obtained.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reconfigure the apparatus for simple distillation to remove the excess thionyl chloride (B.P. 76 °C).[13][14]
-
For complete removal, connect the flask to a vacuum line (protected by a cold trap and a base trap) to remove the last traces of SOCl₂.[15] The crude product will remain in the flask and may solidify upon cooling.
-
Experimental Synthesis Workflow
Caption: General experimental workflow for the synthesis of 4-bromo-2-nitrobenzoyl chloride.
Causality and Self-Validation in Protocol Design
-
Excess Thionyl Chloride: Using thionyl chloride in large excess serves a dual purpose: it acts as both the chlorinating agent and the solvent, ensuring the starting material remains dissolved.[16] The excess also helps to drive the reaction equilibrium towards the product side, maximizing conversion.
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present will react with the product to regenerate the starting carboxylic acid, reducing the yield. Oven-drying all glassware is a critical, self-validating step to ensure the integrity of the synthesis.
-
Gas Trap: The evolution of SO₂ and HCl gas is a direct indicator of reaction progress. The cessation of bubbling provides a reliable, non-invasive method for monitoring the reaction's completion. The base trap is a necessary safety measure to prevent the release of toxic fumes.
-
Removal of Excess Reagent: Complete removal of unreacted thionyl chloride is essential. Any residual SOCl₂ can interfere with subsequent reactions and complicate purification. Distillation followed by exposure to high vacuum is the most effective method.[15]
Purification and Analytical Characterization
The crude product is often of sufficient purity for many subsequent applications. However, for exacting requirements, further purification is recommended.
-
Vacuum Distillation: This is the preferred method for purification. The high boiling point of the product requires reduced pressure to prevent thermal decomposition.
-
Recrystallization: The crude solid can be recrystallized from a non-polar, anhydrous solvent such as hexanes or carbon tetrachloride.[17][18]
Analytical Confirmation
Confirming the identity and purity of the synthesized 4-bromo-2-nitrobenzoyl chloride is paramount. A combination of spectroscopic techniques should be employed.[19][20]
| Technique | Expected Observations for 4-Bromo-2-nitrobenzoyl Chloride |
| ¹H NMR | Aromatic region (approx. 7.8-8.5 ppm) will show a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | A carbonyl carbon signal will be present in the range of 165-168 ppm.[21] Aromatic carbon signals will also be observed. |
| FT-IR | A strong, sharp absorption band for the C=O stretch of the acyl chloride will appear at ~1770-1790 cm⁻¹.[21] Strong bands for the asymmetric and symmetric NO₂ stretches will be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[20] |
| Mass Spec. (EI) | The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, confirming the presence of a single bromine atom. Key fragmentation would involve the loss of Cl• (M-35/37) and CO (M-28). |
Critical Safety and Handling Mandates
-
Reagent Hazards: Thionyl chloride is extremely hazardous. It reacts violently with water, releasing toxic gases.[15][22] It is corrosive and can cause severe burns upon contact with skin or eyes.[10][11] All handling must occur within a certified chemical fume hood.
-
Product Hazards: 4-Bromo-2-nitrobenzoyl chloride is a moisture-sensitive solid and an irritant. It should be handled with care and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry location.
-
Waste Disposal: Quench any residual thionyl chloride cautiously by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate). All contaminated materials and reaction waste must be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
The synthesis of 4-bromo-2-nitrobenzoyl chloride from its corresponding carboxylic acid via thionyl chloride is a reliable and high-yielding transformation critical for advanced chemical synthesis. By understanding the underlying reaction mechanism, adhering to a meticulously designed protocol, and prioritizing stringent safety measures, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. This guide provides the necessary framework for achieving this synthesis with expertise and trustworthiness.
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4-Bromo-2-nitrobenzoyl chloride reactivity and electrophilicity
An In-Depth Technical Guide to the Reactivity and Electrophilicity of 4-Bromo-2-nitrobenzoyl chloride
Abstract
4-Bromo-2-nitrobenzoyl chloride is a pivotal, multifunctional reagent in modern organic synthesis, serving as a cornerstone for the construction of complex molecular architectures in pharmaceutical and materials science. Its reactivity is a nuanced interplay of potent electronic effects and steric factors conferred by its substituents. This guide provides an in-depth analysis of the molecule's electronic structure, its heightened electrophilicity, and the strategic implications for its use in key chemical transformations. We will dissect the causality behind experimental protocols for its synthesis and its application in amidation, esterification, and the mechanistically challenging Friedel-Crafts acylation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Molecular Architecture: Unpacking the Sources of Reactivity
At the heart of 4-bromo-2-nitrobenzoyl chloride's utility is its pronounced electrophilicity, which is meticulously tuned by the substituents on the aromatic ring. Understanding these electronic influences is paramount to predicting its behavior and designing successful synthetic strategies.
The core structure, benzoyl chloride, is inherently reactive. However, the addition of the bromo and nitro groups dramatically amplifies the partial positive charge on the carbonyl carbon, rendering it an exceptionally potent electrophile for nucleophilic acyl substitution.
-
The Ortho Nitro Group (-NO₂): This is the dominant activating group. Through a powerful combination of the inductive effect (-I) and the mesomeric or resonance effect (-M), the nitro group strongly withdraws electron density from the entire benzene ring and, critically, from the carbonyl carbon. This electron deficiency makes the carbonyl carbon highly susceptible to attack by nucleophiles.[1]
-
The Para Bromo Group (-Br): As a halogen, bromine exerts a strong electron-withdrawing inductive effect (-I). While it can donate electron density via resonance (+M), its inductive effect is dominant in influencing the reactivity of the acyl chloride function. It further contributes to the overall electron-poor nature of the aromatic system.
-
Steric Considerations: The placement of the bulky nitro group at the ortho position can introduce steric hindrance, which may influence the trajectory of incoming nucleophiles.[2][3] While the carbonyl carbon is somewhat shielded, the profound electronic activation generally overrides significant steric impediment for many common nucleophiles.
This synergistic withdrawal of electron density culminates in a carbonyl carbon that is significantly more electrophilic than that of unsubstituted benzoyl chloride, facilitating rapid reactions with a wide range of nucleophiles.
Caption: Electronic contributions to the high electrophilicity of the carbonyl carbon.
Synthesis: From Carboxylic Acid to Highly Activated Acyl Chloride
The most direct and industrially relevant synthesis of 4-bromo-2-nitrobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid.[4][5] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Self-Validating Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is designed to ensure high conversion and purity. The progress can be monitored, and the endpoint is clearly defined by the cessation of gas evolution.
-
System Preparation (Anhydrous Conditions): Assemble a round-bottom flask equipped with a reflux condenser and a gas trap (or bubbler connected to a basic solution, e.g., NaOH) to neutralize the HCl and SO₂ byproducts. The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the acyl chloride product.
-
Reagent Charging: Charge the flask with 4-bromo-2-nitrobenzoic acid (1.0 equivalent). Add an excess of thionyl chloride (SOCl₂, typically 2-4 equivalents), which can also serve as the solvent.[7] A catalytic amount of N,N-dimethylformamide (DMF, a few drops) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.
-
Reaction Execution: Heat the mixture to reflux (approx. 76 °C, the boiling point of SOCl₂). The reaction will commence with vigorous evolution of HCl and SO₂ gas. The reaction is complete when this gas evolution ceases (typically 2-4 hours).
-
Workup and Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 4-bromo-2-nitrobenzoyl chloride is then purified by vacuum distillation to yield the final product, which typically solidifies upon cooling.
Caption: Workflow for the synthesis of 4-bromo-2-nitrobenzoyl chloride.
Key Transformations and Mechanistic Insights
The high reactivity of 4-bromo-2-nitrobenzoyl chloride makes it a superior acylating agent for a variety of nucleophiles. The reactions proceed via a classic nucleophilic acyl substitution mechanism (addition-elimination).
Caption: General mechanism for nucleophilic acyl substitution.
A. Amidation: Forging Critical Bonds
The reaction with ammonia, primary amines, or secondary amines provides a direct and efficient route to primary, secondary, and tertiary amides, respectively.[8][9] These reactions are typically rapid and high-yielding.
Causality in Protocol Design: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, the reaction is either run with two equivalents of the amine (one to react, one to act as a base) or, more commonly, with one equivalent of the amine and an auxiliary non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl.[9][10]
Experimental Protocol: Synthesis of an N-Aryl Amide
-
Setup: In a flask under an inert atmosphere (N₂), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition: Cool the solution to 0 °C in an ice bath. Dissolve 4-bromo-2-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the amine solution over 15-30 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
B. Esterification: Accessing Key Ester Derivatives
The reaction with alcohols or phenols yields the corresponding esters.[11][12] This method is far more efficient than direct Fischer esterification, especially for sterically hindered alcohols or acid-sensitive substrates, due to the high reactivity of the acyl chloride.
Causality in Protocol Design: Similar to amidation, a base is required to neutralize the HCl byproduct. Pyridine is an excellent choice as it is a non-nucleophilic base that can also act as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium ion intermediate.
Experimental Protocol: Synthesis of a Phenyl Ester
-
Setup: Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine, which serves as both the solvent and the base. Cool the solution to 0 °C.
-
Addition: Add 4-bromo-2-nitrobenzoyl chloride (1.05 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify as needed.
C. Friedel-Crafts Acylation: A Mechanistic Challenge
While acyl chlorides are the classic reagents for Friedel-Crafts acylation, the presence of the strongly deactivating nitro group on 4-bromo-2-nitrobenzoyl chloride presents a significant challenge.[13][14]
The Causality of Low Reactivity:
-
Deactivation of the Electrophile: The electron-withdrawing nitro group destabilizes the formation of the critical acylium ion intermediate (R-C≡O⁺), which is the active electrophile in the reaction. This slows down the rate-determining step of electrophilic attack on the aromatic substrate.[15]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) is required in stoichiometric amounts because it forms a stable complex with the ketone product, effectively removing it from the catalytic cycle.[14][15] With a deactivated acyl chloride, this problem is compounded by the inherently slower reaction rate.
Overcoming these hurdles often requires forcing conditions (higher temperatures) and highly activated aromatic substrates. For deactivated or moderately activated substrates, this reaction may fail entirely.[15][16]
Experimental Protocol: Acylation of Anisole (An Activated Substrate)
-
Setup: In a rigorously dried, three-necked flask under N₂, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool to 0 °C.
-
Acyl Chloride Addition: Dissolve 4-bromo-2-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: After stirring for 15 minutes, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress carefully by TLC.
-
Workup (Critical): Cool the reaction mixture in an ice bath and very cautiously quench by slowly adding crushed ice, followed by cold 6M HCl. This will hydrolyze the aluminum complexes.
-
Isolation: Separate the organic layer, extract the aqueous layer with more solvent, and wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry, concentrate, and purify by chromatography.
Caption: Logical flow highlighting challenges in Friedel-Crafts acylation.
Summary of Properties and Reaction Conditions
For ease of reference, the key properties and typical reaction conditions for 4-bromo-2-nitrobenzoyl chloride are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃BrClNO₃ | [17] |
| Molecular Weight | 264.46 g/mol | [17] |
| CAS Number | 112734-21-1 | [17] |
| Appearance | Solid | - |
Table 2: Summary of Typical Reaction Conditions
| Transformation | Nucleophile | Key Reagents | Solvent | Temperature |
|---|---|---|---|---|
| Amidation | Primary/Secondary Amine | Triethylamine or Pyridine | DCM, THF | 0 °C to RT |
| Esterification | Alcohol/Phenol | Pyridine | Pyridine, DCM | 0 °C to RT |
| Friedel-Crafts | Activated Arene | AlCl₃ (stoichiometric) | DCE, DCM | 0 °C to Reflux |
Conclusion
4-Bromo-2-nitrobenzoyl chloride is a testament to the power of substituent effects in tuning molecular reactivity. The potent electron-withdrawing capacity of the ortho-nitro group transforms it into a highly efficient acylating agent for nucleophilic substitutions, enabling the facile synthesis of amides and esters under mild conditions. However, this same electronic feature becomes a liability in the context of Friedel-Crafts acylation, where it deactivates the key acylium ion intermediate. A thorough understanding of this dual reactivity is crucial for its strategic deployment in the synthesis of advanced materials and pharmacologically active compounds. This guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this valuable chemical building block.
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4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3. PubChem. Available at: [Link]
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Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. ResearchGate. Available at: [Link]
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The Strategic Role of 4-Bromo-2-nitrobenzoyl Chloride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-nitrobenzoyl chloride has emerged as a pivotal, multi-functional reagent in the landscape of advanced organic synthesis. Its unique trifecta of reactive sites—the highly electrophilic acyl chloride, the versatile nitro group, and the synthetically adaptable bromo substituent—offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 4-bromo-2-nitrobenzoyl chloride, with a particular focus on its role in the synthesis of bioactive heterocyclic compounds and as a cornerstone in medicinal chemistry. We will delve into the nuanced reactivity imparted by its substitution pattern and provide practical, field-proven protocols for its use.
Introduction: A Molecule of Strategic Importance
In the quest for novel therapeutics and functional materials, the efficiency and precision of synthetic methodologies are paramount. 4-Bromo-2-nitrobenzoyl chloride (C₇H₃BrClNO₃, CAS No. 112734-21-1) is a testament to the power of strategic molecular design.[1] This trifunctional building block serves not merely as a reactant but as a linchpin in complex synthetic sequences, enabling chemists to introduce key functionalities with a high degree of control.
The core value of this reagent lies in the orthogonal reactivity of its constituent groups:
-
The Acyl Chloride: This functional group is a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions with a wide array of nucleophiles, including amines, alcohols, and arenes (in Friedel-Crafts reactions).[2][3]
-
The Nitro Group: Positioned ortho to the acyl chloride, the nitro group exerts significant electronic and steric influence on the molecule's reactivity. Furthermore, it serves as a synthetic handle for further transformations, most notably its reduction to an amino group, which is a critical step in the synthesis of various heterocyclic systems.
-
The Bromo Group: Located para to the acyl chloride, the bromine atom is a versatile substituent for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity of the resulting products.
This guide will systematically unpack the synthetic utility of 4-bromo-2-nitrobenzoyl chloride, from its preparation to its application in cutting-edge research.
Synthesis and Physicochemical Properties
The preparation of 4-bromo-2-nitrobenzoyl chloride is a two-step process commencing with the synthesis of its precursor, 4-bromo-2-nitrobenzoic acid, followed by chlorination.
Synthesis of 4-Bromo-2-nitrobenzoic Acid
A robust and scalable method for the synthesis of 4-bromo-2-nitrobenzoic acid is the Sandmeyer reaction, starting from 4-amino-2-nitrobenzoic acid. This classic transformation provides a reliable route to introduce the bromo substituent.
Experimental Protocol: Synthesis of 4-Bromo-2-nitrobenzoic Acid
-
Diazotization: Dissolve 4-amino-2-nitrobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the solution to 0 °C in an ice bath. To this stirring solution, add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous hydrobromic acid (48%) and cool it to 0 °C. Add the previously prepared diazonium salt solution dropwise to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting precipitate is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-2-nitrobenzoic acid as a solid.
Chlorination to 4-Bromo-2-nitrobenzoyl Chloride
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5]
Experimental Protocol: Synthesis of 4-Bromo-2-nitrobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 4-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.
-
Reaction Execution: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 1-3 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-bromo-2-nitrobenzoyl chloride, a solid at room temperature, can often be used directly in subsequent steps without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent like hexanes.
Data Presentation: Physicochemical Properties of 4-Bromo-2-nitrobenzoyl Chloride
| Property | Value | Source |
| CAS Number | 112734-21-1 | [1] |
| Molecular Formula | C₇H₃BrClNO₃ | [1] |
| Molecular Weight | 264.46 g/mol | [1] |
| Appearance | Expected to be a yellow to brown solid | General observation for similar compounds |
| Storage | Store in a cool, dry place under an inert atmosphere; moisture sensitive | [6] |
Reactivity and Mechanistic Considerations: The Role of the Ortho-Nitro Group
The reactivity of the acyl chloride in 4-bromo-2-nitrobenzoyl chloride is significantly modulated by the presence of the ortho-nitro group. This substituent exerts both steric and electronic effects that must be considered when planning synthetic strategies.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group. Inductively and through resonance, it deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbon of the acyl chloride. This enhanced electrophilicity can accelerate the rate of nucleophilic acyl substitution.
-
Steric Effects: The bulky nitro group ortho to the acyl chloride can sterically hinder the approach of nucleophiles to the carbonyl carbon.[7] This steric hindrance can lead to slower reaction rates compared to its para-substituted isomer, especially with bulky nucleophiles. The outcome of a reaction can therefore be a delicate balance between the activating electronic effect and the deactivating steric effect.
A kinetic study on the solvolysis of o-nitrobenzoyl chloride revealed that its reactivity is highly solvent-dependent, in some cases reacting more slowly than its para-isomer due to steric hindrance, while in other solvent systems, the potential for intramolecular nucleophilic assistance from the nitro group can influence the reaction pathway.
Core Applications in Organic Synthesis
The unique structural features of 4-bromo-2-nitrobenzoyl chloride make it a valuable precursor for a variety of complex molecules, particularly bioactive heterocycles.
Synthesis of Amides and Esters
The most fundamental application of 4-bromo-2-nitrobenzoyl chloride is in the acylation of amines and alcohols to form the corresponding amides and esters. These reactions are typically high-yielding and proceed under mild conditions.[2][3]
General Protocol: Amide Synthesis
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing with aqueous acid, base, and brine, followed by drying and evaporation of the solvent. The product can be purified by chromatography or recrystallization.
General Protocol: Ester Synthesis
-
Dissolve the alcohol (1.0 eq) and a base such as pyridine (which can also serve as the solvent) in an anhydrous aprotic solvent.
-
Add 4-bromo-2-nitrobenzoyl chloride (1.0-1.2 eq) portion-wise or as a solution.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The work-up is similar to that for amide synthesis.
Keystone in Heterocyclic Synthesis: The Benzoxazinone Scaffold
Benzoxazinones are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and antioxidant properties.[8][9] 4-Bromo-2-nitrobenzoyl chloride can serve as a key building block in their synthesis, reacting with substituted anthranilic acids.
Workflow: Synthesis of a Substituted Benzoxazinone
Caption: Workflow for Benzoxazinone Synthesis.
Experimental Protocol: Synthesis of 2-(4-Bromo-2-nitrophenyl)-4H-3,1-benzoxazin-4-one
This protocol is adapted from the general procedure for the synthesis of benzoxazinones.[8]
-
Acylation: Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Add 4-bromo-2-nitrobenzoyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cyclization/Work-up: Pour the reaction mixture into ice-cold water. The precipitate that forms is the crude benzoxazinone derivative.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure 2-(4-bromo-2-nitrophenyl)-4H-3,1-benzoxazin-4-one.
A Gateway to Quinazolines and Quinazolinones
Proposed Synthetic Pathway to a Quinazolinone Derivative
Caption: Proposed synthesis of a quinazolinone.
This pathway leverages the reactivity of all three functional groups in a sequential manner: initial acylation, followed by reduction of the nitro group to an amine, which then participates in an intramolecular cyclization to form the quinazolinone ring. The bromo-substituent remains available for further functionalization via cross-coupling reactions.
Spectroscopic Characterization
Accurate characterization of 4-bromo-2-nitrobenzoyl chloride is essential for its use in synthesis. While specific experimental spectra for this compound are not widely published, a detailed prediction can be made based on the well-documented spectra of the closely related 4-nitrobenzoyl chloride.[10][11]
Predicted Spectroscopic Profile
-
¹H NMR: The aromatic region is expected to show three signals corresponding to the three aromatic protons. Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing nitro and bromo groups.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon at a characteristic downfield shift (typically >160 ppm). Six distinct signals are expected in the aromatic region, with their chemical shifts dictated by the electronic effects of the substituents.
-
IR Spectroscopy: Key characteristic peaks are expected for the carbonyl (C=O) stretch of the acyl chloride (a strong band around 1770-1800 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.[10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.
Data Presentation: Comparison of Expected IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) for 4-Bromo-2-nitrobenzoyl chloride | Reference Wavenumber (cm⁻¹) for 4-Nitrobenzoyl Chloride | Source |
| Aromatic C-H Stretch | ~3100 | ~3100 | [10] |
| C=O Stretch (Acyl Chloride) | ~1770 | ~1770 | [10] |
| Asymmetric NO₂ Stretch | ~1525 | ~1525 | [10] |
| Symmetric NO₂ Stretch | ~1350 | ~1350 | [10] |
| C-Br Stretch | 550-690 | N/A | Standard IR tables |
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that 4-bromo-2-nitrobenzoyl chloride should be handled with appropriate safety precautions. Based on the data for structurally similar compounds like 4-nitrobenzoyl chloride, it is expected to be a corrosive and moisture-sensitive substance.[12][13]
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. It is likely to be a lachrymator (a substance that irritates the eyes and causes tears).
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong bases and alcohols. The use of an inert atmosphere (e.g., nitrogen or argon) for storage is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
4-Bromo-2-nitrobenzoyl chloride is a strategically designed and highly versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of transformations, making it an invaluable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The ability to perform sequential reactions—acylation, nitro group reduction, and cross-coupling—provides a powerful platform for the efficient synthesis of diverse molecular scaffolds. As the demand for novel bioactive compounds continues to grow, the strategic application of such well-designed, multifunctional reagents will undoubtedly play an increasingly critical role in driving innovation in drug discovery and beyond.
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitrobenzoyl chloride. Retrieved from [Link]
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Al-Ostath, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][7][10]oxazin-4-ones as potent anticancer and antioxidant agents. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.
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Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
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MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Retrieved from [Link]
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International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
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Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
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YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]
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PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
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Leveraging 4-Bromo-2-nitrobenzoyl Chloride: A Trifunctional Building Block for Accelerated Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Executive Summary
In the landscape of modern medicinal chemistry, the rapid and efficient construction of novel molecular architectures with therapeutic potential is paramount. Strategic selection of starting materials—chemical building blocks that offer multiple points for diversification—is a cornerstone of successful drug discovery campaigns. This guide introduces 4-Bromo-2-nitrobenzoyl chloride, a versatile and highly reactive trifunctional reagent, and explores its potential applications in the synthesis of targeted therapeutics. We will delve into its unique reactivity profile, provide field-proven synthetic protocols, and illustrate its application in the development of key drug classes, including PARP inhibitors, kinase inhibitors, and novel antibacterial agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with high-impact, strategically functionalized intermediates.
Section 1: Foundational Chemistry & Reactivity Profile
The strategic utility of 4-Bromo-2-nitrobenzoyl chloride stems from its three distinct functional groups, each offering a unique handle for subsequent chemical transformations. Understanding the interplay of their reactivity is crucial for designing logical and efficient synthetic routes.
Core Molecular Attributes
A precise understanding of the physicochemical properties of a reagent is the foundation of its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitrobenzoyl chloride | [1] |
| CAS Number | 112734-21-1 | [1] |
| Molecular Formula | C₇H₃BrClNO₃ | [1] |
| Molecular Weight | 264.46 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
The Trifunctional Reactivity Map
The molecule's power lies in the orthogonal reactivity of its three key functional groups: the acyl chloride, the nitro group, and the bromo substituent. This allows for a stepwise and controlled approach to molecular elaboration.
-
Acyl Chloride (The Anchor Point): As the most reactive group, the acyl chloride is typically the first point of reaction. It serves as a powerful electrophile for facile amide and ester bond formation, anchoring the scaffold to a nucleophilic partner like an amine or alcohol.[3][4][5] This reaction is often rapid and high-yielding.[4]
-
Nitro Group (The Modulator): The electron-withdrawing nitro group enhances the electrophilicity of the acyl chloride. Critically, it can be chemically reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd). This transformation dramatically alters the electronic properties of the ring and provides a new nucleophilic site for further derivatization, such as sulfonamide or urea formation.
-
Bromo Group (The Diversification Handle): The bromine atom is a versatile handle for modern cross-coupling reactions. It is relatively stable during the initial acylation step and can later be subjected to Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce new aryl, alkynyl, or amino substituents, respectively. This allows for extensive exploration of the chemical space around the core scaffold.[6]
Caption: A logical workflow for the sequential modification of 4-Bromo-2-nitrobenzoyl chloride.
Section 2: Core Applications in Medicinal Chemistry Program Workflows
The true value of a building block is demonstrated through its practical application in synthesizing molecules with therapeutic relevance. Below are detailed workflows for leveraging 4-Bromo-2-nitrobenzoyl chloride in key therapeutic areas.
Workflow: Scaffolding for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anti-cancer agents, particularly effective in tumors with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[7][8] The core of many PARP inhibitors is a carboxamide moiety that mimics the nicotinamide portion of the natural substrate NAD+.[7] 4-Bromo-2-nitrobenzoyl chloride provides an ideal starting point for novel PARP inhibitor scaffolds.
Causality Behind the Choice: The 4-bromo-2-nitrobenzamide structure provides two key features for PARP inhibition: the essential carboxamide for binding to the nicotinamide subsite of the PARP catalytic domain and two orthogonal handles (bromo and nitro groups) for tuning potency, selectivity, and pharmacokinetic properties.[7][9]
This protocol describes a standard Schotten-Baumann reaction to form the foundational amide bond.[10]
-
Materials:
-
4-Bromo-2-nitrobenzoyl chloride (1.0 eq)
-
Target amine (e.g., benzylamine as a model) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve the target amine (1.05 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or Pyridine, 1.5 eq) to the solution and stir for 5 minutes. The choice of pyridine can sometimes catalytically accelerate the reaction in addition to scavenging the HCl byproduct.
-
In a separate flask, dissolve 4-Bromo-2-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up & Validation:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization. The system is self-validating through characterization (¹H NMR, ¹³C NMR, MS) of the purified product, which should confirm the formation of the amide and the retention of the bromo and nitro groups.
-
Caption: A generalized synthetic workflow for developing PARP inhibitors.
Workflow: Application in Kinase Inhibitor Synthesis
Protein kinases are another major class of drug targets, implicated in numerous diseases, especially cancer.[11] Many potent and selective kinase inhibitors feature amide linkages that are crucial for their binding affinity.[12][13] The bromo and nitro functionalities on the 4-Bromo-2-nitrobenzoyl chloride scaffold provide ideal vectors for exploring structure-activity relationships (SAR) to optimize kinase selectivity and potency.[6]
Causality Behind the Choice: In kinase inhibitor design, fine-tuning interactions within and outside the ATP-binding pocket is critical. After forming a core amide, the bromo-substituent acts as a key diversification point for Suzuki or Buchwald-Hartwig coupling. This allows chemists to systematically install different chemical groups to probe for beneficial interactions with the kinase hinge region or solvent-front, a proven strategy for enhancing inhibitor selectivity.[6][13]
This protocol outlines the diversification of the benzamide intermediate from the previous section.
-
Materials:
-
4-Bromo-2-nitrobenzamide intermediate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ or similar Pd catalyst (0.05 eq)
-
2M Na₂CO₃ solution
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a flask, add the 4-Bromo-2-nitrobenzamide intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the Pd catalyst (0.05 eq).
-
Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent mixture (Dioxane:Water) followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up & Validation:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography. Validation is achieved by comparing the spectroscopic data of the product to the starting material; key indicators are the disappearance of the C-Br bond signals (if using isotopic analysis in MS) and the appearance of new aromatic proton and carbon signals in the NMR spectra.
-
Workflow: Development of Novel Antibacterial Agents
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Halogenated and nitroaromatic compounds have a long history of antimicrobial activity.[14] 4-Bromo-2-nitrobenzoyl chloride can be used to synthesize ester or amide derivatives of natural products or other bioactive scaffolds to create novel compounds with potential antibacterial properties.[15]
Causality Behind the Choice: The introduction of a 4-bromo-2-nitrobenzoyl moiety can enhance the lipophilicity of a parent molecule, potentially improving its ability to penetrate bacterial cell membranes. Furthermore, the nitro group can be bioreduced by bacterial nitroreductases to form cytotoxic radical species, a known mechanism of action for some nitroaromatic antibiotics.
This protocol describes the synthesis of an ester, a common prodrug strategy or a method to create a new bioactive molecule.
-
Materials:
-
Phenolic compound (e.g., p-cresol) (1.0 eq)
-
4-Bromo-2-nitrobenzoyl chloride (1.1 eq)
-
Pyridine or 4-DMAP (catalytic)
-
Anhydrous solvent (DCM or THF)
-
-
Procedure:
-
Dissolve the phenolic compound (1.0 eq) in the anhydrous solvent.
-
Add pyridine (1.2 eq) and stir.
-
Add 4-Bromo-2-nitrobenzoyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir for 4-6 hours, monitoring by TLC.
-
-
Work-up & Validation:
-
Perform an aqueous work-up similar to the amide synthesis protocol.
-
Purify by chromatography. The formation of the ester is validated by the characteristic C=O stretch of an aromatic ester in the IR spectrum (typically ~1735-1750 cm⁻¹) and the appropriate shifts in the NMR spectra.
-
Section 3: Conclusion and Future Outlook
4-Bromo-2-nitrobenzoyl chloride is more than a simple reagent; it is a strategic platform for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups enable a logical and highly efficient approach to the synthesis and optimization of bioactive molecules. By first establishing a core amide or ester linkage, chemists can then leverage proven and robust methodologies like nitro reduction and palladium-catalyzed cross-coupling to systematically build molecular complexity and explore structure-activity relationships. This approach accelerates the discovery timeline and expands the accessible chemical space for developing next-generation inhibitors and therapeutics. The principles and protocols outlined in this guide provide a solid foundation for any research program aiming to incorporate this powerful building block into their drug discovery workflows.
References
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link].
- Process for producing nitrobenzoyl chloride. Google Patents.
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Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link].
-
4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3. PubChem. Available at: [Link].
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health (NIH). Available at: [Link].
-
Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. National Institutes of Health (NIH). Available at: [Link].
-
N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link].
-
Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link].
-
Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Institutes of Health (NIH). Available at: [Link].
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (NIH). Available at: [Link].
-
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. Available at: [Link].
-
replacing the -oh group in alcohols by a halogen. Chemguide. Available at: [Link].
-
4-Nitrobenzoyl chloride(122-04-3) wiki. Molbase. Available at: [Link].
-
Reactions of Amines. Chemistry LibreTexts. Available at: [Link].
-
Strategies employed for the development of PARP inhibitors. PubMed. Available at: [Link].
-
Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. Available at: [Link].
-
Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles. Frontiers. Available at: [Link].
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link].
-
synthesis of 4-bromo-2-nitrotoluene. YouTube. Available at: [Link].
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link].
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. National Institutes of Health (NIH). Available at: [Link].
-
Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. National Institutes of Health (NIH). Available at: [Link].
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. Available at: [Link].
-
4-Nitrobenzoyl chloride. PharmaCompass.com. Available at: [Link].
-
4-Nitrobenzoyl chloride. SpectraBase. Available at: [Link].
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- 1. 4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3 | CID 18919880 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
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- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 7-Bromoquinazolinones from 4-Bromo-2-nitrobenzoyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview for the synthesis of 7-bromoquinazolinone derivatives, valuable scaffolds in medicinal chemistry, utilizing 4-Bromo-2-nitrobenzoyl chloride as a key starting material. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction: The Significance of Quinazolinones and a Strategic Synthetic Approach
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The strategic incorporation of a bromine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the quinazolinone scaffold, making the development of efficient synthetic routes to these specific derivatives a topic of considerable interest in drug discovery.
This guide outlines a robust and versatile two-step synthetic strategy to access 7-bromoquinazolinones from the readily available precursor, 4-Bromo-2-nitrobenzoyl chloride. The pathway involves an initial amidation reaction to form an N-substituted-4-bromo-2-nitrobenzamide intermediate, followed by a reductive cyclization to construct the desired quinazolinone ring system.
Overall Synthetic Workflow
The synthetic process is logically divided into two primary stages, each with its own workup and purification procedures.
Caption: Overall workflow for the synthesis of 7-bromoquinazolinones.
PART 1: Synthesis of N-Substituted-4-bromo-2-nitrobenzamide
The initial step involves the acylation of a primary amine with 4-Bromo-2-nitrobenzoyl chloride. This reaction forms a stable amide intermediate, which is the direct precursor for the subsequent cyclization.
Protocol 1: Amidation of 4-Bromo-2-nitrobenzoyl chloride
This protocol is a general procedure adaptable for a range of primary alkyl and aryl amines.
Materials:
-
4-Bromo-2-nitrobenzoyl chloride
-
Primary amine (e.g., aniline, benzylamine, propylamine)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-Bromo-2-nitrobenzoyl chloride (1.0 eq.) in a separate portion of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude N-substituted-4-bromo-2-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization (Expected):
-
¹H NMR: Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The amide proton (N-H) will typically be a broad singlet. Protons on the N-alkyl or N-aryl substituent will have characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbon (C=O) signal is expected around δ 160-170 ppm. Aromatic carbons will be in the δ 120-150 ppm region.
-
IR (ATR): Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the calculated molecular weight of the product should be observed, along with a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity).
PART 2: Reductive Cyclization to 7-Bromoquinazolinones
The second stage of the synthesis involves the reduction of the nitro group of the N-substituted-4-bromo-2-nitrobenzamide to an amine, which then undergoes a spontaneous intramolecular cyclization to form the quinazolinone ring.
Reaction Mechanism
The reductive cyclization proceeds through the initial reduction of the nitro group to an amino group, followed by an intramolecular nucleophilic attack of the newly formed amine on the amide carbonyl, and subsequent dehydration to yield the final quinazolinone product.
Caption: Mechanism of reductive cyclization to form the quinazolinone ring.
Protocol 2: Reductive Cyclization using Sodium Dithionite
This protocol utilizes sodium dithionite (Na2S2O4) as a mild and effective reducing agent for the conversion of the nitrobenzamide to the corresponding quinazolinone.[2][3]
Materials:
-
N-substituted-4-bromo-2-nitrobenzamide
-
Sodium dithionite (Na2S2O4)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the N-substituted-4-bromo-2-nitrobenzamide (1.0 eq.) in a mixture of DMF and water (e.g., 9:1 v/v).
-
Add sodium dithionite (3.0-4.0 eq.) portion-wise to the solution with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
Purification:
The crude 7-bromoquinazolinone can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or acetic acid to afford the pure product.
Alternative Protocol: Reductive Cyclization using Iron in Acetic Acid
This is a classic and cost-effective method for nitro group reduction.
Materials:
-
N-substituted-4-bromo-2-nitrobenzamide
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare a suspension of the N-substituted-4-bromo-2-nitrobenzamide (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
Purification:
Similar to the previous protocol, the crude product can be purified by recrystallization.
Characterization of 7-Bromoquinazolinones (Expected):
-
¹H NMR: The disappearance of the nitro group will result in significant upfield shifts of the adjacent aromatic protons. The quinazolinone ring protons will have characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbon of the quinazolinone will appear around δ 160-165 ppm.
-
IR (ATR): The N-O stretching bands of the nitro group will be absent. A characteristic C=O stretching band for the quinazolinone will be observed around 1680 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the molecular weight of the 7-bromoquinazolinone product, again showing the characteristic bromine isotopic pattern.
Data Summary
| Compound Type | Key Functional Groups | Expected ¹³C NMR (ppm) | Expected IR (cm⁻¹) |
| N-substituted-4-bromo-2-nitrobenzamide | Amide, Nitro, Bromo-aryl | C=O: 160-170 | N-H: ~3300, C=O: ~1650, N-O: ~1530, 1350 |
| 7-Bromoquinazolinone | Quinazolinone, Bromo-aryl | C=O: 160-165 | C=O: ~1680 |
Safety Precautions
-
4-Bromo-2-nitrobenzoyl chloride: This reagent is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also moisture-sensitive.
-
Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.
-
Reducing Agents: Sodium dithionite and iron powder are flammable solids. Handle with care and away from ignition sources.
-
Acids: Hydrochloric acid and acetic acid are corrosive. Handle with appropriate care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, E70, o344. [Link]
-
Gunn, B. C., & Stevens, M. F. G. (1973). Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1, 1682-1688. [Link]
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances, 11(25), 15267-15271. [Link]
-
Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Current Organic Synthesis, 15(6), 856-865. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules, 27(19), 6296. [Link]
-
4-Bromo-N-isopropylbenzamide. (n.d.). SpectraBase. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2018). Molecules, 23(11), 2947. [Link]
-
(E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o1058. [Link]
-
Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. (2022). Organic Letters, 24(31), 5776–5781. [Link]
- Purification of N-substituted aminobenzaldehydes. (1984).
-
A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. (2013). Organic Chemistry Portal. [Link]
Sources
Application Note & Protocol: Strategic Synthesis of Benzoxazinones via Reductive Cyclization of Aryl Esters Derived from 4-Bromo-2-nitrobenzoyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of 7-Bromo-2-aryl-4H-1,3-benzoxazin-4-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] The strategy detailed herein utilizes a robust and efficient reductive cyclization pathway. The core methodology involves the initial synthesis of an aryl 4-bromo-2-nitrobenzoate precursor, followed by a chemoselective reduction of the nitro group which triggers an intramolecular cyclization to yield the target benzoxazinone scaffold. This application note is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
Benzoxazinones represent a privileged heterocyclic scaffold due to their wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4] The synthesis of these structures is a key objective in many drug discovery programs. While several synthetic routes exist, the reductive cyclization of ortho-nitro-substituted precursors offers an elegant and efficient approach to constructing the benzoxazinone core.[5][6]
This guide focuses on a specific application of this strategy, using the highly reactive 4-Bromo-2-nitrobenzoyl chloride as a key building block. The overall synthetic plan is a three-stage process, designed for clarity and modularity, allowing for the potential synthesis of a library of derivatives by varying the phenolic coupling partner.
The three primary stages are:
-
Activation: Conversion of the parent 4-Bromo-2-nitrobenzoic acid to its highly reactive acyl chloride derivative.
-
Precursor Synthesis: Esterification of a selected phenol with 4-Bromo-2-nitrobenzoyl chloride to form the key aryl 4-bromo-2-nitrobenzoate intermediate.
-
Reductive Cyclization: Chemoselective reduction of the nitro group on the ester intermediate, which initiates a spontaneous intramolecular nucleophilic acyl substitution to form the final benzoxazinone product.
This approach is advantageous as it leverages readily available starting materials and employs well-understood, scalable chemical transformations.
Mechanistic Rationale and Causality
Understanding the chemical principles behind each step is critical for successful execution and troubleshooting.
-
Stage 1: Acyl Chloride Formation: Carboxylic acids are insufficiently electrophilic to readily undergo esterification with phenols. Conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon.[7][8] The choice of SOCl₂ is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[7]
-
Stage 2: Esterification: The synthesized 4-Bromo-2-nitrobenzoyl chloride is a potent acylating agent.[9] Its reaction with a phenol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) proceeds via a nucleophilic acyl substitution mechanism. The base serves to neutralize the HCl generated during the reaction, preventing protonation of the phenoxide and promoting the reaction forward.[10]
-
Stage 3: Reductive Cyclization: This is the cornerstone of the synthesis. The reduction of an aromatic nitro group to an amine is a classic and reliable transformation.[11][12] A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd/C) or dissolving metals (e.g., Fe/HCl, SnCl₂/HCl).[6][13] For substrates containing halogens, such as the bromide in our precursor, dissolving metal reductions are often preferred to mitigate the risk of hydrodehalogenation that can occur with catalytic hydrogenation.[13] Once the nitro group is reduced to the nucleophilic amine, it is perfectly positioned ortho to the ester linkage. The amine then performs a rapid intramolecular attack on the electrophilic ester carbonyl. This cyclization event expels the phenoxide as a leaving group, forming the thermodynamically stable six-membered lactam ring of the benzoxazinone.[5]
Visualized Synthetic Pathway
The overall transformation is depicted below, highlighting the key stages from the starting acid to the final heterocyclic product.
Caption: Overall synthetic strategy for benzoxazinone synthesis.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Thionyl chloride and acyl chlorides are corrosive and react violently with water; handle with extreme care.
Protocol 1: Synthesis of 4-Bromo-2-nitrobenzoyl Chloride (Activation)
This protocol details the conversion of the parent carboxylic acid to the acyl chloride.[14][15]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromo-2-nitrobenzoic acid | 246.02 | 5.00 g | 20.32 | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 15 mL | 205 | Reagent, excess |
| Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Catalyst |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-nitrobenzoic acid (5.00 g, 20.32 mmol).
-
In the fume hood, carefully add thionyl chloride (15 mL, 205 mmol).
-
Add 2-3 drops of DMF as a catalyst. The addition of DMF often initiates a more controlled reaction.
-
Fit the top of the condenser with a gas outlet adapter connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Stir the mixture at room temperature for 30 minutes, then gently heat the reaction to reflux (approx. 80°C) using an oil bath.
-
Maintain the reflux for 2-3 hours, or until the evolution of gas ceases and the solid carboxylic acid has completely dissolved, resulting in a clear, yellowish solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected by a cold trap and a base trap.
-
The resulting crude 4-Bromo-2-nitrobenzoyl chloride (a yellow solid or oil) is typically of sufficient purity for the next step.[9] It should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator, as it is highly sensitive to moisture.
Protocol 2: Synthesis of Aryl 4-bromo-2-nitrobenzoate (Esterification)
This protocol describes the coupling of the acyl chloride with a generic phenol. Phenol itself is used as an example.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromo-2-nitrobenzoyl chloride | 264.46 | ~20.32 | ~20.32 | From Protocol 1 |
| Phenol | 94.11 | 1.91 g | 20.32 | Nucleophile |
| Pyridine | 79.10 | 3.3 mL | 40.64 | Base & Solvent |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.91 g, 20.32 mmol) in anhydrous dichloromethane (50 mL) and pyridine (3.3 mL, 40.64 mmol).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 4-Bromo-2-nitrobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM (~20 mL) and add it dropwise to the cooled phenol solution over 20-30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure phenyl 4-bromo-2-nitrobenzoate ester.
Protocol 3: Synthesis of 7-Bromo-2-phenyl-4H-1,3-benzoxazin-4-one (Reductive Cyclization)
This final protocol details the key transformation to the target heterocycle.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phenyl 4-bromo-2-nitrobenzoate | 322.12 | 5.00 g | 15.52 | From Protocol 2 |
| Iron powder (Fe) | 55.84 | 5.20 g | 93.12 | Reducing agent |
| Acetic Acid (AcOH) | 60.05 | 75 mL | - | Solvent/Acid |
| Ethanol (EtOH) | 46.07 | 25 mL | - | Co-solvent |
Procedure:
-
In a 250 mL round-bottom flask, suspend phenyl 4-bromo-2-nitrobenzoate (5.00 g, 15.52 mmol) and iron powder (5.20 g, 93.12 mmol) in a mixture of glacial acetic acid (75 mL) and ethanol (25 mL).
-
Heat the stirred suspension to 80-90°C using an oil bath.
-
Maintain the temperature and vigorous stirring for 2-4 hours. The reaction is often exothermic initially. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and saturated NaHCO₃ solution (2 x 50 mL) to remove residual acetic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the final product, 7-Bromo-2-phenyl-4H-1,3-benzoxazin-4-one, typically as a crystalline solid.
Experimental Workflow and Validation
A successful synthesis relies on a logical workflow from starting materials to a fully characterized final product.
Visualized Experimental Workflow
Caption: Step-by-step experimental and validation workflow.
Product Validation
To confirm the identity and purity of the synthesized benzoxazinone, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the correct number of protons and carbons and their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands, notably the C=O stretch of the lactam (~1760-1780 cm⁻¹) and the C=N stretch.
-
Melting Point (MP): A sharp melting point range is indicative of a pure crystalline compound.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
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Reddy, T. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3299. [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Coll. Vol. 1, p.394 (1941); Vol. 3, p.75 (1923). [Link]
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PubChem. (n.d.). 4-Bromo-2-nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]
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Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][16][17]oxazin-4-ones as potent anticancer and antioxidant agents. Scientific Reports, 10(1), 6309. [Link]
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Cadogan, J. I. G., & Mackie, R. K. (1969). Reductive cyclisation of o-nitrophenyl benzoate to 2-phenylbenzoxazole. Journal of the Chemical Society D: Chemical Communications, (13), 736. [Link]
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Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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Reddy, T. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3299. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[9][14]imidazo[1,2-c]quinazolines. Royal Society of Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). Reaction of acid chlorides with amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Library of Medicine. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Pearson. (n.d.). Show how you would accomplish the following multistep syntheses. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Retrieved from [Link]
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Application Note: Strategic Use of 4-Bromo-2-nitrobenzoyl Chloride in Friedel-Crafts Acylation for Pharmaceutical Intermediate Synthesis
Abstract
This guide provides a comprehensive overview of 4-bromo-2-nitrobenzoyl chloride as a strategic reagent in Friedel-Crafts acylation reactions. It details the intrinsic properties of the molecule that make it a valuable tool for synthesizing complex benzophenone cores, which are pivotal intermediates in pharmaceutical development. This document furnishes researchers, medicinal chemists, and process scientists with a robust framework, encompassing mechanistic principles, a detailed experimental protocol, safety considerations, and the synthetic utility of the resulting products in drug discovery programs.
Reagent Profile and Strategic Considerations
4-Bromo-2-nitrobenzoyl chloride is a multifunctional reagent designed for the synthesis of substituted benzophenones. Its utility stems from the orthogonal reactivity imparted by its substituents, which can be selectively addressed in subsequent synthetic steps.
Table 1: Physicochemical Properties of 4-Bromo-2-nitrobenzoyl chloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 112734-21-1 | [1] |
| Molecular Formula | C₇H₃BrClNO₃ | [1] |
| Molecular Weight | 264.46 g/mol | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 71-74 °C (for the analogous 4-nitrobenzoyl chloride) | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C |[1] |
Rationale for Use: A Tale of Two Substituents
The strategic value of 4-bromo-2-nitrobenzoyl chloride lies in the electronic and steric effects of its nitro and bromo groups.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the ortho-nitro substituent significantly deactivates the benzoyl chloride. While this may seem counterintuitive for an electrophilic reaction, it offers a layer of control, often leading to cleaner reactions with reduced side products. More importantly, the nitro group serves as a synthetic handle. It can be readily reduced to an amine, which can then participate in a wide array of transformations, including amide bond formation, diazotization, or serve as a directing group in further aromatic substitutions.
-
The Bromo Group (-Br): Positioned para to the carbonyl, the bromine atom is a key functional handle for modern cross-coupling chemistry. It provides a reliable site for palladium-catalyzed reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments. This versatility is a cornerstone of modern drug discovery, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[4]
Safety and Handling
4-Bromo-2-nitrobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and reaction integrity.[1][5]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] The compound is a lachrymator.[5] It reacts with water, including atmospheric moisture, to release corrosive HCl gas.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.[6]
The Friedel-Crafts Acylation: Mechanism and Optimization
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that forms a C-C bond between an aromatic ring and an acyl group.[7][8] The reaction is pivotal for the synthesis of aryl ketones.[8]
The Core Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[7][9]
-
Activation of the Acyl Chloride: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond.[7][10]
-
Formation of the Acylium Ion: The weakened C-Cl bond cleaves to generate a resonance-stabilized acylium ion. This species is the key electrophile in the reaction.[7][9]
-
Electrophilic Attack: The π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[11]
However, the product ketone is also a Lewis base and will complex with the AlCl₃.[11][12] This complexation deactivates the product, preventing further acylation, but also means that a stoichiometric amount of the Lewis acid is required.[11][12] The complex is hydrolyzed during aqueous workup to yield the final ketone.[11]
Caption: General mechanism of Friedel-Crafts Acylation.
Key Optimization Parameters
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for this transformation.[11] Typically, slightly more than one equivalent is required per equivalent of acyl chloride due to complexation with the product ketone.[11]
-
Aromatic Substrate: The reaction is most effective with electron-rich or neutral aromatic and heteroaromatic compounds. Highly deactivated rings (e.g., nitrobenzene) are generally poor substrates.
-
Solvent: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Carbon disulfide (CS₂) is also effective but is highly flammable and toxic. For some substrates, the aromatic reactant itself can be used as the solvent if it is liquid and inexpensive.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[8]
Detailed Experimental Protocol: Synthesis of (4-Bromo-2-nitrophenyl)(phenyl)methanone
This protocol describes a representative Friedel-Crafts acylation using 4-bromo-2-nitrobenzoyl chloride and benzene.
Materials & Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Ice bath
-
4-Bromo-2-nitrobenzoyl chloride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous Benzene (serves as reactant and solvent)
-
Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flame-dried three-neck flask under a positive pressure of nitrogen. Equip it with a magnetic stir bar.
-
Catalyst Suspension: Charge the flask with anhydrous benzene (10 mL per 1.0 g of acyl chloride) and cool the flask to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 eq) in portions to the stirred benzene. A slurry will form.
-
Acyl Chloride Addition: Dissolve 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous benzene and add it to the addition funnel. Add the acyl chloride solution dropwise to the cold, stirred AlCl₃ suspension over 30 minutes. The reaction mixture will typically darken in color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add DCM to dissolve the organic product. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Self-Validation/Characterization: The identity and purity of the synthesized (4-bromo-2-nitrophenyl)(phenyl)methanone should be confirmed using standard analytical techniques.
-
¹H NMR: Expect complex aromatic signals.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ and characteristic N-O stretches for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹.[13][14]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
Applications and Synthetic Utility in Drug Development
The 4-bromo-2-nitrobenzophenone scaffold is a versatile intermediate in medicinal chemistry. Its true power is realized in subsequent transformations that build molecular complexity.[15]
Caption: Synthetic pathways from the 4-bromo-2-nitrobenzophenone core.
-
Anti-inflammatory Agents: The benzophenone scaffold is present in numerous compounds with anti-inflammatory properties.[15] The ability to functionalize both aromatic rings allows for fine-tuning of activity against targets like COX-2 or pro-inflammatory cytokines.[15]
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents feature substituted bi-aryl or heteroaryl-aryl structures. The protocol described here provides a direct route to intermediates that can be elaborated into potent therapeutics, such as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) used in treating non-small cell lung cancer.[4]
-
CNS Agents: The reduction of the nitro group to an amine and subsequent cyclization is a classic strategy for the synthesis of benzodiazepines and other classes of drugs targeting the central nervous system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive AlCl₃ (hydrolyzed by moisture). | Use fresh, anhydrous AlCl₃ from a sealed container. Handle quickly in a dry environment. |
| Deactivated aromatic substrate. | Ensure the substrate is not strongly electron-deficient. Friedel-Crafts acylation has limitations.[9] | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, consider gentle heating (e.g., 40-50 °C) or extending the reaction time. | |
| Formation of Side Products | Impure starting materials. | Ensure the purity of the acyl chloride and aromatic substrate. |
| Reaction temperature too high. | Maintain controlled temperature, especially during the addition of reagents. Start at 0 °C. | |
| Difficult Work-up | Incomplete hydrolysis of the AlCl₃-ketone complex. | Ensure vigorous stirring during quenching with ice/HCl. Add sufficient acid to break up the complex. |
| Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. |
Conclusion
4-Bromo-2-nitrobenzoyl chloride is a highly effective and strategically valuable reagent for the synthesis of functionalized benzophenone intermediates via Friedel-Crafts acylation. The protocol detailed herein provides a reliable method for accessing these scaffolds. The true synthetic power of this reagent is demonstrated in the subsequent, selective transformations of the nitro and bromo groups, which grant access to a vast chemical space relevant to drug discovery and development. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can leverage this chemistry to accelerate the synthesis of complex molecular targets.
References
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Marku, E., et al. (2011). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o698. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Essay B. (2024, February 26). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Retrieved from [Link]
-
Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343. Retrieved from [Link]
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Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. Retrieved from [Link]
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ResearchGate. (2011). (PDF) 4-Nitrophenyl 2-bromo-2-methylpropanoate. Retrieved from [Link]
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-
Cheméo. (n.d.). Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3). Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
-
NIST. (n.d.). Methanone, (4-nitrophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. Retrieved from [Link]
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Malik, I., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29845-29896. Retrieved from [Link]
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Wang, W., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(11), 449. Retrieved from [Link]
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Kumar, R., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 10(11), 1545-1564. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Polar Compounds Using 4-Bromo-2-nitrobenzoyl Chloride
Introduction: Enhancing the Analysis of Polar Molecules
In the landscape of pharmaceutical research, drug development, and metabolomics, the accurate and sensitive quantification of polar compounds presents a persistent analytical challenge. Molecules containing functional groups such as primary and secondary amines, phenols, alcohols, and thiols often exhibit poor retention on reversed-phase high-performance liquid chromatography (HPLC) columns and may show weak responses in ultraviolet (UV) or mass spectrometry (MS) detectors. Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the analyte, we can enhance its chromatographic behavior, improve its detectability, and ultimately achieve more robust and reliable analytical methods.[1]
This guide provides a comprehensive overview and detailed protocols for the use of 4-Bromo-2-nitrobenzoyl chloride as a versatile derivatizing agent for a broad range of polar compounds. The introduction of the 4-bromo-2-nitrobenzoyl moiety imparts several key advantages:
-
Enhanced UV Detection: The nitroaromatic structure of the derivative provides a strong chromophore, significantly increasing the molar absorptivity and thereby enhancing the sensitivity of UV detection.[2]
-
Improved Chromatographic Properties: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on commonly used C18 reversed-phase columns.
-
Favorable Mass Spectrometric Detection: The presence of the bromine atom introduces a characteristic isotopic pattern (79Br and 81Br), which can aid in the identification and confirmation of derivatives in mass spectrometry. The nitro group can also influence fragmentation patterns in MS/MS analysis, providing valuable structural information.
-
Broad Applicability: 4-Bromo-2-nitrobenzoyl chloride reacts readily with a wide range of nucleophilic functional groups, making it a versatile tool for the analysis of diverse compound classes.
This document is intended for researchers, scientists, and drug development professionals seeking to develop sensitive and reliable analytical methods for polar analytes. We will delve into the underlying chemical principles, provide step-by-step protocols for derivatization, and offer guidance on the subsequent analysis by HPLC-UV and LC-MS/MS.
Chemical and Physical Properties of 4-Bromo-2-nitrobenzoyl Chloride
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Source |
| Chemical Formula | C₇H₃BrClNO₃ | |
| Molecular Weight | 264.46 g/mol | |
| Appearance | Yellowish crystalline solid | General knowledge |
| Reactivity | Highly reactive acyl chloride, sensitive to moisture | General knowledge |
The Chemistry of Derivatization: A Nucleophilic Acyl Substitution
The derivatization of polar compounds with 4-Bromo-2-nitrobenzoyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[3][4] The core of this reaction is the attack of a nucleophilic functional group on the analyte (e.g., the lone pair of electrons on a nitrogen in an amine or an oxygen in an alcohol) on the electrophilic carbonyl carbon of the acyl chloride.
The reaction is typically carried out in the presence of a base, which serves two critical purposes:
-
Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing the protonation of the nucleophilic analyte and driving the reaction to completion.[4]
-
Activation of the Nucleophile: In the case of alcohols and phenols, the base can deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide or phenoxide ion), which accelerates the reaction.
The presence of the electron-withdrawing nitro group at the ortho position can influence the reactivity of the acyl chloride. While it enhances the electrophilicity of the carbonyl carbon, it may also introduce steric hindrance, potentially slowing the reaction compared to its para-substituted isomer in some solvent systems.[2]
Figure 1: General workflow for the derivatization of polar analytes.
Experimental Protocols
The following protocols are designed to be robust starting points for the derivatization of various classes of polar compounds. Optimization of reaction parameters such as reagent concentration, temperature, and reaction time may be necessary for specific applications to achieve maximum derivatization efficiency.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is suitable for a wide range of amines, including amino acids, biogenic amines, and pharmaceutical compounds with primary or secondary amine functionalities.
Materials:
-
4-Bromo-2-nitrobenzoyl chloride solution (10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (in a suitable solvent, e.g., water, methanol, or buffer)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of the analyte solution with 200 µL of 0.1 M borate buffer (pH 9.0).
-
Addition of Derivatizing Reagent: Add 100 µL of the 4-Bromo-2-nitrobenzoyl chloride solution.
-
Reaction: Vortex the mixture vigorously for 1 minute and then allow it to react at room temperature for 30 minutes. For less reactive amines, the reaction temperature can be increased to 50-60°C for 15-30 minutes. Monitor the reaction progress by TLC if necessary.[3][4]
-
Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl to neutralize the excess base.
-
Extraction: Add 500 µL of the extraction solvent (e.g., diethyl ether) and vortex for 1 minute to extract the derivatized analyte.
-
Phase Separation: Centrifuge the mixture at 5000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying and Evaporation: Dry the organic extract over a small amount of anhydrous sodium sulfate. Transfer the dried extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC or LC-MS analysis.
Sources
Application Notes and Protocols for 4-Bromo-2-nitrobenzoyl chloride in Organic Synthesis
Introduction: The Synthetic Utility of a Highly Reactive Acylating Agent
4-Bromo-2-nitrobenzoyl chloride is a versatile, polyfunctional reagent of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its chemical architecture, featuring a highly reactive acyl chloride group, is further modulated by the electronic effects of two key substituents on the aromatic ring: a bromo group and a nitro group. The potent electron-withdrawing nature of the ortho-nitro group dramatically increases the electrophilicity of the carbonyl carbon, rendering the molecule an exceptionally efficient acylating agent for a wide range of nucleophiles.[1][2] This guide provides a comprehensive overview of the experimental setups, detailed protocols, and underlying chemical principles for leveraging 4-Bromo-2-nitrobenzoyl chloride in key synthetic transformations.
The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the causality behind them, from reagent selection to reaction monitoring and product isolation.
Physicochemical Properties & Safe Handling
Understanding the properties of 4-Bromo-2-nitrobenzoyl chloride is paramount for its safe and effective use. It is a moisture-sensitive solid that can cause severe burns and is a lachrymator.[3] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Table 1: Physicochemical Data for 4-Bromo-2-nitrobenzoyl chloride
| Property | Value | Source |
| CAS Number | 112734-21-1 | [4] |
| Molecular Formula | C₇H₃BrClNO₃ | [5] |
| Molecular Weight | 264.46 g/mol | [5] |
| Appearance | Light yellow to brown solid | [4] |
| Melting Point | Data not consistently available; handle as a reactive solid | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [4] |
Critical Safety Precautions:
-
Moisture Sensitivity: The acyl chloride moiety reacts readily with water and other protic solvents, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[3][6] All glassware must be oven- or flame-dried, and reactions must be performed under anhydrous conditions using dry solvents and an inert atmosphere.
-
Corrosivity: Direct contact causes severe skin burns and eye damage. Always wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Inhalation Hazard: The compound and its hydrolysis product (HCl) are respiratory irritants. Handle exclusively in a well-ventilated chemical fume hood.[3]
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and water.[6]
Core Synthetic Applications: Acylation Reactions
The primary utility of 4-Bromo-2-nitrobenzoyl chloride is as a potent electrophile in nucleophilic acyl substitution reactions. It efficiently transfers the 4-bromo-2-nitrobenzoyl group to various nucleophiles, most commonly amines and alcohols, to form stable amide and ester linkages, respectively.
General Reaction Workflow
The following diagram outlines the typical experimental workflow for an acylation reaction using 4-Bromo-2-nitrobenzoyl chloride.
Caption: General workflow for acylation reactions.
Protocol 2.1: Amide Synthesis via Schotten-Baumann Conditions
This protocol describes the formation of an N-substituted-4-bromo-2-nitrobenzamide from a primary or secondary amine. The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic carbonyl carbon.
Causality: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl byproduct generated during the reaction.[7] Failure to add a base would result in the protonation of the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.
Materials:
-
4-Bromo-2-nitrobenzoyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Step-by-Step Protocol:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (approx. 0.1-0.2 M relative to the amine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.[8]
-
Acyl Chloride Addition: Separately, dissolve 4-Bromo-2-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the cold amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2.2: Ester Synthesis
The synthesis of esters from alcohols follows a similar principle. However, alcohols are generally less nucleophilic than amines, so the reaction may require a catalyst or longer reaction times.
Causality: For less reactive alcohols, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added alongside the stoichiometric base (e.g., TEA). DMAP functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol.
Materials:
-
4-Bromo-2-nitrobenzoyl chloride (1.0 eq)
-
Primary or secondary alcohol (1.0 - 1.5 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
DMAP (0.05 - 0.1 eq, optional)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Setup: Follow the same inert atmosphere setup as for amide synthesis.
-
Reagent Preparation: Dissolve the alcohol (1.2 eq), TEA (1.5 eq), and DMAP (0.1 eq, if used) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0 °C and add a solution of 4-Bromo-2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction may be gently heated (e.g., to 40 °C) if the alcohol is hindered or unreactive.
-
Monitoring & Work-up: Follow the same procedures for monitoring (TLC) and aqueous work-up as described in Protocol 2.1.
-
Purification: Purify the crude ester by flash column chromatography.
Advanced Application: Friedel-Crafts Acylation
While 4-Bromo-2-nitrobenzoyl chloride is an excellent acylating agent for heteroatoms, its use in Friedel-Crafts acylation of aromatic rings presents a significant challenge.
Mechanism & Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[9] The reaction requires a Lewis acid (e.g., AlCl₃) to coordinate to the acyl chloride, generating a highly electrophilic acylium ion. However, the reaction is notoriously ineffective on aromatic rings bearing strongly electron-withdrawing (deactivating) groups.[10] The nitro group on the 4-bromo-2-nitrobenzoyl chloride itself is strongly deactivating. This has two major negative consequences:
-
It destabilizes the formation of the required acylium ion intermediate.
-
The product of the reaction, a ketone, will be even more deactivated than the starting aromatic substrate, which helps prevent polyacylation—a common issue in Friedel-Crafts alkylation.[11]
Due to the severe deactivation, this reaction is often low-yielding and requires forcing conditions or highly activated aromatic substrates (e.g., anisole, xylenes).[12]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol 3.1: Friedel-Crafts Acylation with an Activated Arene
WARNING: This reaction must be performed under strictly anhydrous conditions. Aluminum chloride reacts violently with water.
Materials:
-
4-Bromo-2-nitrobenzoyl chloride (1.0 eq)
-
Activated arene (e.g., anisole, 1.5-3.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Protocol:
-
Setup: Assemble a three-neck, flame-dried flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C.
-
Acyl Chloride Addition: Dissolve 4-Bromo-2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the complex.[12]
-
Arene Addition: Add the activated arene (e.g., anisole, 2.0 eq) dropwise at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (40-50 °C). Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and very slowly and carefully quench it by pouring it over crushed ice containing concentrated HCl. This is highly exothermic and releases HCl gas.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude ketone product by column chromatography or recrystallization.
Table 2: Summary of Reaction Conditions
| Reaction Type | Nucleophile (eq) | Solvent | Base/Catalyst (eq) | Temperature | Typical Time |
| Amidation | Primary/Secondary Amine (1.0-1.2) | Anhydrous DCM, THF | TEA or DIPEA (1.5-2.0) | 0 °C to RT | 1-4 h |
| Esterification | Primary/Secondary Alcohol (1.0-1.5) | Anhydrous DCM | TEA (1.5) + DMAP (0.1, opt.) | 0 °C to 40 °C | 4-16 h |
| Friedel-Crafts | Activated Arene (1.5-3.0) | Anhydrous DCM, DCE | AlCl₃ (1.1-1.3) | 0 °C to Reflux | 2-12 h |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Amidation/Esterification) | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Poorly nucleophilic substrate. | 1. Use fresh or newly purchased reagent; ensure anhydrous conditions.2. Increase equivalents of base.3. For alcohols, add DMAP; consider heating the reaction. |
| Formation of 4-Bromo-2-nitrobenzoic acid | Presence of moisture in reagents, solvent, or glassware. | Rigorously dry all glassware and solvents. Run the reaction under a strict inert atmosphere. |
| Low Yield in Friedel-Crafts Acylation | 1. Deactivation by the nitro group.2. Inactive catalyst (moisture).3. Substrate is not sufficiently activated. | 1. This is inherent to the reagent; expect lower yields. Use a more powerful Lewis acid or a Brønsted acid like triflic acid.[12]2. Use fresh, anhydrous AlCl₃.3. The reaction is unlikely to work on deactivated or weakly activated arenes. |
References
-
Organic Syntheses Procedure, Coll. Vol. 1, p.394 (1941); Vol. 8, p.80 (1928).
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride.
-
Google Patents. (2015). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Nitrobenzoyl Chloride.
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Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Nitrobenzoyl chloride.
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Chem-Impex. (n.d.). 4-Nitrobenzoyl chloride.
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
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Cheméo. (n.d.). Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3).
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NIST. (n.d.). 4-Nitrobenzoyl chloride in the NIST WebBook.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
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PubChem. (n.d.). 4-Bromo-2-nitrobenzoyl chloride.
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
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ResearchGate. (n.d.). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride.
-
MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide.
-
RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.
-
Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
-
Organic Syntheses Procedure, Vol. 89, p.105 (2012).
-
Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Kadaba, P. K. (1970). Convenient Synthesis of 4-Nitrobenzoyl Chloride. Synthesis, 1970(6), 309-309.
-
BLD Pharm. (n.d.). 4-Bromo-2-nitrobenzoyl chloride.
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
-
TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Nitrobenzoyl Chloride.
-
BenchChem. (n.d.). Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide.
-
Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride.
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
Fisher Scientific. (2010). SAFETY DATA SHEET: a-Bromo-2-nitrotoluene.
-
Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
-
Chemistry LibreTexts. (2019). Friedel–Crafts Alkylation and Acylation.
-
LookChem. (n.d.). 4-Nitrobenzoyl chloride 122-04-3 wiki.
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BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid.
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
-
Rasayan Journal of Chemistry. (n.d.). ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION.
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Application Notes & Protocols: 4-Bromo-2-nitrobenzoyl Chloride as a Versatile Building Block for Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-nitrobenzoyl chloride is a trifunctional chemical scaffold of significant utility in synthetic organic chemistry, particularly in the construction of diverse heterocyclic systems. Its strategic arrangement of an electrophilic acyl chloride, a reducible nitro group, and a synthetically versatile bromo substituent makes it an ideal starting material for multi-step syntheses targeting medicinally relevant cores. This document provides an in-depth guide to its application, focusing on the synthesis of quinazolinones and benzodiazepines, complete with mechanistic insights, detailed experimental protocols, and pathways for further molecular diversification.
Introduction: The Strategic Advantage of 4-Bromo-2-nitrobenzoyl Chloride
In the landscape of drug discovery and development, the efficient synthesis of novel heterocyclic compounds is paramount. 4-Bromo-2-nitrobenzoyl chloride (C₇H₃BrClNO₃) emerges as a superior building block due to the orthogonal reactivity of its three key functional groups.[1]
-
The Acyl Chloride: This highly reactive group serves as the primary anchor point, readily undergoing nucleophilic acyl substitution with a wide range of amines and other nucleophiles to form stable amide bonds. This initial acylation is often the first step in constructing the heterocyclic backbone.
-
The Ortho-Nitro Group: Positioned strategically next to the benzoyl group, the nitro moiety is a latent amino group. Its reduction, typically under mild conditions, is a critical step that unmasks a nucleophilic amine, poised for intramolecular cyclization to form the desired heterocyclic ring.
-
The Para-Bromo Group: The bromine atom is a versatile handle for late-stage functionalization. It is relatively inert during the initial amide formation and cyclization steps but can be readily employed in post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of extensive compound libraries from a common heterocyclic core.
This unique combination enables a convergent and efficient approach to complex molecules, making it a valuable tool for medicinal chemists.[2]
Physicochemical Properties & Safety Data
Proper handling of 4-bromo-2-nitrobenzoyl chloride is crucial for safety and experimental success. As an acyl chloride, it is corrosive and highly sensitive to moisture.[3][4] All manipulations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry environment.
| Property | Value |
| CAS Number | 112734-21-1[1][4] |
| Molecular Formula | C₇H₃BrClNO₃[1] |
| Molecular Weight | 264.46 g/mol [1][4] |
| Appearance | Yellow crystalline solid |
| Primary Hazards | Corrosive, moisture-sensitive, irritant[3] |
Application I: Synthesis of 7-Bromo-quinazolin-4(3H)-ones
Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6] The synthesis using 4-bromo-2-nitrobenzoyl chloride provides a direct route to this important heterocyclic system.
Mechanistic Pathway
The synthesis proceeds via a well-established three-step sequence: acylation, reduction, and cyclization.
-
Acylation: 4-Bromo-2-nitrobenzoyl chloride reacts with an appropriate amine (e.g., anthranilamide or a primary amine) to form the corresponding N-substituted-2-nitrobenzamide intermediate. A base such as triethylamine or pyridine is typically used to scavenge the HCl byproduct.[7]
-
Nitro Reduction: The nitro group of the intermediate is selectively reduced to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation (H₂/Pd-C).[8] This step is critical as it reveals the nucleophile required for ring closure.
-
Intramolecular Cyclization: Upon formation, the newly generated aniline nitrogen attacks the proximal amide carbonyl. This intramolecular nucleophilic attack, often promoted by heating, leads to the elimination of water and the formation of the stable, fused pyrimidinone ring of the quinazolinone system.
Caption: Workflow for Quinazolinone Synthesis.
Detailed Experimental Protocol: Synthesis of 7-Bromo-2-phenylquinazolin-4(3H)-one
This protocol describes the synthesis starting from 4-bromo-2-nitrobenzoyl chloride and 2-aminobenzamide, which upon cyclization yields a quinazolinone core that can be further modified.
Materials:
-
4-Bromo-2-nitrobenzoyl chloride (1.0 eq)
-
2-Aminobenzamide (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Part A: Synthesis of 2-Amino-N-(4-bromo-2-nitrobenzoyl)benzamide
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminobenzamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.
-
In a separate flask, dissolve 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring amine solution at 0 °C over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. This product is often sufficiently pure for the next step.
Part B: Reductive Cyclization to 7-Bromo-2-phenylquinazolin-4(3H)-one
-
Dissolve the crude amide from Part A in ethanol.
-
Add SnCl₂·2H₂O (4.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred ice-cold saturated NaHCO₃ solution to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 7-bromo-2-phenylquinazolin-4(3H)-one.
Application II: Synthesis of 7-Bromo-1,4-Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a cornerstone of medicinal chemistry, famously associated with anxiolytic, anticonvulsant, and hypnotic drugs.[9] 4-Bromo-2-nitrobenzoyl chloride is an excellent precursor for constructing these seven-membered heterocyclic systems.
Mechanistic Pathway
The synthesis of the benzodiazepine ring follows a similar logic to the quinazolinone synthesis but starts with a different amino precursor to enable the formation of the larger ring.
-
Acylation: 4-Bromo-2-nitrobenzoyl chloride is reacted with a suitable amino acid derivative (e.g., glycine methyl ester) or a 2-aminoacetophenone to form the corresponding amide.
-
Nitro Reduction: The ortho-nitro group is reduced to an amine using standard methods (e.g., SnCl₂ or catalytic hydrogenation), generating the key 2-aminobenzamide intermediate.
-
Intramolecular Cyclization: The newly formed aniline undergoes an intramolecular condensation reaction. Depending on the precursor used, this may involve cyclization onto an ester (forming a lactam) or an imine formation followed by cyclization. This step is often promoted by acid or base catalysis and heating.
Caption: Workflow for Benzodiazepine Synthesis.
Detailed Experimental Protocol: Synthesis of 7-Bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol outlines the synthesis using glycine ethyl ester as the amine component.
Materials:
-
4-Bromo-2-nitrobenzoyl chloride (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Methanol
-
Toluene
-
Acetic acid (catalytic)
Part A: Synthesis of Ethyl 2-(4-bromo-2-nitrobenzamido)acetate
-
Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous THF.
-
Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and add a solution of 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be used directly or purified by chromatography.
Part B: Reductive Cyclization
-
Dissolve the crude product from Part A in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate to obtain the crude 2-aminobenzamide intermediate.
-
Dissolve the crude intermediate in toluene, add a catalytic amount of acetic acid, and heat to reflux using a Dean-Stark apparatus to remove water.
-
Continue refluxing for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the target 7-bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Post-Synthetic Diversification: Leveraging the Bromo Substituent
A key advantage of using 4-bromo-2-nitrobenzoyl chloride is the retention of the bromine atom on the final heterocyclic core. This site serves as a versatile anchor for introducing molecular diversity through various cross-coupling reactions, which is a cornerstone of modern drug discovery programs.[10]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the installation of primary or secondary amines.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated heterocyles, which are valuable intermediates for further transformations.
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Application Note: Synthesis of Novel Pharmaceutical Intermediates Utilizing 4-Bromo-2-nitrobenzoyl Chloride
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-2-nitrobenzoyl chloride as a versatile trifunctional building block for the synthesis of novel pharmaceutical intermediates. We present an in-depth analysis of its reactivity, focusing on three core synthetic pathways: nucleophilic acyl substitution, palladium-catalyzed cross-coupling, and nitro group reduction. This note provides field-proven, step-by-step protocols, data interpretation guidelines, and critical safety information to empower chemists to leverage this reagent's full potential in creating diverse molecular scaffolds for drug discovery.
Introduction: The Strategic Value of 4-Bromo-2-nitrobenzoyl Chloride
In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures from readily available starting materials is paramount. 4-Bromo-2-nitrobenzoyl chloride emerges as a highly valuable starting material due to its possession of three distinct and orthogonally reactive functional groups. Each site offers a strategic handle for sequential chemical modifications, allowing for the rapid generation of diverse compound libraries.
-
The Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles (amines, alcohols, etc.) to form stable amide and ester linkages.[1][2] Amide bonds, in particular, are a cornerstone of pharmaceutical structures due to their conformational rigidity and hydrogen bonding capabilities.[2]
-
The Aryl Bromide: The bromine atom serves as a classic handle for modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4] This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
-
The Nitro Group: Positioned ortho to the acyl group, the nitro functionality is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. More importantly, it can be chemically reduced to a primary amine.[5][6][7] This transformation not only alters the electronic properties of the molecule but also introduces a new nucleophilic site for further derivatization, such as cyclization or additional amide bond formation.
The strategic combination of these three functionalities makes 4-Bromo-2-nitrobenzoyl chloride a powerful tool for building libraries of compounds with potential therapeutic applications.[1]
Core Synthetic Pathways
The true power of 4-Bromo-2-nitrobenzoyl chloride lies in the ability to selectively address its functional groups. The general workflow allows for a divergent synthetic approach, where a common intermediate can be branched into multiple, unique product lines.
Caption: Divergent synthetic pathways from 4-Bromo-2-nitrobenzoyl chloride.
Pathway A: Amide Scaffolds via Nucleophilic Acyl Substitution
The most direct transformation is the reaction of the acyl chloride with a primary or secondary amine to form a benzamide. This reaction is typically fast and high-yielding.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive acyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] Stoichiometrically, at least one equivalent of base is needed, but a slight excess (1.1-1.5 eq.) is often used to ensure the reaction goes to completion.
-
Temperature: The reaction is often initiated at 0 °C. This is to control the initial exothermic release of heat upon addition of the acyl chloride, preventing potential side reactions and degradation of thermally sensitive substrates. The reaction is then typically allowed to warm to room temperature.[8]
Pathway B: Aryl Scaffolding via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that pairs the aryl bromide with a boronic acid or ester.[4][9][10] This pathway is ideal for constructing bi-aryl scaffolds, which are prevalent in many marketed drugs.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or generated directly from a complex like Pd(PPh₃)₄. The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical and can dramatically affect reaction efficiency, depending on the substrates.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[10] Aqueous solutions of these bases are commonly used, creating a biphasic reaction system.
-
Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water is typical, allowing both the organic-soluble aryl halide and the often water-soluble base and boronic acid salt to interact at the interface.
Pathway C: Unlocking New Functionality via Nitro Group Reduction
The reduction of the aromatic nitro group to an aniline is a transformative step, converting an electron-withdrawing group into an electron-donating, nucleophilic group. This opens up a vast number of subsequent synthetic possibilities.[5]
Causality Behind Experimental Choices:
-
Reducing Agent: A variety of reagents can be used, and the choice depends on the presence of other functional groups.[5][11]
-
Metals in Acid (Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods. They are generally tolerant of the aryl bromide.[12]
-
Catalytic Hydrogenation (H₂/Pd/C): This is a very clean method, but care must be taken as it can also reduce other functional groups (e.g., alkenes) and may cause hydrodebromination (loss of the bromine atom).[6] Using catalysts like Raney Nickel can sometimes mitigate dehalogenation.[12]
-
-
Reaction Control: These reactions are often exothermic and require careful monitoring. The endpoint is typically indicated by a color change (loss of the yellow color associated with the nitro-aromatic) and confirmed by TLC or LC-MS analysis.
Experimental Protocols
Mandatory Safety Note: 4-Bromo-2-nitrobenzoyl chloride is a corrosive solid and a lachrymator. It reacts with water and moisture. All manipulations must be conducted in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13][14][15][16] Work under an inert atmosphere (N₂ or Ar) is essential.
Protocol 1: Synthesis of 4-Bromo-N-benzyl-2-nitrobenzamide (Amidation)
This protocol details a representative Schotten-Baumann reaction to form a benzamide intermediate.[1]
Caption: Experimental workflow for a representative amidation reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (TEA, 1.2 eq.) and cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-Bromo-2-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Protocol 2: Synthesis of a 4-Aryl-2-nitrobenzamide Derivative (Suzuki Coupling)
This protocol outlines a typical Suzuki-Miyaura coupling on a previously synthesized benzamide intermediate.
Step-by-Step Methodology:
-
To a round-bottom flask, add the 4-bromo-2-nitrobenzamide intermediate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Fit the flask with a reflux condenser and purge the system with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the bi-aryl product.
Characterization and Data Interpretation
Confirmation of the structure and purity of the synthesized intermediates is crucial. Standard analytical techniques should be employed.
| Technique | Key Observables for 4-Bromo-N-benzyl-2-nitrobenzamide |
| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range showing characteristic splitting patterns. Methylene protons (CH₂) from the benzyl group around 4.5-4.7 ppm (as a doublet). Amide N-H proton, often a broad singlet or triplet around 8.5-9.0 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 164-167 ppm. Aromatic carbons in the 120-150 ppm range. |
| IR Spec. | Strong C=O stretch for the amide at ~1650-1680 cm⁻¹. N-H stretch around 3300 cm⁻¹. Asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹. |
| Mass Spec. | Correct molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of ~1:1 intensity separated by 2 m/z units).[17] |
Safety and Handling
Working with 4-Bromo-2-nitrobenzoyl chloride and its derivatives requires strict adherence to safety protocols.
-
Reactivity: Acyl chlorides react exothermically and release HCl gas upon contact with water, alcohols, and amines.[13] Always add the acyl chloride slowly to the nucleophile solution, preferably at a reduced temperature.
-
Toxicity & Hazard: The compound is classified as corrosive and an irritant to the skin, eyes, and respiratory system.[16][18] Ingestion can be harmful.[19]
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16] An eye-wash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.[16][20]
-
Waste Disposal: Quench any residual acyl chloride carefully with a dilute base solution (e.g., NaHCO₃) before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.[20]
Conclusion
4-Bromo-2-nitrobenzoyl chloride is a powerful and versatile building block for constructing a wide range of pharmaceutical intermediates. Its trifunctional nature allows for a divergent synthetic approach, enabling the rapid creation of molecular diversity from a single starting material. By understanding the distinct reactivity of each functional group and applying the robust protocols outlined in this guide, researchers can effectively and safely harness its synthetic potential to accelerate drug discovery programs.
References
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MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Conditions: a) HNO 3.... Retrieved from [Link]
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ResearchGate. (n.d.). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]
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Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-Nitrobenzoyl chloride. Retrieved from [Link]
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SCL Lifesciences. (n.d.). Advanced pharmaceutical intermediates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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PMC. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]
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Mastering Regioselectivity: A Guide to the Synthetic Applications of 4-Bromo-2-nitrobenzoyl Chloride
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired pharmacological or material properties. 4-Bromo-2-nitrobenzoyl chloride emerges as a highly valuable and versatile building block, offering multiple reaction sites that can be addressed with a high degree of regioselectivity. This trifunctional molecule, bearing an acyl chloride, a bromo substituent, and a nitro group, presents a fascinating case study in chemoselectivity and regiochemical control. The electron-withdrawing nature of the nitro and acyl chloride groups significantly influences the reactivity of the aromatic ring, while the inherent reactivity of the acyl chloride and the potential for cross-coupling at the C-Br bond provide orthogonal synthetic handles.
This comprehensive guide, intended for researchers, medicinal chemists, and professionals in drug development, will delve into the nuanced reactivity of 4-bromo-2-nitrobenzoyl chloride. We will explore key regioselective transformations, providing not only detailed, field-proven protocols but also the underlying mechanistic rationale that governs the selective outcomes. By understanding the interplay of electronic and steric effects, the synthetic chemist can harness the full potential of this powerful reagent.
Chemical Properties and Reactivity Overview
4-Bromo-2-nitrobenzoyl chloride (C7H3BrClNO3) is a solid with a molecular weight of 264.46 g/mol .[1] Its reactivity is dictated by the three distinct functional groups:
-
Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and water.[2][3] These reactions are typically fast and can be performed under mild conditions.
-
Aryl Bromide: The C-Br bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the formation of C-C, C-N, and C-O bonds.[4][5]
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. Furthermore, the nitro group can be selectively reduced to an amine, which can then participate in a variety of subsequent transformations, including intramolecular cyclizations.
The strategic placement of the nitro group ortho to the acyl chloride and meta to the bromo group is key to the regioselective control of its reactions.
Regioselective Reactions and Protocols
Chemoselective N-Acylation: Formation of 4-Bromo-2-nitrobenzamides
The acyl chloride is the most electrophilic and sterically accessible site, making its reaction with nucleophiles the most facile transformation. The reaction with primary or secondary amines proceeds rapidly to form the corresponding N-substituted 4-bromo-2-nitrobenzamides. This reaction is highly chemoselective, leaving the bromo and nitro groups untouched under standard conditions.
Causality of Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[6] The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction.
Experimental Protocol: Synthesis of N-benzyl-4-bromo-2-nitrobenzamide
This protocol is adapted from the general procedure for the N-acylation of amines with acyl chlorides.[7]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (0.2 M).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-bromo-2-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-benzyl-4-bromo-2-nitrobenzamide.
Data Presentation: Representative N-Acylation Reactions
| Amine Nucleophile | Product | Typical Yield (%) |
| Aniline | N-phenyl-4-bromo-2-nitrobenzamide | >90 |
| Benzylamine | N-benzyl-4-bromo-2-nitrobenzamide | >95 |
| Morpholine | (4-Bromo-2-nitrophenyl)(morpholino)methanone | >95 |
Yields are estimated based on similar acylation reactions.
Visualization of N-Acylation Workflow
Caption: Workflow for the chemoselective N-acylation of amines.
Regioselective Palladium-Catalyzed Cross-Coupling: Modifying the Aryl Core
The C-Br bond at the 4-position provides a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a C-C bond with high efficiency and functional group tolerance.[4][5]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Phosphine ligands, such as PPh3 or more electron-rich and bulky ligands, are commonly used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The base (e.g., K2CO3, Cs2CO3) is essential for the transmetalation step. The reaction is typically performed on the more stable amide derivative rather than the highly reactive acyl chloride.
Experimental Protocol: Suzuki-Miyaura Coupling of N-benzyl-4-bromo-2-nitrobenzamide
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling of aryl bromides.[8]
-
Reaction Setup: In a Schlenk flask, combine N-benzyl-4-bromo-2-nitrobenzamide (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 eq.).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenyl-2-nitro-N-benzylbenzamide | 70-90 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-nitro-N-benzylbenzamide | 65-85 |
| 3-Thienylboronic acid | 4-(Thiophen-3-yl)-2-nitro-N-benzylbenzamide | 60-80 |
Yields are estimated based on similar Suzuki-Miyaura reactions.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Chemoselective Reduction of the Nitro Group: Gateway to Fused Heterocycles
The selective reduction of the nitro group to an amine is a pivotal transformation, as it unmasks a nucleophilic center ortho to the amide functionality, setting the stage for subsequent intramolecular cyclization reactions. A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity.
Causality of Experimental Choices: For the selective reduction of the nitro group in the presence of the aryl bromide, reagents like SnCl2·2H2O in ethanol or catalytic hydrogenation with specific catalysts are often employed. Stronger reducing agents like LiAlH4 would likely reduce the amide as well. Catalytic hydrogenation with Pd/C can sometimes lead to de-bromination, so careful selection of the catalyst and reaction conditions is necessary.
Experimental Protocol: Reduction of N-benzyl-4-bromo-2-nitrobenzamide
This protocol is a standard procedure for the reduction of aromatic nitro groups.
-
Reaction Setup: To a solution of N-benzyl-4-bromo-2-nitrobenzamide (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq.).
-
Reaction: Heat the mixture to reflux (around 78 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of NaHCO3 until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude 2-amino-N-benzyl-4-bromobenzamide can often be used in the next step without further purification.
Data Presentation: Common Reducing Agents for Nitro Groups
| Reagent | Solvent | Temperature (°C) | Notes |
| SnCl2·2H2O | Ethanol | 78 | Good chemoselectivity, tolerates aryl bromides. |
| Fe / NH4Cl | Ethanol/Water | 78 | Mild and cost-effective. |
| H2, Pd/C | Ethanol | RT | Can sometimes lead to de-bromination. |
Visualization of Nitro Group Reduction
Caption: Workflow for the synthesis of quinazolinones.
Conclusion and Future Outlook
4-Bromo-2-nitrobenzoyl chloride stands as a testament to the power of strategic functional group placement in enabling complex and regioselective molecular construction. The predictable and hierarchical reactivity of its functional groups—acyl chloride, aryl bromide, and nitro group—provides a robust platform for the synthesis of a diverse array of chemical entities. The protocols outlined in this guide demonstrate the practical application of this versatile building block in key synthetic transformations, from simple amide bond formation to the construction of elaborate heterocyclic systems.
For researchers in drug discovery and materials science, a thorough understanding of the principles governing the regioselective reactions of this and similar scaffolds is invaluable. The ability to selectively functionalize a molecule at multiple sites opens up a vast chemical space for exploration. Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, expanding the scope of compatible functional groups and enabling the synthesis of increasingly complex and novel molecular architectures.
References
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]
-
Synthesis and identification of benzo[d]o[9][10]xazin-4-one derivatives and testing of antibacterial activity of some of them. International journal of health sciences. [Link]
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. [Link]
- Process for preparing 2-amino-5-bromobenzamide derivatives.
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Reactions of Amines. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]
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Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]
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Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ResearchGate. [Link]
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d]o[9][10]xazine-2,4-diones. ResearchGate. [Link]
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Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. ResearchGate. [Link]
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An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction. Organic Chemistry Portal. [Link]
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reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. PubMed. [Link]
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Efficient Synthesis of 1H-Benzoi[11][12]midazo[1,2-c]o[9][10]xazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. National Institutes of Health. [Link]
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New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
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4-Bromo-2-nitrobenzoyl chloride. PubChem. [Link]
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Synthesis of Benzo[e]azoloo[9][10]xazines. Thieme Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Over-Acylation with 4-Bromo-2-nitrobenzoyl Chloride
Welcome to the technical support center for navigating the challenges of acylation reactions using 4-Bromo-2-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with reaction control, particularly the formation of multiple acylated species. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high-yield, selective mono-acylation.
Understanding the Reactivity of 4-Bromo-2-nitrobenzoyl Chloride
4-Bromo-2-nitrobenzoyl chloride is a highly reactive acylating agent. This heightened reactivity stems from the strong electron-withdrawing effects of both the nitro (-NO₂) and bromo (-Br) substituents on the benzene ring.[1][2] These groups inductively pull electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.[1] While this high reactivity can be advantageous for acylating weakly nucleophilic substrates, it also presents a considerable challenge in controlling selectivity, often leading to over-acylation, where a single substrate molecule with multiple nucleophilic sites (such as diamines or diols) is acylated more than once.
Troubleshooting Guide: Controlling Over-acylation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Q1: My reaction is producing a significant amount of di-acylated product. How can I improve the selectivity for mono-acylation?
This is the most common issue with highly reactive acylating agents. Over-acylation occurs when the rate of the second acylation is competitive with the first. To favor mono-acylation, you need to manipulate the reaction conditions to slow down the overall reaction rate and control the relative concentrations of the reactants.
Core Strategy: Minimize the instantaneous concentration of the acylating agent and reduce the overall reaction rate.
Here are several parameters you can adjust:
-
Stoichiometry Control:
-
Action: Instead of a 1:1 molar ratio, use an excess of your nucleophilic substrate (e.g., 2 to 5 equivalents).
-
Causality: By increasing the concentration of the substrate relative to the 4-Bromo-2-nitrobenzoyl chloride, you increase the statistical probability that an acyl chloride molecule will encounter an unreacted substrate molecule rather than a mono-acylated one.
-
-
Slow Addition of the Acylating Agent:
-
Action: Dissolve the 4-Bromo-2-nitrobenzoyl chloride in an appropriate anhydrous solvent and add it dropwise to the reaction mixture containing your substrate and a base, preferably using a syringe pump for a consistent and slow addition rate.[3][4][5]
-
Causality: This is one of the most effective methods to prevent over-acylation. Slow addition maintains a very low concentration of the highly reactive acyl chloride at any given moment, which favors the initial reaction with the more abundant starting material.[6][7]
-
-
Temperature Control:
-
Action: Perform the reaction at a reduced temperature. Start at 0°C (ice bath) and consider going as low as -20°C or even -78°C (dry ice/acetone bath).[8][9][10]
-
Causality: Lowering the temperature decreases the rate of all reactions. Since the activation energy for the second acylation is often similar to or lower than the first (especially after the first acylation deactivates the substrate slightly), reducing the temperature will slow down both processes, giving you more control and often improving selectivity.[9]
-
-
Choice of Base:
-
Action: Use a non-nucleophilic, sterically hindered base.
-
Good choices: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base).[11]
-
Avoid: Pyridine or 4-dimethylaminopyridine (DMAP) as primary bases if over-acylation is an issue. While DMAP is an excellent acylation catalyst, it can significantly accelerate the reaction, making it harder to control.
-
-
Causality: The primary role of the base is to neutralize the HCl generated during the reaction.[12] A non-nucleophilic base will not compete with your substrate for the acyl chloride.[11][13][14] A sterically hindered base is less likely to form a reactive complex with the acyl chloride, which can sometimes alter reactivity in unpredictable ways.
-
Frequently Asked Questions (FAQs)
Q2: Why is 4-Bromo-2-nitrobenzoyl chloride so much more reactive than benzoyl chloride?
The reactivity of substituted benzoyl chlorides is directly related to the electronic properties of the substituents on the aromatic ring.[1] Electron-withdrawing groups, like the nitro and bromo groups, make the carbonyl carbon more electron-deficient (more electrophilic).[1][2] The nitro group, particularly in the ortho position, has a powerful electron-withdrawing resonance and inductive effect, making 4-Bromo-2-nitrobenzoyl chloride significantly more reactive than unsubstituted benzoyl chloride.
Q3: What solvents are recommended for this acylation?
The choice of solvent can influence reaction rates and selectivity.[15][16]
-
Aprotic, Non-polar to Moderately Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane are generally good starting points. They are unreactive towards the acyl chloride and are good at dissolving a wide range of organic substrates.
-
Highly Polar Aprotic Solvents: Acetonitrile (MeCN) or Dimethylformamide (DMF) can also be used, but be aware that they can sometimes accelerate the reaction, potentially reducing selectivity.[16]
Crucially, the solvent must be anhydrous. 4-Bromo-2-nitrobenzoyl chloride will readily hydrolyze in the presence of water to form the unreactive carboxylic acid.[12]
Q4: How can I monitor the progress of my reaction to avoid letting it run too long and promoting over-acylation?
Careful reaction monitoring is key.
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of your starting material and the appearance of the mono-acylated and di-acylated products. It is advisable to run standards of your starting material and, if possible, the desired product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique.[17][18][19] You can take small aliquots from the reaction at different time points (quenching them immediately in a suitable solvent like methanol) to determine the relative ratios of starting material, mono-acylated, and di-acylated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of new product signals.[17][20]
Q5: Are there any other side reactions I should be aware of?
Besides over-acylation and hydrolysis, be mindful of:
-
Reaction with the Solvent: While less common with the recommended solvents, ensure your solvent is completely inert.
-
Steric Hindrance: If your substrate is particularly bulky, the acylation may be slow or may not proceed at all.[3][21][22][23] The ortho-nitro group on the acyl chloride itself introduces some steric bulk.
Experimental Protocol: Controlled Mono-acylation of a Diamine
This protocol provides a general framework for the selective mono-acylation of a primary diamine.
Materials:
-
Diamine substrate
-
4-Bromo-2-nitrobenzoyl chloride
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your diamine substrate (2.0 equivalents) and DIPEA (2.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Preparation of the Acyl Chloride Solution: In a separate flask, dissolve 4-Bromo-2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Slow Addition: Draw the acyl chloride solution into a syringe and place it on a syringe pump. Add the solution to the cooled, stirring diamine solution at a slow, constant rate (e.g., over 1-2 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the starting acyl chloride is consumed, or the optimal ratio of mono-acylated to di-acylated product is reached, quench the reaction by adding a small amount of methanol or water.
-
Work-up: Proceed with a standard aqueous work-up to remove the base and any salts, followed by extraction and purification (e.g., column chromatography) to isolate the desired mono-acylated product.
Visualizing Reaction Control
The following diagram illustrates how experimental conditions can direct the reaction towards the desired mono-acylated product.
Caption: Controlling reaction conditions to favor mono-acylation.
Summary of Key Parameters for Preventing Over-acylation
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use 2-5 equivalents of the nucleophilic substrate. | Increases the probability of the acyl chloride reacting with the starting material. |
| Addition Rate | Add the acyl chloride solution slowly over 1-2 hours using a syringe pump. | Maintains a low instantaneous concentration of the acylating agent, improving selectivity.[3][6][7] |
| Temperature | Conduct the reaction at low temperatures (0°C to -78°C). | Reduces the overall reaction rate, allowing for greater control and selectivity.[8][9][10] |
| Base | Use a non-nucleophilic, sterically hindered base like DIPEA or TEA. | Neutralizes HCl byproduct without competing in the acylation reaction.[11][12] |
| Solvent | Use an anhydrous aprotic solvent like DCM or THF. | Prevents hydrolysis of the highly reactive acyl chloride.[12] |
| Monitoring | Use TLC or HPLC to track the reaction progress. | Allows for quenching the reaction at the optimal time to maximize the yield of the mono-acylated product.[17][18][19] |
References
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Organic Letters. (2026, January 26). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
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YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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ResearchGate. Effect of temperature on the acylation of PC with DA. Reaction condition. [Link]
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SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. [Link]
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ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. [Link]
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Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]
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YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
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YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
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ResearchGate. (2025, August 6). The Fe (PDP)-catalyzed aliphatic CH oxidation: a slow addition protocol. [Link]
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PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]
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Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]
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Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
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The Journal of Organic Chemistry. Functional selectivity in Friedel-Crafts alkylations with polyfunctional reactants over acid zeolites. [Link]
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PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]
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PubMed. (2020, January 16). Catalyst Control in Switching the Site Selectivity of C-H Olefinations of 1,2-Dihydroquinolines: An Approach to Positional-Selective Functionalization of Quinolines. [Link]
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New Era Instruments. The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. [Link]
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MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
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ResearchGate. 37 questions with answers in ACYLATION | Science topic. [Link]
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ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
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ResearchGate. The relationship between the reaction temperature and the results of.... [Link]
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ResearchGate. Fig. 2 A detailed study on the effect of different solvents and bases.... [Link]
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MDPI. Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen. [Link]
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Canadian Science Publishing. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
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ResearchGate. (2025, August 7). 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]
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RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). [Link]
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Canadian Science Publishing. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
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Korea Science. 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]
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PubMed Central. (2023, June 3). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. [Link]
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American Chemical Society. (2026, January 19). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. [Link]
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Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]
-
PubMed Central. (2021, September 9). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene. [Link]
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RSC Publishing. (2024, May 13). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. [Link]
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PubMed Central. (2012, May 3). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. [Link]
-
Taylor & Francis Online. Non-nucleophilic bases – Knowledge and References. [Link]
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YouTube. (2020, May 16). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. [Link]
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Technical Support Center: Optimizing Reactions with 4-Bromo-2-nitrobenzoyl Chloride
Welcome to the technical support center for 4-Bromo-2-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this highly reactive intermediate. Our focus is on providing practical, scientifically grounded solutions to common challenges encountered during its synthesis and subsequent reactions.
Section 1: Synthesis of 4-Bromo-2-nitrobenzoyl Chloride
The successful synthesis of 4-Bromo-2-nitrobenzoyl chloride from its corresponding carboxylic acid is foundational for its use in further synthetic steps. The primary challenge lies in achieving a complete conversion while minimizing side reactions and ensuring the product's purity.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is the most reliable method for preparing 4-Bromo-2-nitrobenzoyl chloride?
A1: The most common and reliable method is the reaction of 4-Bromo-2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]
Q2: My synthesis of 4-Bromo-2-nitrobenzoyl chloride from 4-Bromo-2-nitrobenzoic acid using thionyl chloride is giving a low yield. What are the likely causes?
A2: Low yields in this reaction are typically due to one or more of the following factors:
-
Presence of Moisture: 4-Bromo-2-nitrobenzoyl chloride is highly susceptible to hydrolysis. Any moisture in the reaction setup, including wet glassware or solvents, will convert the product back to the starting carboxylic acid. It is crucial to use oven-dried glassware and anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of thionyl chloride (typically 2-4 molar equivalents) and an adequate reaction time and temperature. Refluxing the mixture is a common practice to drive the reaction to completion.[2]
-
Sub-optimal Temperature: While reflux is common, excessively high temperatures for prolonged periods can lead to decomposition of the product, especially given the presence of the nitro group. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is advisable.
-
Inefficient Purification: Loss of product during workup and purification can significantly impact the final yield. Ensure that the excess thionyl chloride is effectively removed under reduced pressure before attempting distillation or crystallization.
Q3: What are the key differences in using thionyl chloride versus phosphorus pentachloride for this synthesis?
A3: Both reagents are effective, but they have different advantages and disadvantages.
| Reagent | Advantages | Disadvantages |
| **Thionyl Chloride (SOCl₂) ** | Gaseous byproducts (SO₂, HCl) simplify purification.[1] | Can require higher temperatures and longer reaction times. |
| Phosphorus Pentachloride (PCl₅) | Often reacts at lower temperatures and shorter reaction times. | Produces solid phosphorus oxychloride (POCl₃) as a byproduct, which needs to be separated by distillation.[3] |
Q4: How can I monitor the progress of the reaction?
A4: A simple way to monitor the reaction is to observe the cessation of gas evolution (HCl and SO₂). For a more accurate assessment, you can take a small aliquot of the reaction mixture, carefully quench it with an anhydrous alcohol like methanol, and analyze the resulting methyl ester by TLC or GC-MS against the starting carboxylic acid.
Experimental Protocol: Synthesis of 4-Bromo-2-nitrobenzoyl Chloride with Thionyl Chloride
This protocol is adapted from established procedures for the synthesis of similar nitro-substituted benzoyl chlorides.[1][4]
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases. Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add 4-Bromo-2-nitrobenzoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (2-4 equivalents). A catalytic amount of anhydrous DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.
-
Purification: The crude 4-Bromo-2-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from a non-polar solvent like hexane or carbon tetrachloride.[3]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromo-2-nitrobenzoyl chloride.
Section 2: Reactions of 4-Bromo-2-nitrobenzoyl Chloride with Nucleophiles
4-Bromo-2-nitrobenzoyl chloride is a versatile reagent for introducing the 4-bromo-2-nitrobenzoyl moiety, most commonly through reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.
Frequently Asked Questions (FAQs) - Reactions with Nucleophiles
Q5: My acylation reaction of an amine with 4-Bromo-2-nitrobenzoyl chloride is sluggish. What could be the reason?
A5: The reactivity of 4-Bromo-2-nitrobenzoyl chloride is influenced by the electronic effects of its substituents. The ortho-nitro group, in particular, can have a dual effect. While it is a strong electron-withdrawing group, which should increase the electrophilicity of the carbonyl carbon, its steric bulk can hinder the approach of the nucleophile.[5] In some solvents, the ortho-nitro group can also act as an intramolecular nucleophilic assistant, which might alter the expected reactivity.[6]
Troubleshooting a sluggish reaction:
-
Increase Temperature: Gently warming the reaction mixture can help overcome the activation energy barrier.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Use of a Catalyst: For less reactive amines, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.
Q6: I am observing the formation of a diacylated product when reacting 4-Bromo-2-nitrobenzoyl chloride with a primary amine. How can I prevent this?
A6: Diacylation can occur if the initially formed amide is deprotonated and reacts with another molecule of the acyl chloride. To minimize this:
-
Control Stoichiometry: Use a slight excess of the amine relative to the acyl chloride.
-
Slow Addition: Add the 4-Bromo-2-nitrobenzoyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent.
-
Choice of Base: Use a non-nucleophilic hindered base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct without competing with the primary amine as a nucleophile.
Q7: My product is contaminated with 4-Bromo-2-nitrobenzoic acid. How did this happen and how can I remove it?
A7: The presence of 4-Bromo-2-nitrobenzoic acid is a clear indication of hydrolysis of the acyl chloride. This can happen if there was moisture in your reaction or during workup. To remove the acidic impurity, you can wash the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the desired amide or ester remains in the organic phase.
Diagram: Troubleshooting Logic for Acylation Reactions
Caption: Troubleshooting guide for common issues in acylation reactions.
Section 3: Purity Assessment and Storage
Ensuring the purity of 4-Bromo-2-nitrobenzoyl chloride is critical for the success of subsequent reactions. Proper storage is equally important to maintain its reactivity.
Frequently Asked Questions (FAQs) - Purity and Storage
Q8: How can I assess the purity of my synthesized 4-Bromo-2-nitrobenzoyl chloride?
A8: The purity can be assessed using several analytical techniques:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of the starting carboxylic acid and other impurities. The aromatic protons of 4-Bromo-2-nitrobenzoyl chloride will have a distinct chemical shift and coupling pattern.[7][8]
-
IR Spectroscopy: The presence of a strong carbonyl stretch around 1770 cm⁻¹ is characteristic of the acyl chloride. The absence of a broad O-H stretch from the carboxylic acid is a good indicator of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Broadening of the melting point range suggests the presence of impurities.
Q9: What are the optimal storage conditions for 4-Bromo-2-nitrobenzoyl chloride?
A9: Due to its moisture sensitivity, 4-Bromo-2-nitrobenzoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] Storing it in a desiccator is also recommended.
References
-
Organic Syntheses. p-Nitrobenzoyl chloride. Available from: [Link]
- Google Patents. Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
-
PubChem. 4-Bromo-2-nitrobenzoyl chloride. Available from: [Link]
-
PubMed. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Available from: [Link]
-
ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]
-
MDPI. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Available from: [Link]
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- 4. 4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3 | CID 18919880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides [mdpi.com]
- 7. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acylation with 4-Bromo-2-nitrobenzoyl chloride
Welcome to the technical support center for acylation reactions involving 4-Bromo-2-nitrobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges posed by this sterically hindered and highly reactive acylating agent. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to resolve common issues encountered during experimentation.
FAQs & Troubleshooting Guides
Question 1: My acylation reaction with 4-Bromo-2-nitrobenzoyl chloride is resulting in very low or no yield. What is the primary cause?
Diagnosis: The most probable cause for low or non-existent yield is a combination of severe steric hindrance and improper reaction setup. The 4-Bromo-2-nitrobenzoyl chloride molecule possesses a bulky nitro group at the ortho position to the acyl chloride. This sterically impedes the approach of the nucleophile (e.g., an amine or alcohol) to the electrophilic carbonyl carbon.[1][2] Furthermore, the high reactivity of the acyl chloride makes it extremely susceptible to deactivation by trace amounts of water.
Core Issues:
-
Steric Hindrance: The ortho-nitro group acts as a "steric shield," physically blocking the reaction site. This effect is more pronounced with bulkier nucleophiles.[2][3]
-
Moisture Contamination: Acyl chlorides react rapidly with water in a process called hydrolysis, converting the starting material into the unreactive 4-Bromo-2-nitrobenzoic acid.[4][5] This is often the main reason for complete reaction failure.
-
Insufficient Nucleophilicity: The nucleophile may not be sufficiently reactive to overcome the high activation energy barrier imposed by the steric hindrance.
Corrective Actions & Protocol:
dot
Caption: A workflow for troubleshooting low-yield acylation reactions.
Protocol 1: Strict Anhydrous Acylation
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware while still warm and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
-
Reagent & Solvent Preparation: Use freshly distilled, anhydrous solvents. Ensure the nucleophile and any base used are also anhydrous. 4-Bromo-2-nitrobenzoyl chloride should be of high purity; if it is old or has been exposed to air, it may already be partially hydrolyzed.
-
Reaction Setup: Dissolve the amine or alcohol nucleophile and a non-nucleophilic base (e.g., triethylamine or DIPEA) in the anhydrous solvent. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve the 4-Bromo-2-nitrobenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled solution of the nucleophile over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm slowly to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Question 2: My crude product contains a significant acidic impurity that is soluble in aqueous base. What is it and how do I prevent it?
Diagnosis: This impurity is almost certainly 4-Bromo-2-nitrobenzoic acid , the product of hydrolysis of your starting acyl chloride.[4][5] Its presence confirms that moisture was introduced into your reaction at some stage.
dot
Caption: Competing reaction pathways for 4-Bromo-2-nitrobenzoyl chloride.
Corrective Actions:
-
Prevention: Rigorously follow Protocol 1 for maintaining anhydrous conditions. Pay special attention to the quality of your solvents and liquid reagents, which can absorb atmospheric moisture over time.
-
Removal during Work-up: The acidic byproduct can be easily removed during the aqueous work-up.
-
After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The 4-Bromo-2-nitrobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Follow with a wash of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Question 3: The reaction is extremely slow, and heating seems to cause decomposition (darkening of the reaction mixture). How can I improve the reaction rate safely?
Diagnosis: The slow reaction rate is due to the aforementioned steric hindrance.[1] Forcing the reaction with high heat can lead to decomposition, a known issue with nitro-containing aromatic compounds which can be thermally unstable.[6][7] The solution is to increase the reactivity of the nucleophile or use a catalyst, rather than applying excessive thermal energy.
Corrective Actions:
| Strategy | Description | Recommended For |
| Catalysis | For acylations of alcohols and phenols, add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) . DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate. | Alcohols, Phenols |
| Base Selection | For amine acylations, ensure at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used. One equivalent neutralizes the generated HCl, and the second acts as a base to ensure the amine remains deprotonated and nucleophilic.[8] | Amines |
| Temperature Control | Start the reaction at 0°C to control the initial exotherm, then allow it to warm to room temperature. If the reaction is still slow, gently heat to a moderate temperature (40-50°C) while carefully monitoring for any color change that indicates decomposition.[6] | All Nucleophiles |
| Solvent Choice | Use a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to ensure all reagents remain in solution. | All Nucleophiles |
Protocol 2: DMAP-Catalyzed Acylation of a Hindered Alcohol
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of 4-Bromo-2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC. If the reaction is not complete, gentle heating to 40°C can be applied.
-
Perform an aqueous work-up as described in the previous section, washing with dilute acid (e.g., 1M HCl) to remove TEA and DMAP, followed by a NaHCO₃ wash.
Question 4: I am acylating a primary amine and see evidence of a diacylated byproduct. How is this possible and how can it be avoided?
Diagnosis: While less common with such a sterically hindered acylating agent, diacylation can occur if the initially formed amide is deprotonated by the base, forming an imidate-like species that can be acylated a second time. This is more likely under harsh conditions or with a large excess of the acyl chloride and base. A more common issue, however, is the reaction of a nucleophilic base with the acyl chloride.[5]
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Action |
| Low or no product | 1. Moisture contamination2. Severe steric hindrance | 1. Ensure strict anhydrous conditions (See Protocol 1)2. Use a catalyst (DMAP) for alcohols; ensure sufficient base for amines |
| Acidic impurity present | Hydrolysis of acyl chloride | Wash organic phase with NaHCO₃ solution during work-up |
| Reaction is slow | Steric hindrance | Use DMAP catalyst (for alcohols); gently warm to 40-50°C while monitoring |
| Reaction mixture darkens on heating | Thermal decomposition | Avoid high temperatures; use catalysts to improve rate at lower temperatures |
| Multiple byproducts with amines | 1. Reaction with nucleophilic base (e.g., pyridine)2. Diacylation | 1. Use a non-nucleophilic base (TEA, DIPEA)2. Use a slight excess of the amine (1.1 eq) relative to the acyl chloride (1.0 eq) |
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Organic Syntheses. (n.d.). p-Nitrobenzoyl chloride. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]
- Google Patents. (2016).
-
Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
-
ResearchGate. (2008). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. [Link]
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
-
TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. [Link]
-
ACS Publications. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. [Link]
-
PubMed. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
-
ResearchGate. (2023). Why should heat not be given in the reaction that benzoyl chloride is present?[Link]
-
NIH National Library of Medicine. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. [Link]
-
YouTube. (2015). Acylation (Acid Chloride Reactions). [Link]
-
NIH National Library of Medicine. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
Chemguide. (n.d.). Reactions of acyl chlorides with ammonia and primary amines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Yields in 4-Bromo-2-nitrobenzoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the intricacies of the reaction, troubleshoot common issues, and provide detailed, field-proven protocols to enhance your experimental outcomes.
Introduction to the Synthesis
The conversion of 4-Bromo-2-nitrobenzoic acid to its corresponding acyl chloride is a fundamental and widely utilized transformation in organic synthesis. The resulting 4-Bromo-2-nitrobenzoyl chloride is a highly reactive electrophile, making it a valuable building block for the construction of more complex molecules in the pharmaceutical and agrochemical industries. The most common and effective method for this synthesis involves the reaction of the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst.
This guide will focus primarily on the thionyl chloride route, as it offers the significant advantage of producing gaseous byproducts (SO₂ and HCl), which simplifies the purification process. However, we will also address aspects of using other chlorinating agents where relevant.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here, we address common questions and challenges encountered during the synthesis of 4-Bromo-2-nitrobenzoyl chloride, providing explanations grounded in chemical principles and actionable solutions.
Q1: Why is my yield of 4-Bromo-2-nitrobenzoyl chloride consistently low?
Low yields in this reaction can often be attributed to a few key factors, primarily related to reagent quality, reaction conditions, and the presence of moisture.
-
Reagent Purity: The purity of both the starting material, 4-Bromo-2-nitrobenzoic acid, and the chlorinating agent is paramount. Impurities in the starting acid can lead to side reactions, while lower-grade thionyl chloride may contain contaminants that inhibit the reaction. For analogous reactions, such as the synthesis of p-nitrobenzoyl chloride, using impure reagents has been shown to drastically reduce yields, in some cases to as low as 40-50%.[1]
-
Actionable Advice:
-
Ensure your 4-Bromo-2-nitrobenzoic acid is of high purity and completely dry. If necessary, recrystallize the starting material before use.
-
Use a fresh, unopened bottle of thionyl chloride or distill older stock before use.
-
-
-
Moisture Contamination: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid. Any moisture present in the reaction setup (glassware, solvent, or starting material) will consume the thionyl chloride, reducing the amount available for the desired reaction and potentially leading to the hydrolysis of the product back to the carboxylic acid.
-
Actionable Advice:
-
Thoroughly dry all glassware in an oven and cool it under a stream of inert gas (nitrogen or argon) before use.
-
Use anhydrous solvents if the reaction is not being run in neat thionyl chloride.
-
Employ a drying tube or conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating, a short reaction time, or inadequate mixing.
-
Actionable Advice:
-
Ensure the reaction is heated to reflux and maintained at that temperature for a sufficient duration. For similar reactions, reflux times can range from 30 minutes to several hours.[2]
-
Monitor the reaction for the cessation of gas evolution (HCl and SO₂), which is a good indicator of completion.[1]
-
Use a magnetic stirrer to ensure the reaction mixture is homogeneous, especially in the initial stages when the starting material may not be fully dissolved.
-
-
Q2: I'm observing a dark coloration in my reaction mixture. What does this indicate?
A dark coloration, ranging from deep yellow to black, is often a sign of impurities in the reagents, particularly the chlorinating agent.[1] It can also indicate the occurrence of side reactions or thermal decomposition of the product, especially if the reaction is overheated.
-
Actionable Advice:
-
As mentioned previously, use high-purity, fresh, or redistilled thionyl chloride.
-
Carefully control the reaction temperature. While reflux is necessary, excessive heating can lead to decomposition, especially given the presence of the electron-withdrawing nitro group which can render the product thermally sensitive.[3]
-
Q3: What are the common impurities in my final product, and how can I minimize them?
The most common impurity is unreacted 4-Bromo-2-nitrobenzoic acid. Other potential impurities can arise from side reactions or the use of impure starting materials.
-
Unreacted Starting Material: This is often the primary impurity, resulting from an incomplete reaction.
-
Minimization Strategy:
-
-
Side-Reaction Products: While specific side reactions for 4-Bromo-2-nitrobenzoyl chloride are not extensively documented, the presence of electron-withdrawing groups on the aromatic ring can influence reactivity. With thionyl chloride, there is a possibility of electrophilic aromatic substitution reactions, though this is less common than with other reagents.
-
Minimization Strategy:
-
Maintain careful control over reaction conditions, particularly temperature, to avoid unwanted side reactions.
-
-
Q4: How can I effectively purify my 4-Bromo-2-nitrobenzoyl chloride?
The primary methods for purifying acyl chlorides are distillation and recrystallization.
-
Distillation: Vacuum distillation is the most common and effective method for purifying liquid or low-melting solid acyl chlorides.
-
Protocol:
-
After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Assemble a vacuum distillation apparatus.
-
Carefully distill the crude product under reduced pressure. It is crucial to avoid overheating, as nitro-substituted benzoyl chlorides can be thermally unstable and may decompose, sometimes violently.[1][3]
-
Gently warm the condenser with a heat gun if the product solidifies during distillation.[1]
-
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Protocol:
-
Common solvents for recrystallizing similar acyl chlorides include carbon tetrachloride or ligroin.[1]
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Filter the crystals and dry them under vacuum.
-
-
Q5: What is the role of a catalyst like DMF or pyridine in this reaction?
Catalytic amounts of DMF or pyridine can significantly increase the rate of conversion of the carboxylic acid to the acyl chloride.
-
Mechanism with DMF: DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly reactive electrophilic species.[5][6] This reagent then reacts with the carboxylic acid in a catalytic cycle to generate the acyl chloride.
Figure 1. Formation of the Vilsmeier Reagent from DMF and Thionyl Chloride. -
Mechanism with Pyridine: Pyridine acts as a nucleophilic catalyst. It reacts with the intermediate formed from the carboxylic acid and thionyl chloride to generate a more reactive acylpyridinium salt, which is then readily attacked by the chloride ion.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Protocol 1: Synthesis using Thionyl Chloride and Catalytic DMF
This protocol is adapted from procedures for similar substituted benzoyl chlorides and is expected to provide a high yield of the desired product.
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize HCl and SO₂).
-
Add 4-Bromo-2-nitrobenzoic acid to the flask.
-
Add an excess of thionyl chloride (2-4 molar equivalents). Thionyl chloride can act as both the reagent and the solvent.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10g of carboxylic acid).
Reaction:
-
Stir the mixture and gently heat it to reflux (the boiling point of thionyl chloride is approximately 76 °C).
-
Maintain the reflux for 2-4 hours, or until the evolution of gas ceases. The reaction mixture should become a clear, homogeneous solution.
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the crude 4-Bromo-2-nitrobenzoyl chloride by vacuum distillation.
Protocol 2: Synthesis using Phosphorus Pentachloride (PCl₅)
This is a classic method that also provides good yields but requires the separation of the product from the phosphorus oxychloride (POCl₃) byproduct.[1]
Reaction Setup:
-
In a fume hood, combine 4-Bromo-2-nitrobenzoic acid and phosphorus pentachloride (1.1 molar equivalents) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
Reaction:
-
Gently warm the flask on a water bath with occasional shaking until the reaction begins, as evidenced by the vigorous evolution of HCl gas.
-
Continue heating until the gas evolution subsides and the mixture becomes a homogeneous liquid.
Workup and Purification:
-
Transfer the reaction mixture to a distillation apparatus.
-
First, distill at atmospheric pressure to remove the phosphorus oxychloride (boiling point ~106 °C).
-
Once the POCl₃ has been removed, distill the remaining 4-Bromo-2-nitrobenzoyl chloride under reduced pressure.
Data Summary Table
| Parameter | Thionyl Chloride Method | Phosphorus Pentachloride Method |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |
| Stoichiometry | 2-4 equivalents | ~1.1 equivalents |
| Catalyst | DMF or Pyridine (optional but recommended) | None |
| Byproducts | SO₂(g), HCl(g) | POCl₃(l), HCl(g) |
| Typical Yield | High to Excellent (>90%) | Good to High (70-95%)[1] |
| Purification | Distillation of excess SOCl₂, then vacuum distillation of product | Distillation of POCl₃, then vacuum distillation of product[1] |
| Advantages | Gaseous byproducts simplify workup | Effective for many substrates |
| Disadvantages | SOCl₂ is highly corrosive and moisture-sensitive | PCl₅ is a hazardous solid; POCl₃ byproduct must be separated |
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate.
Troubleshooting Workflow
Safety Considerations
-
Reagents: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. Phosphorus pentachloride is also corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reaction: The reaction evolves toxic and corrosive gases (HCl and SO₂). It is essential to use a gas trap to neutralize these fumes.
-
Product: 4-Bromo-2-nitrobenzoyl chloride is a moisture-sensitive solid and an irritant. It should be stored in a tightly sealed container in a dry environment.
-
Thermal Stability: Nitro-substituted benzoyl chlorides, particularly ortho-isomers, can be thermally unstable and may decompose exothermically, and in some cases, explosively, upon heating.[3][7] Extreme care should be taken during distillation to avoid overheating. It is advisable to use a water or oil bath for controlled heating and to avoid direct heating with a flame.[1]
References
-
Organic Syntheses Procedure. p-Nitrobenzoyl chloride. Available at: [Link]
- Google Patents. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
-
PrepChem. Synthesis of 2-nitrobenzoyl chloride. Available at: [Link]
-
Lever, S. D., & Papadaki, M. (2004). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Journal of Hazardous Materials, 115(1-3), 91–100. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier reagent. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Navigating the Hazards: Thermal Stability and Safety of 2-Nitrobenzoyl Chloride (CAS 610-14-0). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Mastering Regioselectivity in Reactions with 4-Bromo-2-nitrobenzoyl Chloride
Welcome to the technical support center for 4-Bromo-2-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile but challenging reagent. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios, focusing on the critical aspect of controlling regioselectivity. Our aim is to empower you with the foundational knowledge and practical strategies required for successful and predictable outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with 4-Bromo-2-nitrobenzoyl chloride?
A1: The regioselectivity of nucleophilic acyl substitution reactions involving 4-Bromo-2-nitrobenzoyl chloride is primarily governed by a nuanced interplay of electronic and steric effects.[1][2]
-
Electronic Effects: The benzoyl chloride core is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the ortho position and a bromine atom (-Br) at the para position. Both groups inductively withdraw electron density from the aromatic ring, significantly increasing the electrophilicity of the carbonyl carbon.[3] This makes the acyl chloride highly reactive towards nucleophiles. The nitro group, in particular, exerts a strong -I (inductive) and -M (mesomeric) effect, which can influence the electron distribution across the entire molecule.
-
Steric Hindrance: The bulky nitro group at the ortho position to the benzoyl chloride functionality presents a significant steric barrier.[4] This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, especially if the nucleophile itself is sterically demanding.
The outcome of a reaction often depends on which of these two opposing factors—the high electrophilicity of the carbonyl carbon or the steric hindrance from the ortho-nitro group—predominates for a given nucleophile and set of reaction conditions.
Caption: Factors influencing regioselectivity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 4-Bromo-2-nitrobenzoyl chloride.
Scenario 1: N-Acylation of Unsymmetrical Diamines
Problem: "I'm trying to selectively acylate the primary amine of an unsymmetrical diamine (containing both a primary and a secondary amine) with 4-bromo-2-nitrobenzoyl chloride, but I'm getting a mixture of products, including di-acylation and acylation at the secondary amine."
Analysis: This is a classic regioselectivity challenge. The higher nucleophilicity of the primary amine should favor its acylation. However, the high reactivity of 4-bromo-2-nitrobenzoyl chloride can lead to a lack of selectivity. Furthermore, the initial acylation can alter the electronic properties of the diamine, potentially influencing the reactivity of the remaining amino group.
Solutions:
| Strategy | Rationale | Experimental Protocol |
| 1. Low Temperature | Reduces the overall reaction rate, allowing the more nucleophilic primary amine to react preferentially. | Dissolve the diamine in an anhydrous aprotic solvent (e.g., DCM, THF). Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of 4-bromo-2-nitrobenzoyl chloride (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature. |
| 2. Use of a Bulky, Non-Nucleophilic Base | A bulky base (e.g., 2,6-lutidine, proton sponge) can selectively deprotonate the less sterically hindered primary ammonium salt that forms, regenerating the more reactive primary amine. | Use 1.1 equivalents of a bulky base. Add the base to the diamine solution before the addition of the acyl chloride. |
| 3. Slow Addition of the Acyl Chloride | Maintains a low concentration of the acylating agent, favoring reaction at the more reactive site. | Use a syringe pump for the slow, controlled addition of the 4-bromo-2-nitrobenzoyl chloride solution over several hours. |
Expected Outcome: By implementing these strategies, you should observe a significant improvement in the regioselective acylation of the primary amine, minimizing the formation of di-acylated and secondary amine-acylated byproducts.
Caption: Troubleshooting workflow for N-acylation.
Scenario 2: Friedel-Crafts Acylation of Electron-Rich Aromatic Compounds
Problem: "I am attempting a Friedel-Crafts acylation of anisole with 4-bromo-2-nitrobenzoyl chloride using aluminum chloride as the catalyst. I am observing a low yield of the desired product and the formation of several byproducts."
Analysis: Friedel-Crafts acylation with a deactivated acyl chloride like 4-bromo-2-nitrobenzoyl chloride can be challenging.[5] The strong electron-withdrawing nitro group makes the formation of the acylium ion intermediate less favorable.[6] While anisole is an activated aromatic ring, the harsh conditions often required for Friedel-Crafts reactions can lead to side reactions.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst activity or deactivation of the acyl chloride. | 1. Use a stronger Lewis acid: Consider using ferric chloride (FeCl₃) or a combination of catalysts. 2. Ensure strictly anhydrous conditions: Moisture will deactivate the Lewis acid catalyst. 3. Increase reaction temperature cautiously: This can help overcome the activation energy barrier, but monitor for decomposition. |
| Byproduct Formation | Side reactions due to the harshness of the Lewis acid or high temperatures. | 1. Use a milder Lewis acid: Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes be effective with activated substrates. 2. Optimize solvent: Less polar solvents like carbon disulfide or dichloromethane may offer better results than nitrobenzene.[7] |
| Poor Regioselectivity (ortho vs. para) | Steric and electronic factors influencing the position of acylation. | 1. Lower reaction temperature: This often favors the formation of the thermodynamically more stable para product. 2. Choice of catalyst: Different Lewis acids can exhibit different selectivities. A screening of catalysts may be necessary. |
Protocol for Improved Friedel-Crafts Acylation:
-
Setup: Under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred suspension.
-
Substrate Addition: After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting Friedel-Crafts acylation.
References
- Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R., & Orru, R. V. A. (2020). A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones. The Journal of Organic Chemistry, 85(11), 7378–7385.
-
PrepChem. (n.d.). Preparation of 4-nitrobenzoyl chloride. [Link]
-
YakScience. (2017, December 6). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. [Link]
- Li, F., Lu, L., & Liu, P. (2016). An acceptorless coupling of o-aminobenzamides with methanol has been accomplished in the presence of the metal-ligand bifunctional catalyst [Cp*Ir(2,2′-bpyO)(H2O)] to provide quinazolinones in good yields. Organic Letters, 18(11), 2580–2583.
- Sarvari, M. H., & Sharghi, H. (2004). Simple and Improved Procedure for the Regioselective Acylation of Aromatic Ethers with Carboxylic Acids on the Surface of Graphite in the Presence of Methanesulfonic Acid. Synthesis, 2004(13), 2165–2168.
- Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(14), 6915–6921.
- Nan, J., Zhang, L., Cao, R., Zhu, L., Chen, G., & Yan, Q. (2025). The combination of copper and PMHS mediates a powerful reductive cyclization of o-aminobenzamides with CO2 to provide a diverse range of quinazolinones with excellent functional group tolerance in good yields. The Journal of Organic Chemistry, 90(7), 4277–4290.
-
Kyong, J. B., Park, B. C., Kim, C. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]
- Ahmad, A., Siddiqui, S. A., Tyagi, P., Gupta, L., Dubey, K. D., & Kapat, A. (2025). LUMO lowering of the carbonyl group enables a TFA-mediated carbon-carbon triple bond cleavage in ynones for the synthesis of quinazolinones. The Journal of Organic Chemistry, 90(5), 3580–3589.
- Sharma, A., Singh, J., & Sharma, A. (2024). A stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of quinazolinones and benzothiazoles. The Journal of Organic Chemistry, 89(8), 5229–5238.
- Bao, Y., Yan, Y., Xu, K., Su, J., Zha, Z., & Wang, Z. (2015). A copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction provides quinazolinone via a cascade reaction. The Journal of Organic Chemistry, 80(9), 4736–4742.
- Yao, Y., Meng, X. -J., Teng, Q. -H., & Chen, Y. -Y. (2020). An efficient anodic dehydrogenative oxidation/cyclization of benzylic chlorides and 2-aminobenzamides selectively provides quinazolin-4(3H)-ones in good yields. Synlett, 31(18), 1795–1799.
- Xu, L., Jiang, Y., & Ma, D. (2012). CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide affords 3-substituted quinazolinones at 80°C. Organic Letters, 14(4), 1150–1153.
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
- Song, X.-F., Zhang, L.-J., Zhang, X.-G., & Tu, H.-Y. (2024). A practical and efficient copper-catalyzed carbocyclization of 2-functionalized anilines with ethyl bromodifluoroacetate as the C1 source provides a variety of N-containing heterocyclics. The Journal of Organic Chemistry, 89(5), 3403–3412.
- Sinha, D., Samanta, R., Mondal, R., Chakraborty, G., Brandaõ, P., & Paul, N. D. (2019). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions. The Journal of Organic Chemistry, 84(16), 10160–10171.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
- Google Patents. (n.d.).
-
Sardarian, A. R., & Karimi, F. (2006). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 5(3), 189-195. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Acylation with 4-Bromo-2-nitrobenzoyl Chloride
Welcome to the technical support guide for acylation reactions involving 4-bromo-2-nitrobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the chemical principles at play, particularly concerning the critical choice of a base.
Troubleshooting Guide: Acylation with 4-Bromo-2-nitrobenzoyl Chloride
Navigating experimental challenges is inherent to chemical synthesis. This section addresses common issues encountered during the acylation of amines and alcohols with 4-bromo-2-nitrobenzoyl chloride, with a focus on how the choice of base can be both the problem and the solution.
| Problem Encountered | Probable Cause(s) Related to Base Selection | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Yield | A. Incomplete Acid Scavenging: The base is too weak to effectively neutralize the HCl generated during the reaction. The resulting acidic conditions can protonate the nucleophile (amine/alcohol), reducing its nucleophilicity and stalling the reaction. | Solution: Switch to a stronger base. The conjugate acid of the chosen base should have a pKa value significantly higher than that of HCl (approx. -7) and ideally higher than the pKa of the protonated nucleophile. Triethylamine (TEA, pKaH ≈ 10.75) or N,N-Diisopropylethylamine (DIEA, pKaH ≈ 10.75) are excellent choices.[1][2] |
| B. Base Nucleophilicity: The base itself is acting as a competing nucleophile, reacting with the highly electrophilic 4-bromo-2-nitrobenzoyl chloride. This is common with less sterically hindered amines like triethylamine.[3] | Solution: Use a non-nucleophilic, sterically hindered base like DIEA (Hünig's base). The bulky isopropyl groups prevent the nitrogen's lone pair from attacking the carbonyl carbon, restricting its role to that of a proton scavenger.[3][4] | |
| 2. Multiple Spots on TLC / Formation of Impurities | A. Base-Catalyzed Side Reactions: Nucleophilic bases like pyridine can form a highly reactive acylpyridinium intermediate.[5][6][7] While this can catalyze the desired reaction, it can also promote side reactions, especially if trace moisture is present, leading to hydrolysis of the acyl chloride. | Solution: Ensure strictly anhydrous conditions by using dry solvents and glassware. Alternatively, switch to a non-nucleophilic base like DIEA to avoid the formation of reactive intermediates.[3] |
| B. Ketene Formation (for substrates with α-protons): If acylating with a reagent that has α-protons (not the case for benzoyl chloride, but a relevant general principle), a non-hindered base like TEA can abstract an α-proton to form a ketene, leading to undesired byproducts. | Solution: While not an issue for 4-bromo-2-nitrobenzoyl chloride itself, this highlights the general utility of a non-nucleophilic, hindered base like DIEA for a broader range of acylation reactions.[3] | |
| 3. Sluggish or Stalled Reaction | A. Insufficient Activation: The nucleophile (e.g., a secondary alcohol or an electron-deficient amine) is not reactive enough to attack the acyl chloride efficiently, even in the presence of a simple acid-scavenging base. | Solution: Introduce a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a non-nucleophilic base like DIEA or TEA. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium ion, significantly accelerating the rate of acylation.[5] |
| 4. Difficult Product Purification | A. Emulsion during Workup: The hydrochloride salt of the amine base (e.g., triethylammonium chloride) may not be fully soluble in the aqueous phase, leading to emulsions during extraction. | Solution: Ensure the aqueous wash is sufficiently acidic (e.g., 1N HCl) to fully protonate any remaining free base. If emulsions persist, washing with brine can help break them. In some cases, filtering the reaction mixture before workup to remove the precipitated salt can be effective. |
| B. Co-elution of Base with Product: Residual base, particularly a high-boiling one like DIEA, may co-elute with the desired product during column chromatography. | Solution: Perform an acidic aqueous wash (e.g., dilute HCl or NH4Cl solution) during the workup to convert the amine base into its water-soluble salt, which can then be efficiently removed from the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental roles of a base in acylation with 4-bromo-2-nitrobenzoyl chloride?
A base in this context serves two primary, critical functions:
-
Acid Scavenger: The acylation reaction between an amine or alcohol and an acyl chloride liberates one equivalent of hydrochloric acid (HCl).[8] This acid will protonate the starting nucleophile or any other basic species, rendering it non-nucleophilic and halting the reaction. A stoichiometric amount of a base is required to neutralize this HCl, driving the reaction to completion.[9]
-
Nucleophilic Catalyst (Optional but often beneficial): Certain bases, notably pyridine and its more potent derivative 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts.[6][7] They react with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride, making it more susceptible to attack by even weak nucleophiles like tertiary alcohols.[5]
Q2: How does the strength (pKa) of the base influence the reaction outcome?
The base must be strong enough to irreversibly neutralize the generated HCl. The equilibrium of an acid-base reaction favors the side with the weaker acid and weaker base.[10] Since HCl is a very strong acid (pKa ≈ -7), the conjugate acid of the chosen base (e.g., triethylammonium, pKaH ≈ 10.75) is significantly weaker. This large pKa difference ensures that the proton transfer is essentially complete, effectively removing HCl from the reaction medium. Using a very weak base, like aniline (pKaH ≈ 4.6), would be ineffective as it cannot efficiently deprotonate the much more acidic HCl.
Table of Common Bases and Their Conjugate Acid pKa Values
| Base | Structure | pKa of Conjugate Acid (pKaH) | Key Characteristics |
| Pyridine | C₅H₅N | ~5.25[11] | Weakly basic; primarily used as a nucleophilic catalyst and solvent. |
| Triethylamine (TEA) | Et₃N | ~10.75[2] | Strong, common organic base; can be nucleophilic.[4] |
| N,N-Diisopropylethylamine (DIEA) | (i-Pr)₂EtN | ~10.75 | Strong, non-nucleophilic base due to steric hindrance.[3] |
| 4-Dimethylaminopyridine (DMAP) | Me₂NC₅H₄N | ~9.7 | Hyper-nucleophilic catalyst; used in sub-stoichiometric amounts. |
Q3: What is the mechanistic difference between a non-nucleophilic and a nucleophilic base in this reaction?
This distinction is crucial for controlling reactivity and minimizing side products.
-
Non-nucleophilic Base (e.g., DIEA): This type of base, often called a "proton sponge," is sterically hindered.[12] Its primary and sole function is to abstract a proton from the intermediate formed after the nucleophile attacks the acyl chloride. It is too bulky to attack the electrophilic carbonyl carbon itself. This leads to a cleaner reaction profile as the base's role is unambiguous.[3]
-
Nucleophilic Base/Catalyst (e.g., Pyridine/DMAP): These bases are sterically accessible and can attack the carbonyl carbon of the 4-bromo-2-nitrobenzoyl chloride. This forms a new, highly activated intermediate (an N-acylpyridinium salt). This intermediate then readily reacts with the alcohol or amine. This catalytic cycle accelerates the overall reaction but introduces a reactive species that could potentially undergo other reactions (like hydrolysis) if conditions are not strictly controlled.[6][7]
Q4: When should I choose Pyridine vs. Triethylamine (TEA) vs. Diisopropylethylamine (DIEA)?
-
Use Pyridine when you are acylating a very poor nucleophile (like a sterically hindered secondary or tertiary alcohol) and need the catalytic activation it provides. Often used as both the base and the solvent. Be aware of its potential to promote side reactions.[6]
-
Use Triethylamine (TEA) as a general-purpose, cost-effective acid scavenger for robust nucleophiles like primary and secondary amines. It is stronger than pyridine and sufficient for most standard acylations. However, be cautious of its nucleophilicity, which can be problematic in sensitive systems.[4][13]
-
Use N,N-Diisopropylethylamine (DIEA) when you need a strong base but want to completely avoid any potential for the base to react with your acyl chloride or other electrophiles in the mixture.[3] It is the "cleanest" choice for complex molecules or when side reactions are a major concern. Its steric bulk makes it an ideal proton scavenger without competing nucleophilic reactivity.[3]
Visualizing the Reaction Pathways
The choice of base dictates the dominant reaction mechanism. The following diagram illustrates the desired pathway using a non-nucleophilic base versus the catalytic cycle initiated by a nucleophilic base.
Caption: Reaction pathways for acylation. Pathway A shows a simple acid-scavenging role, while Pathway B illustrates the catalytic cycle involving a highly reactive intermediate.
Standard Experimental Protocol: Acylation of a Primary Amine with DIEA
This protocol provides a robust starting point for the acylation of a primary amine using 4-bromo-2-nitrobenzoyl chloride with a non-nucleophilic base.
Materials:
-
Primary amine (1.0 equiv)
-
4-Bromo-2-nitrobenzoyl chloride (1.05 equiv)
-
N,N-Diisopropylethylamine (DIEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Ice-water bath
Procedure:
-
Setup: Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere.
-
Dissolution: To a round-bottom flask, add the primary amine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add DIEA (1.5 equiv) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Acyl Chloride Addition: Dissolve 4-bromo-2-nitrobenzoyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred, cooled reaction mixture over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove DIEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as appropriate for the specific product's properties.[8]
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]
- Science of Synthesis. (n.d.).
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link]
-
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?[Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
-
ACS Publications. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
ResearchGate. (2025). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. [Link]
-
ResearchGate. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?[Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
ResearchGate. (n.d.). Preparation of N-acylated amines. [Link]
-
pka bases.cdx. (n.d.). pKa Values of Common Bases. [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
Reddit. (2021). Acetylation of secondary alcohols. r/Chempros. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]
-
Reddit. (2021). steric hinderance and basicity. r/Mcat. [Link]
-
Chemistry LibreTexts. (2024). 2.9: Predicting Acid-Base Reactions from pKa Values. [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
-
American Chemical Society. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
YouTube. (2015). Ranking Acid Base Strength Using Ka pKa Values Leah4sci. [Link]
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Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-2-nitrobenzoyl chloride
Welcome to the technical support center for the synthesis of 4-Bromo-2-nitrobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Here, we address common challenges encountered during its synthesis from 4-Bromo-2-nitrobenzoic acid, providing in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.
Section 1: The Core Reaction - Mechanism & Best Practices
The conversion of 4-Bromo-2-nitrobenzoic acid to its corresponding acyl chloride is a foundational nucleophilic acyl substitution. The primary goal is to replace the carboxylic acid's hydroxyl (-OH) group, a poor leaving group, with a chloride ion. This is achieved by first converting the -OH into a better leaving group. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
The choice of chlorinating agent can significantly impact reaction conditions, work-up procedures, and overall efficiency.
| Reagent | Typical Conditions | Byproducts | Key Advantages & Considerations |
| Thionyl Chloride (SOCl₂) ** | Neat or in an inert solvent (e.g., DCM), often requires heating/reflux.[2] | SO₂(g), HCl(g) | Byproducts are gaseous and easily removed, driving the reaction forward. Can be used as both reagent and solvent.[1][3] |
| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM), room temperature, requires a catalytic amount of DMF.[2] | CO₂(g), CO(g), HCl(g) | Reaction occurs under milder conditions.[1] Gaseous byproducts simplify purification. The reagent is highly toxic and moisture-sensitive.[1] |
A generalized workflow for this synthesis is crucial for ensuring reproducibility and high yield.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses specific issues that may arise during the synthesis.
Category: Low Conversion & Yield
Q1: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted 4-Bromo-2-nitrobenzoic acid. What are the likely causes?
A1: An incomplete or stalled reaction is one of the most common issues and can almost always be traced back to reagent quality, stoichiometry, or reaction conditions.
-
Causality—Reagent Deactivation: Thionyl chloride and oxalyl chloride are highly reactive and susceptible to hydrolysis from atmospheric moisture. If a reagent bottle has been opened multiple times without proper inert gas blanketing, its effective molarity will decrease. This leads to an insufficient amount of active chlorinating agent to drive the reaction to completion.
-
Causality—Insufficient Excess: To counteract potential degradation and ensure the reaction equilibrium favors the product, a molar excess (typically 1.5 to 3 equivalents) of the chlorinating agent is recommended. A patent for a similar synthesis of p-nitrobenzoyl chloride uses a 2 to 4 molar excess of thionyl chloride.[3]
-
Causality—Low Temperature/Short Reaction Time: The conversion of the carboxylic acid to the acyl chloride, particularly with thionyl chloride, requires sufficient thermal energy and time to proceed. Some procedures call for gentle reflux for up to 20 hours to ensure completion.[1]
Troubleshooting Steps:
-
Verify Reagent Potency: If possible, use a freshly opened bottle of the chlorinating agent. If using an older bottle, consider increasing the molar excess to 3-4 equivalents.
-
Increase Reaction Time/Temperature: If the reaction is proceeding but is slow, extend the reflux time and monitor progress every few hours via TLC or by observing the cessation of HCl and SO₂ gas evolution.[1]
-
Consider a Catalyst: For reactions with thionyl chloride or oxalyl chloride, adding a catalytic amount (1-2 drops) of DMF can significantly accelerate the rate of reaction.[1][4] DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent.[5]
Q2: The final yield is consistently low despite achieving complete conversion of the starting material. Where am I losing my product?
A2: Low isolated yield after a complete reaction points to issues during the work-up, purification, or handling phases.
-
Causality—Hydrolysis During Work-up: 4-Bromo-2-nitrobenzoyl chloride is highly reactive and will readily hydrolyze back to the starting carboxylic acid if it comes into contact with water.[6][7][8] This can occur if non-anhydrous solvents are used during extraction or if the product is exposed to atmospheric moisture for extended periods.
-
Causality—Loss During Purification:
-
Distillation: If purifying by vacuum distillation, ensure the vacuum is sufficiently deep and the temperature is well-controlled. The boiling point for the related p-nitrobenzoyl chloride is ~155 °C at 20 mmHg.[1] Product can be lost if the vacuum is unstable or if the temperature is too high, leading to decomposition.
-
Recrystallization: Significant product loss can occur if the recrystallization solvent is not chosen carefully (i.e., the product is too soluble at low temperatures) or if too much solvent is used.
-
-
Causality—Mechanical Losses: The product is a solid at room temperature.[1] Physical loss during transfers between flasks, on filter paper, or left behind in the reaction vessel can add up.
Troubleshooting Steps:
-
Ensure Anhydrous Work-up: Use anhydrous solvents for any extraction or washing steps. Minimize the product's exposure to air.
-
Optimize Purification:
-
For distillation, use a stable vacuum source and a well-insulated distillation apparatus.
-
For recrystallization, perform small-scale solvent screening to find an optimal system. The related p-nitrobenzoyl chloride can be recrystallized from carbon tetrachloride or ligroin.[9] Ensure you are not using a solvent that can react with the acyl chloride (e.g., alcohols).
-
-
Careful Handling: Rinse reaction flasks with a small amount of a suitable anhydrous solvent (like dichloromethane) to recover residual product. Ensure complete transfer of solids during filtration.
Category: Purity & Side Products
Q3: My final product is dark-colored and shows impurities in the NMR spectrum. What are these side products and how can I avoid them?
A3: The formation of colored impurities is often linked to the purity of the starting materials and side reactions occurring at high temperatures.[9]
-
Causality—Starting Material Impurities: The quality of the initial 4-Bromo-2-nitrobenzoic acid is critical. Impurities present in the starting material may be carried through the reaction or decompose under the reaction conditions. The purity of reagents like phosphorus pentachloride (if used) is also known to heavily influence the final product's color and purity.[9]
-
Causality—Anhydride Formation: A common side product is the corresponding symmetrical anhydride, formed when the acyl chloride product reacts with unreacted carboxylic acid.[6][10][11] This is more likely to occur if there is an insufficient amount of chlorinating agent.
-
Causality—Thermal Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting material or product, especially if impurities are present. The nitro group can make the aromatic ring susceptible to certain degradation pathways.
Troubleshooting Steps:
-
Purify Starting Material: If the purity of the 4-Bromo-2-nitrobenzoic acid is questionable, consider recrystallizing it before use.
-
Prevent Anhydride Formation: Ensure a sufficient excess of the chlorinating agent is used to quickly convert all the carboxylic acid to the acyl chloride, minimizing the opportunity for them to react with each other.[11]
-
Control Reaction Temperature: Use the minimum temperature necessary to drive the reaction efficiently. Avoid excessive or prolonged heating. When using oxalyl chloride with a DMF catalyst, the reaction can often be run at room temperature, which minimizes thermal degradation.[1]
Category: Handling & Stability
Q4: My purified 4-Bromo-2-nitrobenzoyl chloride degrades over time, even in storage. What are the correct storage and handling procedures?
A4: Acyl chlorides are inherently reactive and require careful handling and storage to maintain their purity.[1]
-
Causality—Hydrolysis: The primary degradation pathway is hydrolysis from atmospheric moisture.[12] Even a tightly capped vial can allow minute amounts of moisture to enter over time, leading to the formation of 4-Bromo-2-nitrobenzoic acid.
-
Causality—Light Sensitivity: While hydrolysis is the main concern, some complex organic molecules can be sensitive to light.
Best Practices for Storage and Handling:
-
Inert Atmosphere: Always handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Proper Sealing: Store the solid in a vial with a PTFE-lined cap. For added protection, wrap the cap seal with Parafilm.
-
Dessication: Place the sealed vial inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide.
-
Cold Storage: Store the desiccator in a cold, dark place, such as a refrigerator or freezer, to slow down any potential degradation pathways. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This protocol is a generalized procedure based on common laboratory practices for acyl chloride synthesis.[1]
-
Preparation: In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a beaker with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Dry all glassware in an oven beforehand.
-
Reaction Setup: Charge the flask with 4-Bromo-2-nitrobenzoic acid (e.g., 5.0 g, 1 equivalent). Add thionyl chloride (e.g., 5-10 equivalents, can be used as the solvent). Add 1-2 drops of DMF as a catalyst.
-
Reaction: Heat the mixture to a gentle reflux (the boiling point of SOCl₂ is 76 °C). Stir the reaction and maintain reflux until the evolution of gas ceases and the reaction mixture becomes a clear, homogeneous solution. This may take several hours. Monitor by TLC if desired.
-
Work-up: Allow the flask to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by removal of the final traces under reduced pressure.
-
Purification: The crude solid product can be purified by vacuum distillation or by recrystallization from a suitable anhydrous, non-reactive solvent (e.g., hexanes, carbon tetrachloride).
Section 4: Advanced Mechanistic Insight
The catalytic role of DMF in reactions involving oxalyl chloride is a key example of how reaction rates can be dramatically increased.[4] The DMF reacts first with oxalyl chloride to form the highly reactive Vilsmeier reagent, which is the true chlorinating agent for the carboxylic acid. This catalytic cycle regenerates the DMF, meaning only a substoichiometric amount is needed.[13]
References
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Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). DMF-catalysed chlorination of carboxylic acids. Retrieved from [Link]
- Google Patents. (2015). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst. CN105732391A.
-
Organic Syntheses. (n.d.). p-Nitrobenzoyl chloride. Org. Synth. 1921, 1, 75. Retrieved from [Link]
-
YouTube. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. Retrieved from [Link]
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YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Columbia University. (n.d.). Problem Set 6 - Carboxylic Acids and Derivatives and β-dicarbonyls. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitrobenzoyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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Save My Exams. (2025, June 23). Acyl Chlorides Revision Notes. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
YouTube. (2022, January 29). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
-
YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]
-
YouTube. (2025, January 27). 4-Nitrotoluene to 2-bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing nitrobenzoyl chloride. CA2821517A1.
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Acid Anhydrides. Retrieved from [Link]
-
University of Calgary. (2010, November 25). Chem263 Notes. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to In-Situ FT-IR Spectroscopy for Monitoring 4-Bromo-2-nitrobenzoyl Chloride Reactions
In the fast-paced world of pharmaceutical and fine chemical synthesis, the demand for robust, efficient, and well-understood chemical processes is paramount. 4-Bromo-2-nitrobenzoyl chloride is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other high-value organic compounds.[1] Its reactivity, driven by the highly electrophilic acid chloride functional group, allows for the facile construction of amide and ester linkages. However, this reactivity also necessitates precise control and monitoring to ensure optimal yield, purity, and process safety.
This guide provides an in-depth comparison of analytical methodologies for monitoring the reactions of 4-Bromo-2-nitrobenzoyl chloride, with a primary focus on the application of in-situ Fourier Transform Infrared (FT-IR) spectroscopy. As a core component of Process Analytical Technology (PAT), in-situ FT-IR offers a real-time window into the chemical transformations occurring within the reactor, enabling data-driven decision-making and process optimization.[2][3] This approach aligns with the FDA's PAT framework, which encourages the use of timely measurements to build quality into products by design.
The Analytical Challenge: Why Real-Time Monitoring is Critical
The conversion of 4-Bromo-2-nitrobenzoyl chloride, for instance in an amidation reaction, involves the transformation of a highly reactive acid chloride into a more stable amide. Traditional reaction monitoring often relies on offline methods like High-Performance Liquid Chromatography (HPLC), where samples are periodically withdrawn from the reactor for analysis. While accurate, this approach introduces a time delay, provides only discrete data points, and carries the risk of exposing personnel to potent reagents.
In contrast, in-situ FT-IR spectroscopy provides continuous, real-time data without the need for sampling, offering immediate insights into reaction kinetics, the formation of intermediates, and the point of reaction completion.[4][5] This capability is crucial for identifying optimal process parameters and ensuring batch-to-batch consistency.[6]
The Power of Vibrational Spectroscopy: Key FT-IR Signatures
The utility of FT-IR in monitoring these reactions hinges on its ability to detect changes in the vibrational frequencies of key functional groups. The most significant spectral event in the reaction of 4-Bromo-2-nitrobenzoyl chloride is the change in the carbonyl (C=O) stretching frequency.
-
Reactant (4-Bromo-2-nitrobenzoyl chloride): The acid chloride C=O stretch is a strong, sharp absorption band typically found at a high wavenumber, around ~1770 cm⁻¹ .[1] This high frequency is due to the strong electron-withdrawing effect of the adjacent chlorine atom.
-
Product (e.g., an Amide): Upon reaction with an amine, a new amide C=O stretch (Amide I band) will appear at a lower wavenumber, typically in the range of 1680-1630 cm⁻¹ .
-
Product (e.g., an Ester): If the reaction is an esterification with an alcohol, the resulting ester C=O stretch will appear around 1750-1735 cm⁻¹ .[7]
By tracking the disappearance of the ~1770 cm⁻¹ peak and the simultaneous appearance of the new, lower-frequency carbonyl peak, a real-time reaction profile can be generated.
Experimental Protocol: In-Situ FT-IR Monitoring of an Amidation Reaction
This protocol outlines the steps for monitoring the reaction of 4-Bromo-2-nitrobenzoyl chloride with a primary amine using an Attenuated Total Reflectance (ATR) FT-IR probe inserted directly into the reaction vessel.
Objective: To determine the reaction kinetics and endpoint by monitoring the consumption of the acid chloride and the formation of the amide product in real time.
Methodology:
-
System Setup:
-
Insert a clean, dry ATR-FT-IR probe (e.g., a diamond or silicon ATR probe) into the reaction vessel through a suitable port. Ensure the probe tip is fully submerged in the reaction medium once charged.
-
Connect the probe to the FT-IR spectrometer via a fiber optic cable.
-
-
Background Spectrum Acquisition:
-
Charge the reactor with the solvent and the amine reactant.
-
Initiate stirring and allow the system to reach the desired reaction temperature.
-
Collect a background spectrum. This is a critical step as it effectively subtracts the spectral contributions of the solvent and starting materials (excluding the 4-Bromo-2-nitrobenzoyl chloride) from subsequent measurements.
-
-
Initiation and Data Collection:
-
Begin data collection, acquiring a full spectrum every 1-2 minutes with a resolution of 4 cm⁻¹ or 8 cm⁻¹. Modern spectrometers can acquire spectra much faster if needed for very rapid reactions.[8]
-
Add the 4-Bromo-2-nitrobenzoyl chloride to the reactor to initiate the reaction. This can be done as a solid or as a solution.
-
-
Real-Time Data Analysis:
-
Monitor the FT-IR spectra as they are collected over time.
-
Specifically, track the absorbance intensity of the acid chloride C=O peak (~1770 cm⁻¹) and the amide C=O peak (~1650 cm⁻¹).
-
Plot the peak height or peak area of these two bands against time to generate concentration profiles. The reactant peak will decrease, and the product peak will increase.
-
-
Endpoint Determination:
-
The reaction is considered complete when the acid chloride peak at ~1770 cm⁻¹ has disappeared and the amide product peak has reached a stable, maximum intensity. This provides a clear and unambiguous endpoint, preventing unnecessary extensions of reaction time or premature quenching.[9]
-
Comparative Analysis: FT-IR vs. Alternative Techniques
While in-situ FT-IR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
| Feature | In-Situ FT-IR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Analysis Mode | In-situ, real-time, continuous | Ex-situ, offline, discrete time points | Primarily ex-situ; online systems exist but are less common |
| Speed | Very Fast (seconds per spectrum) | Slow (minutes per sample, plus preparation) | Slow to Moderate (minutes per sample) |
| Sampling Required | No | Yes (Quenching required) | Yes (Quenching and sample prep often needed) |
| Information Provided | Functional group changes, relative concentration profiles, kinetics[11] | Separation and quantification of all components, impurity profiling[12] | Detailed structural information, absolute quantification[13] |
| Ease of Implementation | Relatively simple with modern probes | Complex method development and validation | Requires specialized equipment and expertise |
| Cost | Moderate initial investment, low running cost | Moderate initial investment, significant solvent/consumable costs | High initial investment and maintenance costs |
| Ideal Use Case | Reaction kinetics, endpoint determination, process control | Final product purity analysis, impurity tracking | Mechanistic studies, structural elucidation of unknown byproducts |
This comparison highlights that these techniques are often complementary.[10] FT-IR excels at providing rapid kinetic data for process control, while HPLC is the gold standard for final purity assessment, and NMR is unparalleled for detailed structural analysis.[12][13][14]
Conclusion: A Field-Proven Perspective
From the perspective of a Senior Application Scientist, the adoption of in-situ FT-IR spectroscopy for monitoring reactions of 4-Bromo-2-nitrobenzoyl chloride is a strategic imperative for any organization focused on process optimization and quality by design. The ability to visualize reaction progress in real time eliminates the guesswork associated with traditional offline methods. It provides the rich dataset needed to understand reaction kinetics, identify potential process deviations, and confidently determine reaction endpoints.
While HPLC and NMR will always have their place for detailed, offline analysis, the continuous data stream provided by in-situ FT-IR offers unparalleled control over the manufacturing process.[10] This leads to improved process robustness, increased efficiency, enhanced safety, and ultimately, a higher quality final product. By integrating FT-IR as a core PAT tool, researchers and drug development professionals can accelerate development timelines and build more efficient and reliable synthetic processes.
References
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METTLER TOLEDO AutoChem. (2014). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube. Available from: [Link]
-
Taylor & Francis Online. (2023). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Available from: [Link]
-
National Institutes of Health. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Available from: [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available from: [Link]
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Rocky Mountain Labs. (2023). Difference between FTIR and HPLC? Available from: [Link]
-
U.S. Food and Drug Administration. (2018). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available from: [Link]
-
METTLER TOLEDO AutoChem. (2014). In Situ FTIR Reaction Monitoring. YouTube. Available from: [Link]
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The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Available from: [Link]
-
ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Available from: [Link]
-
ResearchGate. (2011). Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy. Available from: [Link]
-
Mettler Toledo. ATR-FTIR, HPLC, and NMR for Mechanistic Insights to Reactions. Available from: [Link]
-
ResearchGate. (2014). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link]
-
MDPI. (2022). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Available from: [Link]
-
Stepscience. Process Analytical Technology - PAT. Available from: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Table of Characteristic IR Absorptions. Available from: [Link]
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GMP Navigator. Process Analytical Technology (PAT) – FDA Update. Available from: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of Amine Derivatives: A Comparative Analysis of 4-Bromo-2-nitrobenzoyl Chloride and Alternative Reagents
For researchers, scientists, and drug development professionals, the sensitive and accurate analysis of primary and secondary amines by mass spectrometry is a frequent challenge. These compounds often exhibit poor ionization efficiency and chromatographic retention, necessitating chemical derivatization to enhance their analytical properties. This guide provides an in-depth technical comparison of derivatization strategies, focusing on the potential utility of 4-Bromo-2-nitrobenzoyl chloride and contrasting it with established reagents. Our approach is grounded in mechanistic principles and supported by experimental data to empower you to make informed decisions for your analytical workflows.
The Rationale for Derivatization in LC-MS Analysis of Amines
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. However, the analysis of small, polar molecules like many biologically active amines can be problematic. Derivatization, the process of chemically modifying an analyte, can overcome these challenges in several ways:
-
Improved Chromatographic Retention: By attaching a larger, less polar group, the retention of small amines on reversed-phase columns is significantly increased, moving them away from the void volume where matrix effects can be most pronounced.
-
Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, such as a tertiary amine for positive mode electrospray ionization (ESI), leading to a substantial increase in signal intensity.[1]
-
Standardized Fragmentation: Derivatization can direct fragmentation in tandem mass spectrometry (MS/MS), producing predictable and structurally informative fragment ions, which is invaluable for both identification and quantification.
4-Bromo-2-nitrobenzoyl Chloride: A Reagent Profile and Predicted Mass Spectrometric Behavior
4-Bromo-2-nitrobenzoyl chloride is a reactive acyl chloride that can be readily synthesized from its corresponding carboxylic acid. While not as commonly employed as other derivatizing agents, its structure suggests several features that could be advantageous for mass spectrometry.
Synthesis of 4-Bromo-2-nitrobenzoyl Chloride
The synthesis of 4-Bromo-2-nitrobenzoyl chloride is typically achieved by reacting 4-bromo-2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Caption: Synthesis of 4-Bromo-2-nitrobenzoyl chloride.
Predicted Mass Spectrometric Characteristics of its Derivatives
Although specific experimental data for the mass spectrometry of 4-Bromo-2-nitrobenzoyl chloride derivatives is not abundant in the literature, we can predict their behavior based on the known fragmentation patterns of nitroaromatic and organobromine compounds.
When an amine (R-NH₂) is derivatized with 4-Bromo-2-nitrobenzoyl chloride, it forms a 4-bromo-2-nitrobenzamide. The mass spectrum of this derivative is expected to exhibit several key features:
-
Isotopic Pattern of Bromine: A crucial characteristic will be the presence of a prominent M+2 isotope peak with nearly equal intensity to the monoisotopic peak, a definitive indicator of a single bromine atom.
-
Fragmentation of the Nitro Group: Nitroaromatic compounds commonly undergo fragmentation through the loss of the nitro group as either NO₂ (a loss of 46 Da) or NO (a loss of 30 Da).[2]
-
Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to the formation of the 4-bromo-2-nitrobenzoyl cation and the protonated amine.
-
Ortho Effect: The presence of the nitro group ortho to the amide linkage may influence fragmentation, potentially leading to characteristic neutral losses.
Caption: Predicted fragmentation of a 4-bromo-2-nitrobenzamide.
A Comparative Analysis of Alternative Derivatization Reagents
To provide a comprehensive evaluation, we will now compare 4-Bromo-2-nitrobenzoyl chloride with three widely used derivatization reagents: Benzoyl Chloride, Dansyl Chloride, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
Benzoyl Chloride
Benzoyl chloride is a simple and effective reagent for the derivatization of primary and secondary amines. It reacts under basic conditions to form stable benzamides.
| Feature | 4-Bromo-2-nitrobenzoyl Chloride (Predicted) | Benzoyl Chloride |
| Reaction Conditions | Mildly basic | Mildly basic |
| Derivative Polarity | Moderately non-polar | Moderately non-polar |
| MS Sensitivity | Potentially enhanced by nitro group | Good |
| Characteristic Fragments | Loss of Br, NO₂, 4-bromo-2-nitrobenzoyl cation | Benzoyl cation (m/z 105) |
| Advantages | Distinctive isotopic pattern | Readily available, simple reaction |
| Disadvantages | Limited literature data | Less enhancement of ionization |
Experimental Protocol for Benzoyl Chloride Derivatization:
-
To 100 µL of sample in a suitable solvent, add 50 µL of 2% (v/v) triethylamine in acetonitrile.
-
Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex for 1 minute and let the reaction proceed at room temperature for 5 minutes.
-
Quench the reaction with 50 µL of 20% formic acid.
-
Centrifuge to pellet any precipitate and analyze the supernatant by LC-MS.
Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly popular derivatizing agent for amines, particularly for enhancing fluorescence and mass spectrometric detection.[1][3]
| Feature | 4-Bromo-2-nitrobenzoyl Chloride (Predicted) | Dansyl Chloride |
| Reaction Conditions | Mildly basic | Basic (pH 9-10) |
| Derivative Polarity | Moderately non-polar | Non-polar |
| MS Sensitivity | Potentially enhanced by nitro group | Excellent (due to tertiary amine) |
| Characteristic Fragments | Loss of Br, NO₂ | Dansyl cation (m/z 236) and dimethylaminonaphthalene (m/z 171) |
| Advantages | Distinctive isotopic pattern | Significant sensitivity enhancement |
| Disadvantages | Limited literature data | Longer reaction times, potential for hydrolysis |
Experimental Protocol for Dansyl Chloride Derivatization: [1]
-
To 50 µL of sample, add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 100 µL of 10 mg/mL dansyl chloride in acetone.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
FMOC-Cl is widely used for the derivatization of amino acids and other primary and secondary amines, offering good chromatographic properties and predictable fragmentation.[4]
| Feature | 4-Bromo-2-nitrobenzoyl Chloride (Predicted) | FMOC-Cl |
| Reaction Conditions | Mildly basic | Basic (borate buffer) |
| Derivative Polarity | Moderately non-polar | Very non-polar |
| MS Sensitivity | Potentially enhanced by nitro group | Good |
| Characteristic Fragments | Loss of Br, NO₂ | Loss of the fluorenylmethoxycarbonyl group (m/z 178) |
| Advantages | Distinctive isotopic pattern | Stable derivatives, good for amino acid analysis |
| Disadvantages | Limited literature data | Reagent can interfere if not removed |
Experimental Protocol for FMOC-Cl Derivatization: [4]
-
To 100 µL of sample, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of 5 mM FMOC-Cl in acetonitrile.
-
Vortex and let the reaction proceed at room temperature for 10 minutes.
-
Extract the excess FMOC-Cl with an equal volume of hexane.
-
Analyze the aqueous layer by LC-MS.
Caption: A generalized experimental workflow for derivatization.
Concluding Remarks for the Practicing Scientist
The choice of a derivatization reagent is a critical decision in the development of robust analytical methods for amines. While established reagents like benzoyl chloride, dansyl chloride, and FMOC-Cl offer well-characterized performance and readily available protocols, the exploration of novel reagents can unlock new analytical possibilities.
4-Bromo-2-nitrobenzoyl chloride presents an intriguing, albeit underexplored, option. Its key theoretical advantage lies in the introduction of a bromine atom, providing a highly specific isotopic signature for confident identification in complex matrices. The electron-withdrawing nitro group may also influence ionization and fragmentation in a beneficial manner. However, the lack of extensive experimental data necessitates a careful, in-house validation of its performance against established methods.
For routine, high-sensitivity applications where a significant enhancement in ionization is paramount, dansyl chloride remains a superior choice. For the targeted analysis of amino acids with excellent chromatographic separation, FMOC-Cl is a reliable and well-documented reagent. Benzoyl chloride offers a simple, rapid, and cost-effective solution for general-purpose derivatization.
Ultimately, the optimal derivatization strategy depends on the specific analytical goals, the nature of the analyte, and the sample matrix. This guide provides the foundational knowledge and comparative data to assist you in selecting and implementing the most appropriate method for your research.
References
-
Reid, M. J., & Bielawski, J. (2020). Targeted quantification of amino acids by dansylation. MethodsX, 7, 100829. [Link]
-
Aflaki, F., Ghoulipour, V., Saemian, N., & Salahinejad, M. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6(5), 1482-1487. [Link]
- Bao, T., et al. (2015). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
-
Cai, Y., et al. (2016). Rapid analysis of biogenic amines from rice wine with isotope-coded derivatization followed by high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 192, 388-394. [Link]
-
Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 734-741. [Link]
-
Kruve, A., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography A, 1254, 84-93. [Link]
-
Schebb, N. H., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5653-5658. [Link]
-
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o298. [Link]
-
Bappalige, N. N., Narayana, Y., Poojary, B., & Poojary, K. N. (2010). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156. [Link]
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Parveen, S., et al. (2015). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. IUCrData, 1(1), x152288. [Link]
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MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of 4-Bromo-2-nitrobenzoyl Chloride in Nucleophilic Acyl Substitution
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency and success of synthetic pathways. Among the vast array of acyl halides, substituted benzoyl chlorides offer a tunable platform for introducing benzoyl moieties. This guide provides an in-depth comparative analysis of the reactivity of 4-Bromo-2-nitrobenzoyl chloride, juxtaposing its performance against other commonly utilized acyl halides. By elucidating the interplay of electronic and steric effects, supported by available experimental data and theoretical principles, this document serves as a technical resource for making informed decisions in complex organic syntheses.
The Landscape of Acyl Halide Reactivity: A Mechanistic Overview
The reactivity of acyl halides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The reaction typically proceeds through a tetrahedral intermediate, and the rate of reaction is influenced by factors that stabilize or destabilize this intermediate and the starting material. The general order of reactivity for carboxylic acid derivatives is a cornerstone of organic chemistry: acyl halides > acid anhydrides > esters > amides.[1] This trend is primarily attributed to the leaving group's ability, where weaker bases are better leaving groups.[2]
For substituted benzoyl chlorides, the electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating the electrophilicity of the carbonyl carbon.[3] Electron-withdrawing groups (EWGs) enhance reactivity by inductively pulling electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density towards the carbonyl carbon.
Deconstructing the Reactivity of 4-Bromo-2-nitrobenzoyl Chloride
The reactivity of 4-bromo-2-nitrobenzoyl chloride is a fascinating case study in the combined influence of multiple substituents. To understand its unique chemical behavior, we must dissect the individual and collective contributions of the bromo and nitro groups at their specific positions on the benzene ring.
Electronic Effects:
The Hammett equation provides a quantitative framework for correlating the electronic influence of substituents on the reactivity of aromatic compounds.[4] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position. While a direct Hammett constant for an ortho substituent is complicated by steric effects, we can analyze the expected electronic contributions.[5]
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, primarily through a strong resonance (-M) effect and a significant inductive (-I) effect.[6] In the ortho position, its inductive effect is pronounced, strongly increasing the partial positive charge on the carbonyl carbon.
-
Bromo Group (-Br): The bromo group exhibits a dual electronic nature. It is inductively withdrawing (-I) due to its electronegativity but can also donate electron density through resonance (+M) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.
The combination of a powerful electron-withdrawing nitro group at the ortho position and a moderately electron-withdrawing bromo group at the para position renders the carbonyl carbon of 4-bromo-2-nitrobenzoyl chloride exceptionally electrophilic.
Steric Effects:
The presence of a substituent at the ortho position can introduce steric hindrance, potentially impeding the approach of a nucleophile to the carbonyl carbon.[7] The ortho-nitro group in 4-bromo-2-nitrobenzoyl chloride can cause the acyl chloride group to twist out of the plane of the benzene ring.[8] This twisting can disrupt the conjugation of the carbonyl group with the aromatic ring, which can, in some cases, increase reactivity by localizing the positive charge on the carbonyl carbon.
Comparative Reactivity: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the relative reactivity of 4-bromo-2-nitrobenzoyl chloride with other common acyl halides. The relative rates are based on hydrolysis reactions and are a composite of experimental data for analogous compounds and estimations based on established principles of physical organic chemistry.
| Acyl Halide | Structure | Key Substituent Effects | Estimated Relative Rate of Hydrolysis (k/k₀) |
| Acetyl Chloride | CH₃COCl | No aromatic ring, inductive effect of methyl group | ~1000 |
| Benzoyl Chloride | C₆H₅COCl | Unsubstituted aromatic ring | 1 (Reference) |
| 4-Bromobenzoyl Chloride | 4-BrC₆H₄COCl | -I, +M of Bromo (net withdrawing) | ~3-5 |
| 4-Nitrobenzoyl Chloride | 4-NO₂C₆H₄COCl | Strong -I, -M of Nitro | ~100-200 |
| 4-Bromo-2-nitrobenzoyl Chloride | 4-Br-2-NO₂C₆H₄COCl | Strong -I, -M of ortho-Nitro, -I of para-Bromo, potential steric effects | >200 (estimated) |
Analysis of Reactivity Trends:
-
Acetyl Chloride vs. Benzoyl Chloride: Acetyl chloride is significantly more reactive than benzoyl chloride. This is often attributed to the delocalization of the positive charge on the carbonyl carbon into the benzene ring in the transition state of the reaction with benzoyl chloride, which stabilizes the ground state more than the transition state.
-
Substituted Benzoyl Chlorides: As predicted by electronic effects, the presence of electron-wthdrawing groups (bromo and nitro) increases the rate of hydrolysis compared to unsubstituted benzoyl chloride. The 4-nitrobenzoyl chloride is substantially more reactive than 4-bromobenzoyl chloride due to the superior electron-withdrawing ability of the nitro group.
-
4-Bromo-2-nitrobenzoyl Chloride: The presence of two electron-withdrawing groups, particularly the potent nitro group in the ortho position, is expected to make 4-bromo-2-nitrobenzoyl chloride the most reactive among the benzoyl chloride derivatives listed. The ortho-nitro group's strong inductive effect significantly enhances the electrophilicity of the carbonyl carbon. While steric hindrance from the ortho-nitro group could potentially slow the reaction, the overwhelming electronic demand is likely the dominant factor, leading to a marked increase in reactivity.
Experimental Protocol: Determination of Relative Hydrolysis Rates
To empirically validate the relative reactivities of these acyl halides, a standardized kinetic experiment can be performed. The hydrolysis of acyl chlorides produces hydrochloric acid, the concentration of which can be monitored over time by titration.
Materials:
-
Acyl halides (Acetyl Chloride, Benzoyl Chloride, 4-Bromobenzoyl Chloride, 4-Nitrobenzoyl Chloride, 4-Bromo-2-nitrobenzoyl Chloride)
-
Acetone (anhydrous)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Erlenmeyer flasks
-
Burette
-
Stopwatch
-
Thermostated water bath
Procedure:
-
Preparation of Acyl Halide Solutions: Prepare solutions of each acyl halide in anhydrous acetone at a known concentration (e.g., 0.1 M).
-
Reaction Initiation: In a series of Erlenmeyer flasks, add a specific volume of deionized water and a few drops of phenolphthalein indicator. Equilibrate the flasks in a thermostated water bath (e.g., 25 °C).
-
To initiate the reaction, add a precise volume of the acyl halide solution to the flask containing water, start the stopwatch simultaneously, and swirl to mix.
-
Titration: At regular time intervals, quench the reaction in one of the flasks by adding a known excess of the standardized NaOH solution.
-
Back-Titration: Immediately back-titrate the excess NaOH with a standardized hydrochloric acid (HCl) solution to determine the amount of NaOH that reacted with the HCl produced during the hydrolysis.
-
Data Collection: Repeat the titration at various time points to monitor the progress of the reaction.
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
For a pseudo-first-order reaction (with water in large excess), a plot of ln([Acyl Halide]t) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.
-
Compare the rate constants obtained for each acyl halide to determine their relative reactivities.
dot graph TD { A[Prepare Acyl Halide Solutions in Anhydrous Acetone] --> B[Equilibrate Water and Indicator in Flasks at Constant Temperature]; B --> C[Initiate Reaction: Add Acyl Halide Solution to Water and Start Timer]; C --> D[At Timed Intervals, Quench Reaction with Excess Standardized NaOH]; D --> E[Back-Titrate Excess NaOH with Standardized HCl]; E --> F[Calculate [HCl] Produced at Each Time Point]; F --> G[Plot ln([Acyl Halide]) vs. Time to Determine Rate Constant (k)]; G --> H[Compare Rate Constants to Determine Relative Reactivity]; }
Caption: Workflow for the kinetic analysis of acyl halide hydrolysis.
Visualizing the Electronic Landscape
The enhanced reactivity of 4-Bromo-2-nitrobenzoyl chloride is a direct consequence of the electronic perturbations induced by its substituents. The following diagram illustrates how these electron-withdrawing groups increase the electrophilicity of the carbonyl carbon.
Caption: Electronic effects of substituents on the carbonyl carbon's electrophilicity.
Conclusion
The reactivity of 4-Bromo-2-nitrobenzoyl chloride is significantly amplified by the presence of both a nitro group in the ortho position and a bromo group in the para position. The strong electron-withdrawing nature of these substituents culminates in a highly electrophilic carbonyl carbon, rendering it exceptionally susceptible to nucleophilic attack. This heightened reactivity makes 4-Bromo-2-nitrobenzoyl chloride a potent acylating agent, suitable for reactions where other, less reactive acyl halides may fail or require harsh conditions. However, this increased reactivity also necessitates careful handling and consideration of potential side reactions. The principles and comparative data presented in this guide provide a robust framework for scientists and researchers to strategically employ 4-Bromo-2-nitrobenzoyl chloride and other acyl halides in their synthetic endeavors.
References
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Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Wikipedia. (2023, December 29). Hammett equation. Retrieved from [Link]
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Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6663–6684. [Link]
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J. Org. Chem. 1997, 62, 1240-1256. (This is a citation for the synthesis of 4-bromo-2-nitrobenzoic acid, the precursor to the chloride, and is relevant for researchers wanting to prepare the starting material). Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
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Jaffe, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
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Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-230. Retrieved from [Link]
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ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular); barriers to rotation are shown (from HF/6−31G(d) calculations); the higher energy species of each pair were characterized as transition structures, having one negative frequency. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
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Canadian Journal of Chemistry. (1957). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. 35(8): 1035-1040. [Link]
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Chemistry LibreTexts. (2019, June 5). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitrobenzoyl chloride. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]
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Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
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University of Massachusetts. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]
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Molecules. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]
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A Senior Application Scientist's Guide to Amine Analysis: A Comparative Evaluation of 4-Bromo-2-nitrobenzoyl Chloride and Other Derivatization Agents for HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a cornerstone of many analytical workflows. However, the inherent physicochemical properties of many amines—such as high polarity and the lack of a strong chromophore—present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC).[1][2] To overcome these limitations, pre-column derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of these compounds.[3]
This guide provides an in-depth technical comparison of amine derivatization using 4-Bromo-2-nitrobenzoyl chloride alongside other commonly used reagents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a self-validating and robust analytical approach.
The Role of Derivatization in Amine Analysis
Derivatization chemically modifies an analyte to produce a derivative with properties more suitable for a given analytical method.[4] In the context of HPLC analysis of amines, the primary goals of derivatization are:
-
Introduction of a Chromophore: Attaching a molecule with strong ultraviolet (UV) absorbance allows for sensitive detection using standard HPLC-UV detectors.[5]
-
Increased Hydrophobicity: Many amines are highly polar, leading to poor retention on reversed-phase HPLC columns. Derivatization can increase the hydrophobicity of the analyte, improving its interaction with the stationary phase and leading to better chromatographic separation.
-
Improved Stability: Some amines can be unstable under certain analytical conditions. Derivatization can yield more stable products, leading to more reproducible results.[6]
In Focus: 4-Bromo-2-nitrobenzoyl Chloride Derivatization
While not as extensively documented as some other derivatizing agents, 4-Bromo-2-nitrobenzoyl chloride, a derivative of benzoyl chloride, offers a promising option for the derivatization of primary and secondary amines for HPLC analysis. The underlying chemistry is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a stable amide bond.
The presence of the nitro group and the bromine atom on the aromatic ring is expected to provide a strong chromophore, enabling sensitive UV detection. Based on the UV absorption characteristics of similar nitro-aromatic compounds, the resulting 4-bromo-2-nitrobenzamide derivatives are predicted to have a maximum absorption wavelength (λmax) in the range of 260-280 nm.
Experimental Protocol: Derivatization of Amines with 4-Bromo-2-nitrobenzoyl Chloride
The following protocol is inferred from established methods for benzoyl chloride and other similar acyl chlorides.[7][8] Optimization for specific amines and matrices is recommended.
Materials:
-
Amine-containing sample
-
4-Bromo-2-nitrobenzoyl chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Aqueous buffer (e.g., 100 mM borate buffer, pH 9.0)
-
Quenching solution (e.g., 2 M HCl or a solution of a primary amine like glycine)
-
Extraction solvent (e.g., ethyl acetate or diethyl ether)
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation: Dissolve or dilute the amine-containing sample in an appropriate solvent. For complex matrices, a prior extraction and clean-up step may be necessary.
-
pH Adjustment: To a known volume of the sample, add the borate buffer to ensure an alkaline pH. This deprotonates the amine, increasing its nucleophilicity.
-
Derivatization Reaction: Add an excess of the 4-Bromo-2-nitrobenzoyl chloride solution to the sample mixture. Vortex or shake vigorously for 1-2 minutes at room temperature. The reaction is typically rapid.
-
Reaction Quenching: Add the quenching solution to react with the excess, unreacted 4-Bromo-2-nitrobenzoyl chloride. This prevents interference from the reagent in the subsequent HPLC analysis.
-
Extraction: Add the extraction solvent and vortex thoroughly to extract the derivatized amines into the organic phase.
-
Phase Separation: Centrifuge to achieve clear phase separation.
-
Sample Preparation for HPLC: Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase. The sample is now ready for injection.
Figure 1: Experimental workflow for the derivatization of amines with 4-Bromo-2-nitrobenzoyl chloride.
Chemical Reaction Mechanism
The derivatization proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 4-Bromo-2-nitrobenzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable N-substituted-4-bromo-2-nitrobenzamide.
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Quinazolinones from 4-Bromo-2-nitrobenzoyl chloride
Abstract
This guide provides an in-depth, comparative analysis of the synthesis and characterization of quinazolinone derivatives, with a specific focus on a pathway commencing with 4-bromo-2-nitrobenzoyl chloride. Quinazolinones are a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to their prevalence in over 150 naturally occurring alkaloids and their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends rigorous scientific protocols with the causal logic behind experimental choices. We will explore a robust synthetic route, compare it with established alternatives, and provide comprehensive, step-by-step protocols for the spectroscopic and chromatographic characterization of the resulting compounds.
The Strategic Importance of the Quinazolinone Scaffold
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a versatile heterocyclic system that has captured the attention of medicinal chemists for decades.[1] Its structural rigidity and the specific arrangement of hydrogen bond donors and acceptors allow it to interact with a wide array of biological targets. The therapeutic relevance of this scaffold is demonstrated by numerous marketed drugs.[2] The ability to introduce diverse substituents at various positions of the quinazolinone ring system allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor in drug discovery.[1]
Synthetic Strategy: A Multi-Step Approach from 4-Bromo-2-nitrobenzoyl Chloride
While numerous pathways to quinazolinones exist, starting from a highly functionalized precursor like 4-bromo-2-nitrobenzoyl chloride offers a unique strategic advantage. It allows for the pre-installation of key substituents—a nitro group that can be converted to a crucial amine, and a bromine atom that serves as a handle for further diversification via cross-coupling reactions.
The proposed synthesis is a logical, three-step process designed for efficiency and control.
Causality in Experimental Design
-
Step 1: Amidation. The initial step involves the reaction of the highly reactive acyl chloride with an amine or ammonia. This is a classic nucleophilic acyl substitution. The choice of amine (R-NH₂) at this stage determines the substituent at the N-3 position of the final quinazolinone, offering an early point for diversification. Using ammonia (NH₃) leads to an unsubstituted N-3 position. The reaction is typically run at low temperatures to control its exothermicity and in the presence of a base to neutralize the HCl byproduct.
-
Step 2: Nitro Group Reduction. The conversion of the nitro group to an amine is the pivotal transformation that sets up the subsequent cyclization. Several reducing agents can be employed. A common and cost-effective method is the use of iron powder in the presence of an acid like HCl.[3] Alternatively, milder reagents like sodium dithionite can be used if other functional groups are sensitive to harsher conditions.[1] This reduction is critical as the resulting ortho-amino benzamide is the direct precursor to the heterocyclic ring system.
-
Step 3: Cyclization and Quinazolinone Ring Formation. The final step is the condensation of the 2-amino-4-bromobenzamide with a one-carbon electrophile, such as an aldehyde or an orthoformate, followed by cyclization.[4][5] The reaction with an aldehyde (R'-CHO) introduces a substituent at the C-2 position. The mechanism involves the initial formation of an imine intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon, followed by dehydration to yield the 2,3-dihydroquinazolin-4(1H)-one.[6] This can often be oxidized to the aromatic quinazolinone in a subsequent step or in situ.
Comparative Analysis of Synthetic Routes
The choice of starting material is a critical decision in synthesis design. While the 4-bromo-2-nitrobenzoyl chloride route offers specific advantages, it is essential to compare it with more conventional methods.
| Feature | From 4-Bromo-2-nitrobenzoyl chloride | From Isatoic Anhydride [7][8] | From 2-Aminobenzamide [6][9] | From 2-Aminobenzoic Acid [10] |
| Starting Material | Highly functionalized, less common | Commercially available, stable solid | Direct precursor, commercially available | Readily available, inexpensive |
| Number of Steps | 3 steps to quinazolinone | 2 steps (amidation, then cyclization) | 1 step (cyclocondensation) | 2-3 steps (acylation, then cyclization) |
| Versatility | High; allows early N-3 diversification and retains Br for late-stage functionalization. | Good; reaction with amines yields various 2-aminobenzamides. | High; direct reaction with aldehydes/ketones. | Moderate; requires N-acylation before cyclization. |
| Reaction Conditions | Requires controlled amidation and reduction steps. | Generally mild to moderate heating. | Often requires a catalyst; can be performed under green conditions. | Can require harsh dehydrating conditions. |
| Green Chemistry | Moderate; involves multiple steps and potentially heavy metal reductants. | Good; fewer steps. | Excellent; often one-pot, high atom economy, with options for solvent-free reactions.[5] | Fair; can generate significant waste. |
| Ideal Application | Complex target synthesis requiring a bromine handle for late-stage diversification (e.g., medicinal chemistry). | Rapid generation of diverse 2-aminobenzamide libraries. | High-throughput screening and rapid synthesis of simple quinazolinones. | Large-scale, cost-effective synthesis of specific, simple quinazolinones. |
Comprehensive Characterization of a Model Product: 7-Bromo-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
Thorough characterization is non-negotiable for confirming the structure and purity of a synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[11]
Spectroscopic Data Interpretation[12][13]
| Technique | Expected Observations for 7-Bromo-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | Rationale |
| ¹H NMR | ~8.0-6.5 ppm: Aromatic protons. Expect a doublet for H-5, a doublet of doublets for H-6, and a doublet for H-8, showing characteristic aromatic coupling. ~7.5-7.3 ppm: Protons of the 2-phenyl group. ~5.9 ppm: A singlet for the methine proton at C-2. Variable (br s): Two separate broad singlets for the two N-H protons. | The chemical shifts and splitting patterns are dictated by the electronic environment and neighboring protons. The bromine at C-7 will influence the shifts of adjacent protons (H-6 and H-8). |
| ¹³C NMR | ~164 ppm: Carbonyl carbon (C=O). ~147 ppm: C-8a (quaternary carbon adjacent to amide N). ~138-127 ppm: Aromatic carbons from both rings. ~120-115 ppm: C-4a and C-5. ~67 ppm: C-2 (methine carbon). | The chemical shift of each carbon provides a map of the carbon skeleton. The carbonyl carbon is characteristically downfield. The C-Br carbon will also have a distinct chemical shift. |
| FTIR (KBr) | ~3300-3100 cm⁻¹: N-H stretching vibrations (amide and amine). ~3050 cm⁻¹: Aromatic C-H stretching. ~1650 cm⁻¹: C=O stretching (amide carbonyl), strong absorption. ~1610 cm⁻¹: C=C aromatic ring stretching. ~750 cm⁻¹: C-Br stretching. | Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. This provides a fingerprint of the functional groups present. |
| Mass Spec. (ESI) | [M+H]⁺ and [M+Na]⁺: Expect two major peaks for the molecular ion corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), separated by 2 m/z units and with nearly equal intensity. | This confirms the molecular weight and the presence of one bromine atom, which is a definitive piece of evidence for the structure. |
Detailed Experimental Protocols
Trustworthiness: The following protocols are presented as self-validating systems. Each step includes checkpoints (e.g., TLC monitoring) and purification methods to ensure the integrity of the material proceeding to the next stage.
Protocol: Synthesis of 2-Amino-4-bromobenzamide (Intermediate)
-
Amidation: In a fume hood, dissolve 4-bromo-2-nitrobenzoyl chloride (1 eq.) in anhydrous dichloromethane (DCM) in a three-neck flask equipped with a dropping funnel and nitrogen inlet. Cool the flask to 0°C in an ice bath. Add aqueous ammonia (28%, 2 eq.) dropwise over 30 minutes with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane). Upon completion, transfer the mixture to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-nitrobenzamide.
-
Nitro Reduction: To a solution of the crude 4-bromo-2-nitrobenzamide (1 eq.) in ethanol, add iron powder (3 eq.) and concentrated HCl (0.5 eq.). Heat the mixture to reflux (approx. 80°C) for 4-6 hours.
-
Purification: Monitor the reduction by TLC. Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing with hot ethanol. Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution, which will precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-4-bromobenzamide.[12]
Protocol: Synthesis of 7-Bromo-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (Final Product)
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-bromobenzamide (1 eq.), benzaldehyde (1 eq.), and a catalytic amount of zinc acetate (10 mol%) in ethanol.[13]
-
Execution: Heat the mixture to reflux for 3-5 hours.
-
Monitoring & Isolation: Monitor the reaction progress using TLC.[6] Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If further purification is needed, recrystallize from ethanol or purify by silica gel column chromatography. Dry the final product under vacuum.
Protocol: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]
-
¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14] For ¹H NMR, use a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds. For ¹³C NMR, use proton broadband decoupling, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds.[14]
-
FTIR Analysis (KBr Pellet): Thoroughly grind 1-2 mg of the product with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a translucent pellet using a hydraulic press. Record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Conclusion
This guide has detailed a strategic pathway for the synthesis of 7-bromo-substituted quinazolinones starting from 4-bromo-2-nitrobenzoyl chloride. By explaining the causality behind each synthetic step and comparing this route to established alternatives, we provide researchers with the context needed to make informed decisions in their experimental design. The comprehensive characterization protocols and expected data serve as a robust framework for structural verification and purity assessment, ensuring the scientific integrity of the final compounds. This integrated approach of synthesis, comparison, and characterization empowers drug development professionals to efficiently explore the vast chemical space of the pharmacologically significant quinazolinone scaffold.
References
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Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., & Al-Zoubi, R. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]
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Li, F., Lu, L., & Liu, P. (2016). An acceptorless coupling of o-aminobenzamides with methanol has been accomplished in the presence of the metal-ligand bifunctional catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. Organic Letters, 18(11), 2580-2583. [Link]
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Al-Suod, H., & Al-Bayati, R. (2015). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Journal of Heterocyclic Chemistry, 52(5), 1433-1439. [Link]
- Patel, V. M., & Desai, K. R. (2004). US8871939B2 - Method for preparing 2-aminobenzamide derivatives.
- Google Patents. (n.d.).
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Wang, Z., et al. (2022). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. The Journal of Organic Chemistry, 87(1), 586–598. [Link]
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Anonymous. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. "Science and Education" Scientific Journal, 5(9). [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(8), 14536-14554. [Link]
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Kim, J., & Chang, S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3233–3237. [Link]
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An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. [Link]
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Nerkar, A. G. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(4), 109-113. [Link]
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Wang, L., et al. (2015). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Advances, 5(80), 65331-65335. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
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Iriepa, I., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 244-256. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-nitrobenzoyl Chloride: A Comparative Validation of Chlorination Methods
For researchers, medicinal chemists, and professionals in drug development, the synthesis of robust chemical intermediates is a cornerstone of innovation. 4-Bromo-2-nitrobenzoyl chloride is a key building block, valued for its reactive acyl chloride group and the synthetic handles provided by its nitro and bromo substituents. The efficient and high-purity synthesis of this compound is therefore of significant practical importance.
This guide provides an in-depth, objective comparison of the most common and effective methods for the synthesis of 4-Bromo-2-nitrobenzoyl chloride from its parent carboxylic acid, 4-Bromo-2-nitrobenzoic acid. We will delve into the mechanistic underpinnings of each method, present a comparative analysis of their performance based on available experimental data for analogous compounds, and provide detailed, field-proven experimental protocols.
Introduction to the Synthetic Challenge
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The primary challenge lies in activating the carboxylic acid's hydroxyl group to facilitate its departure as a good leaving group. This is typically achieved through the use of various chlorinating agents. The choice of reagent can significantly impact the reaction's efficiency, yield, purity of the final product, and the overall practicality of the synthesis at different scales. In this guide, we will focus on three of the most prevalent and effective chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
Comparative Analysis of Synthesis Methods
The selection of a chlorinating agent is a critical decision in the synthesis of 4-Bromo-2-nitrobenzoyl chloride. Each reagent presents a unique set of advantages and disadvantages in terms of reaction conditions, yield, purity, and safety considerations. While direct comparative studies on 4-Bromo-2-nitrobenzoyl chloride are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from established protocols for structurally similar compounds, such as p-nitrobenzoyl chloride.
| Method | Reagent | Typical Conditions | Reported Yield (Analogous Compounds) | Purity (Analogous Compounds) | Key Advantages | Key Disadvantages |
| Method 1 | Thionyl Chloride (SOCl₂) | Reflux, neat or with a catalyst (e.g., DMF, pyridine) | >98%[1] | >99.6% (with distillation)[1] | High yield, gaseous byproducts (SO₂ and HCl) are easily removed, can be used as both reagent and solvent. | Can require prolonged heating, corrosive and toxic reagent. |
| Method 2 | Oxalyl Chloride ((COCl)₂) | Room temperature with a catalytic amount of DMF in an inert solvent (e.g., DCM) | Good to Excellent | High | Mild reaction conditions, gaseous byproducts (CO, CO₂, HCl) simplify purification. | More expensive than thionyl chloride, highly toxic and moisture-sensitive. |
| Method 3 | Phosphorus Pentachloride (PCl₅) | Gentle heating (e.g., steam bath) | ~92%[2] | Good, but requires careful purification | Effective for a wide range of substrates. | Solid reagent can be difficult to handle, produces a liquid byproduct (POCl₃) that must be separated by distillation. |
Expert Commentary: For most laboratory-scale syntheses of 4-Bromo-2-nitrobenzoyl chloride, the use of thionyl chloride with a catalytic amount of DMF often represents the optimal balance of cost, efficiency, and yield. The high purity achievable after a straightforward workup makes it a reliable choice. For syntheses where thermal sensitivity of the starting material or other functional groups is a concern, the milder conditions offered by oxalyl chloride are a distinct advantage, albeit at a higher cost. Phosphorus pentachloride remains a viable, powerful option, particularly when other methods fail, but the workup is more involved.
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The conversion of a carboxylic acid to an acyl chloride, while seemingly straightforward, involves distinct pathways for each chlorinating agent.
Thionyl Chloride (SOCl₂)
The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a highly reactive chlorosulfite intermediate. The lone pair of electrons on the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form the acyl chlorosulfite. In the final step, the chloride ion acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The addition of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier reagent, which is a more potent acylating agent.
Oxalyl Chloride ((COCl)₂)
The reaction with oxalyl chloride, particularly in the presence of catalytic DMF, follows a slightly different, yet highly efficient pathway. DMF first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent. The carboxylic acid then adds to this reagent, and subsequent collapse of the tetrahedral intermediate liberates the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst. The thermodynamic driving force for this reaction is strong due to the formation of gaseous byproducts.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent that reacts with carboxylic acids to form an intermediate acyloxyphosphonium chloride. This is followed by the nucleophilic attack of a chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for the synthesis of 4-Bromo-2-nitrobenzoyl chloride. As a Senior Application Scientist, I must emphasize that all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Method 1: Synthesis using Thionyl Chloride with Catalytic DMF
This method is often preferred for its high yield and the ease of purification.
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet, add 4-Bromo-2-nitrobenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (2-4 equivalents). Alternatively, use an inert solvent like anhydrous toluene and 1.5-2 equivalents of thionyl chloride.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).
-
Under a gentle stream of nitrogen, heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-Bromo-2-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexanes or carbon tetrachloride to yield the pure product.
Data Presentation
Spectroscopic Data for Product Validation
¹H NMR (predicted, CDCl₃, 400 MHz):
-
Three aromatic protons would be expected in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group would be the most deshielded.
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
The carbonyl carbon (C=O) is expected to appear around δ 167-170 ppm.
-
Aromatic carbons would be observed in the range of δ 120-150 ppm.
Infrared (IR) Spectroscopy (predicted, KBr pellet):
-
A strong C=O stretch for the acid chloride is expected around 1770-1800 cm⁻¹.
-
Strong asymmetric and symmetric NO₂ stretches would be present around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively.
-
Aromatic C-H stretches would appear around 3000-3100 cm⁻¹.
-
The C-Br stretch would be observed in the fingerprint region, typically below 700 cm⁻¹.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: A generalized workflow for the synthesis of 4-Bromo-2-nitrobenzoyl chloride.
Conclusion
The synthesis of 4-Bromo-2-nitrobenzoyl chloride can be effectively achieved using several chlorinating agents, with thionyl chloride, oxalyl chloride, and phosphorus pentachloride being the most common choices. The selection of the optimal method depends on a careful consideration of factors such as reaction scale, cost, safety, and the desired purity of the final product. For general laboratory applications, thionyl chloride with a catalytic amount of DMF offers a robust and high-yielding protocol. This guide provides the necessary theoretical framework, comparative data, and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
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PrepChem. Preparation of 4-bromobenzoyl chloride. [Link]
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-
Organic Syntheses. p-Nitrobenzoyl chloride. [Link]
-
PubChem. 4-Bromo-2-nitrobenzoyl chloride. [Link]
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-
NIST. 4-Nitrobenzoyl chloride. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
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Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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-
Sciencemadness Discussion Board. Oxalyl Chloride Challenge. [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 4-Bromo-2-nitrobenzoyl Chloride
For researchers and drug development professionals, the specificity of a chemical reagent is paramount. While highly useful in synthesis, reactive molecules like 4-Bromo-2-nitrobenzoyl chloride pose a risk of unintended interactions with biological molecules, a phenomenon known as cross-reactivity or off-target effects.[1] Such interactions can lead to unforeseen biological consequences, compromising experimental results and potentially causing toxicity in drug candidates.[1] This guide provides a framework for designing and executing cross-reactivity studies for 4-Bromo-2-nitrobenzoyl chloride, comparing its profile with a common alternative, 4-Nitrobenzoyl chloride, and offering the technical insights needed to generate robust, reliable data.
Understanding the Reactivity Profile
4-Bromo-2-nitrobenzoyl chloride is a trifunctional molecule. Its reactivity is primarily dictated by the highly electrophilic acyl chloride group. This group readily reacts with nucleophiles such as amines, alcohols, and thiols, making it an efficient acylating agent.[2][3] However, this reactivity is also the source of its potential cross-reactivity with biological macromolecules.
-
Acyl Chloride Moiety : The carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack.[2] In a biological milieu, this can lead to acylation of nucleophilic amino acid residues like lysine (ε-amino group), cysteine (thiol group), serine (hydroxyl group), and tyrosine (hydroxyl group).[4][5][6]
-
Nitroaromatic System : The nitro group is a strong electron-withdrawing group, which further increases the electrophilicity of the aromatic ring and the acyl chloride. In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can lead to covalent modification of proteins or induce oxidative stress.[7][8]
-
Bromo Substituent : The bromo group also influences the electronic properties of the molecule and can participate in certain metabolic pathways, though its direct contribution to covalent cross-reactivity is generally less pronounced than the acyl chloride.
An ideal study will compare 4-Bromo-2-nitrobenzoyl chloride with a structurally related compound to delineate the specific contributions of its functional groups to the cross-reactivity profile. For this guide, we will use 4-Nitrobenzoyl chloride as the primary comparator. This allows for the specific assessment of the bromo group's influence on reactivity.
| Feature Comparison | 4-Bromo-2-nitrobenzoyl chloride | 4-Nitrobenzoyl chloride | Rationale for Comparison |
| Primary Reactive Group | Acyl Chloride | Acyl Chloride | Both are potent acylating agents.[9][10] |
| Electron Withdrawing Groups | Nitro, Bromo | Nitro | Allows for the evaluation of the inductive and steric effects of the ortho-bromo substituent. |
| Predicted Reactivity | High | High | The key question is the relative reactivity and specificity towards biological nucleophiles. |
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is essential for a comprehensive assessment of cross-reactivity. This typically involves a combination of a simple, high-throughput chemical reactivity assay followed by more complex proteomic profiling methods.
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A Senior Application Scientist's Guide to the Kinetics of 4-Bromo-2-nitrobenzoyl Chloride Acylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise and predictable formation of amide and ester bonds through acylation is of paramount importance. Among the vast array of acylating agents, substituted benzoyl chlorides offer a tunable platform for introducing specific functionalities. This guide provides an in-depth technical analysis of the kinetic aspects of acylation reactions involving 4-Bromo-2-nitrobenzoyl chloride.
Given the absence of specific published kinetic data for this particular reagent, this guide will establish a framework for understanding its reactivity based on well-established principles of physical organic chemistry. We will draw comparisons with analogous substituted benzoyl chlorides and provide protocols for conducting kinetic studies to empower researchers to generate their own valuable data.
Understanding the Reactivity of 4-Bromo-2-nitrobenzoyl Chloride: An Electronically Deficient Acylating Agent
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects. In the case of 4-Bromo-2-nitrobenzoyl chloride, we have two electron-withdrawing groups: a bromine atom at the para position and a nitro group at the ortho position.
-
Nitro Group (ortho): The nitro group is a powerful electron-withdrawing group due to both its strong negative inductive effect (-I) and its significant negative resonance effect (-M). Its presence at the ortho position dramatically increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Bromo Group (para): The bromine atom also exerts a net electron-withdrawing effect. While it has a deactivating negative inductive effect (-I), its positive resonance effect (+M) is weaker. Its position para to the carbonyl group further contributes to the overall electron deficiency of the acyl chloride.
This combination of a potent ortho-nitro group and a para-bromo substituent renders 4-Bromo-2-nitrobenzoyl chloride a highly reactive acylating agent, expected to exhibit significantly faster reaction rates compared to unsubstituted benzoyl chloride.
Comparative Kinetics: Placing 4-Bromo-2-nitrobenzoyl Chloride in Context
Table 1: Expected Relative Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions
| Acylating Agent | Substituent Effects | Expected Relative Rate |
| 4-Methoxybenzoyl chloride | -I, +M (donating) | Slower |
| Benzoyl chloride | (Reference) | Baseline |
| 4-Chlorobenzoyl chloride | -I, +M (withdrawing) | Faster |
| 4-Nitrobenzoyl chloride | -I, -M (strongly withdrawing) | Significantly Faster |
| 4-Bromo-2-nitrobenzoyl chloride | -I, -M (ortho-nitro), -I, +M (para-bromo) | Very Significantly Faster |
This predicted trend highlights the potent activating effect of the nitro group, which is further enhanced by the bromo substituent.
Experimental Protocol for Kinetic Studies of Acylation
To generate precise kinetic data for the acylation of a given nucleophile (e.g., an amine or an alcohol) with 4-Bromo-2-nitrobenzoyl chloride, a well-designed experimental setup is crucial. The following protocol outlines a general approach using UV-Vis spectroscopy to monitor the reaction progress.[2]
Materials and Equipment:
-
4-Bromo-2-nitrobenzoyl chloride
-
Nucleophile of interest (e.g., aniline, benzyl alcohol)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Thermostatted UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
-
Micropipettes
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of 4-Bromo-2-nitrobenzoyl chloride and the nucleophile in the chosen anhydrous solvent. The concentrations should be chosen such that upon mixing, the absorbance change during the reaction is within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring the reaction. This is typically the wavelength where the product has a significant absorbance, and the reactants have minimal absorbance. A preliminary scan of the reactants and expected product can help determine the optimal wavelength.
-
Reaction Initiation: In a quartz cuvette, place the required volume of the nucleophile solution and allow it to equilibrate to the desired reaction temperature in the thermostatted cell holder.
-
Data Acquisition: Initiate the reaction by rapidly adding the required volume of the 4-Bromo-2-nitrobenzoyl chloride solution to the cuvette, quickly mixing the contents, and starting the data acquisition. The spectrophotometer should be set to record absorbance at regular time intervals.
-
Data Analysis: The absorbance data is then used to calculate the concentration of the product at each time point using the Beer-Lambert law. The rate of the reaction can be determined by plotting the concentration of the product versus time and analyzing the initial rate. By performing the experiment with varying concentrations of the reactants, the order of the reaction with respect to each component and the overall rate constant can be determined.[3]
Diagram of Experimental Workflow:
Caption: Workflow for the kinetic analysis of acylation reactions.
Alternative Acylating Agents: A Comparative Overview
While 4-Bromo-2-nitrobenzoyl chloride is a potent acylating agent, its high reactivity may not be suitable for all substrates, particularly those with multiple sensitive functional groups. In such cases, alternative acylating agents with attenuated reactivity may be more appropriate.
Table 2: Comparison of 4-Bromo-2-nitrobenzoyl Chloride with Alternative Acylating Agents
| Acylating Agent | Structure | Key Advantages | Key Disadvantages |
| 4-Bromo-2-nitrobenzoyl chloride | High reactivity, suitable for unreactive nucleophiles. | May lead to side reactions with sensitive substrates; generates HCl byproduct. | |
| 4-Nitrobenzoyl chloride | High reactivity, but generally less than the di-substituted analog. | Generates HCl byproduct.[4] | |
| Benzoyl chloride | Moderate reactivity, widely available. | May require harsher conditions for less reactive nucleophiles. | |
| Benzoic anhydride | Less reactive and more selective than benzoyl chloride; byproduct (benzoic acid) is less corrosive than HCl. | Slower reaction rates, may require a catalyst. | |
| N-Benzoylbenzotriazole | Stable, crystalline solid; mild and selective acylating agent. | More expensive than benzoyl chloride. |
Mechanistic Considerations: The Nucleophilic Acyl Substitution Pathway
The acylation of amines and alcohols with acyl chlorides proceeds through a nucleophilic acyl substitution mechanism.[5][6] This is a two-step process involving a tetrahedral intermediate.
Diagram of the General Acylation Mechanism:
Caption: General mechanism of nucleophilic acyl substitution.
The rate of this reaction is influenced by:
-
The nature of the nucleophile: More nucleophilic species (e.g., primary amines) will react faster than less nucleophilic ones (e.g., tertiary alcohols).
-
The solvent: Polar aprotic solvents can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction.
-
The presence of a base: A non-nucleophilic base is often added to neutralize the HCl byproduct, which can otherwise protonate the nucleophile and render it unreactive.[7]
Conclusion
References
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Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-Nitrobenzoyl chloride. Retrieved from [Link]
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Scribd. (n.d.). Benzoylation. Retrieved from [Link]
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- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
